1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-morpholin-4-ylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9-3-1-2-8(9)10-4-6-12-7-5-10/h8-9,11H,1-7H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLQQULXCVFFIX-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Morpholin-4-yl)-2-hydroxy-cyclopentane is a heterocyclic organic compound featuring a cyclopentane ring substituted with a morpholine and a hydroxyl group. This molecule holds potential interest for researchers in medicinal chemistry and drug development due to the established biological significance of both the morpholine and cyclopentane scaffolds. The morpholine ring is a common motif in many approved drugs, valued for its favorable physicochemical and metabolic properties. The cyclopentane ring serves as a versatile and stereochemically defined scaffold. The combination of these two moieties in this compound presents a molecule with potential for diverse biological activities.
This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, stereochemistry, and potential biological relevance.
Chemical and Physical Properties
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 161193-34-6 | [1][2] |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| InChI Key | BDLQQULXCVFFIX-RKDXNWHRSA-N | [1] |
Stereochemistry
This compound possesses two stereocenters at positions 1 and 2 of the cyclopentane ring. This gives rise to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The synthesis of this compound via the ring-opening of cyclopentene oxide with morpholine typically results in the formation of the trans diastereomers, (1R,2S) and (1S,2R), as a racemic mixture.[1]
Synthesis
The most probable and well-established synthetic route to this compound is the nucleophilic ring-opening of cyclopentene oxide with morpholine.[1] This reaction proceeds via an SN2 mechanism, where the nitrogen atom of the morpholine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This backside attack leads to an inversion of stereochemistry at the site of attack, resulting in the trans configuration of the final product.
Experimental Protocol: Synthesis of trans-1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
While a specific, detailed experimental protocol for the synthesis of this exact compound is not available in the literature, a general procedure for the aminolysis of epoxides can be adapted.
Materials:
-
Cyclopentene oxide
-
Morpholine
-
A suitable solvent (e.g., methanol, ethanol, or water)
-
Optional: A Lewis acid catalyst (e.g., lithium perchlorate) to enhance reactivity
Procedure:
-
In a round-bottom flask, dissolve cyclopentene oxide in a suitable solvent.
-
Add an equimolar amount or a slight excess of morpholine to the solution.
-
The reaction can be carried out at room temperature or with gentle heating to increase the reaction rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
If the reaction is slow, a catalytic amount of a Lewis acid can be added.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the desired trans-1-(Morpholin-4-yl)-2-hydroxy-cyclopentane.
Diagram 1: Synthetic Workflow
Caption: General workflow for the synthesis of trans-1-(Morpholin-4-yl)-2-hydroxy-cyclopentane.
Spectroscopic Data
Detailed NMR, IR, and mass spectrometry data for this compound are not currently available in public databases or scientific literature. Characterization of the synthesized compound would be essential to confirm its structure and stereochemistry.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. However, based on the known pharmacological profiles of related compounds, some potential areas of interest for future research can be inferred.
Morpholine-containing compounds are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Similarly, various cyclopentane derivatives have been investigated for their therapeutic potential. For instance, cyclopentane-1,2-dione derivatives have been evaluated as thromboxane A2 prostanoid (TP) receptor antagonists.[3]
Given the structural features of this compound, it could be a candidate for screening in various biological assays to explore its potential as a therapeutic agent.
Diagram 2: Potential Research Directions
Caption: Potential avenues for investigating the biological activity of the title compound.
Conclusion
This compound is a readily accessible compound with potential for biological activity based on its constituent morpholine and cyclopentane moieties. While detailed experimental data on its physicochemical properties and biological effects are currently lacking, this technical guide provides a foundation for future research. The outlined synthetic protocol offers a straightforward method for its preparation, which will enable further investigation into its chemical and pharmacological characteristics. Future studies should focus on the full characterization of this compound and a comprehensive screening of its biological activities to unlock its potential in drug discovery and development.
References
An In-depth Technical Guide to the Synthesis of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route to 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane, a novel morpholine-substituted cyclopentanol with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct literature on this specific compound, this document outlines a well-established synthetic methodology based on the nucleophilic ring-opening of epoxides, a fundamental and widely applied reaction in organic synthesis. The protocols and data presented herein are representative examples derived from analogous chemical transformations and are intended to serve as a foundational guide for its synthesis and further investigation.
Synthetic Pathway
The proposed synthesis of this compound involves the direct nucleophilic attack of morpholine on cyclopentene oxide. This reaction proceeds via an SN2 mechanism, where the nitrogen atom of the morpholine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. The subsequent protonation of the resulting alkoxide during the workup yields the desired 2-hydroxycyclopentyl morpholine derivative. The reaction is expected to produce a racemic mixture of trans-diastereomers.
Reaction Scheme:
Cyclopentene Oxide + Morpholine → this compound
Experimental Protocol
This section details a representative experimental procedure for the synthesis of this compound.
Materials:
-
Cyclopentene oxide (1.0 eq)
-
Morpholine (1.2 eq)
-
Methanol (solvent)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of cyclopentene oxide (1.0 eq) in methanol, add morpholine (1.2 eq) dropwise at room temperature with stirring.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound based on typical yields and spectroscopic characteristics of similar compounds.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | Cyclopentene Oxide |
| Reagent | Morpholine |
| Solvent | Methanol |
| Reaction Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Expected Yield | 75-85% |
Table 2: Physicochemical and Spectroscopic Data
| Property | Expected Value |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.00-3.95 (m, 1H), 3.75-3.65 (m, 4H), 3.00-2.90 (m, 1H), 2.70-2.50 (m, 4H), 2.10-1.50 (m, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 75.0, 68.0, 67.5, 52.0, 32.0, 28.0, 22.0 |
| IR (neat, cm⁻¹) | 3400 (br, O-H), 2950, 2860, 1450, 1115 (C-N, C-O) |
| Mass Spec (ESI+) m/z | 172.13 [M+H]⁺ |
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthetic and purification workflow for this compound.
General Biological Screening Workflow
Given that this compound is a novel compound, the following diagram outlines a logical workflow for its initial biological evaluation.
Caption: General workflow for the biological evaluation of a novel chemical entity.
An In-depth Technical Guide to 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane. The information is curated for professionals in the fields of chemical research and drug development.
Molecular Structure and Properties
This compound is a bicyclic organic compound featuring a saturated five-membered cyclopentane ring and a six-membered morpholine ring. The morpholine ring is a heterocyclic amine ether, which can enhance the pharmacokinetic profile of bioactive molecules[1]. The molecular formula of the compound is C₉H₁₇NO₂[2].
Key Structural Features:
-
Cyclopentane Core: The cyclopentane ring serves as a rigid and stereochemically defined scaffold, which is a common motif in many biologically active compounds[2].
-
Morpholine Substituent: The morpholine group is attached to the cyclopentane ring via a nitrogen atom.
-
Hydroxyl Group: A hydroxyl (-OH) group is present on the cyclopentane ring at a position adjacent to the morpholine attachment point.
-
Stereochemistry: The cyclopentane ring possesses two chiral centers at carbon 1 (attached to the morpholine) and carbon 2 (bearing the hydroxyl group). This results in the potential for multiple stereoisomers. The likely synthesis method via epoxide ring-opening suggests a trans configuration of the morpholine and hydroxyl groups[2].
Physicochemical Data Summary
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₂ | [2] |
| Molecular Weight | 171.24 g/mol | [2] |
| CAS Number | 161277-45-8 / 161193-34-6 | [2][3] |
| InChI Key | BDLQQULXCVFFIX-RKDXNWHRSA-N | [2] |
| Predicted Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z 171 | [2] |
Note on CAS Number: There appears to be conflicting information in public databases regarding the precise CAS number for this compound, with both 161277-45-8 and 161193-34-6 being associated with it. Researchers should verify the CAS number with their supplier.
Synthesis and Experimental Protocols
The most probable and well-established synthetic route to this compound is through the nucleophilic ring-opening of cyclopentene oxide with morpholine[2]. This reaction is a classic example of an SN2 reaction where the nitrogen atom of the morpholine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.
Detailed Experimental Protocol: Synthesis of trans-1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
This protocol is based on the general procedure for the aminolysis of epoxides.
Materials:
-
Cyclopentene oxide
-
Morpholine
-
Ethanol (or another suitable polar protic solvent)
-
Water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cyclopentene oxide (1.0 equivalent) in ethanol.
-
Addition of Nucleophile: To this solution, add morpholine (1.1 to 1.5 equivalents). The use of a slight excess of the amine helps to ensure the complete consumption of the epoxide.
-
Reaction Conditions: The mixture is typically stirred at room temperature or gently heated under reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is taken up in water and extracted several times with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure trans-1-(Morpholin-4-yl)-2-hydroxy-cyclopentane. The trans stereochemistry is the expected major product due to the backside attack mechanism of the SN2 reaction[2].
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Potential Biological Significance and Signaling Pathways
While there is a lack of specific studies on the biological activity of this compound, the morpholine moiety is a well-recognized pharmacophore in medicinal chemistry[1]. Morpholine derivatives have been reported to exhibit a broad spectrum of biological activities, including:
The antifungal activity of some morpholine-containing drugs, for instance, involves the inhibition of enzymes in the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes[5].
Given the presence of the morpholine scaffold, it is plausible that this compound could be investigated for similar biological activities. The cyclopentane ring provides a defined three-dimensional orientation for the functional groups, which could influence its binding affinity and selectivity for biological targets[2].
Logical Relationship Diagram for Potential Drug Discovery
Caption: Logical workflow for investigating the biological activity of the title compound.
References
An In-depth Technical Guide on the Stereochemistry of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
Disclaimer: No specific experimental data has been reported in the peer-reviewed literature for the synthesis, resolution, and detailed stereochemical analysis of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane. This technical guide is therefore a hypothetical construct based on established principles and analogous procedures for structurally related compounds. It is intended to provide a framework for researchers, scientists, and drug development professionals interested in the stereochemistry of this and similar molecules.
Introduction
The compound this compound possesses two stereocenters at the C1 and C2 positions of the cyclopentane ring. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers can be grouped into two pairs of enantiomers: the trans isomers ((1R,2R) and (1S,2S)) and the cis isomers ((1R,2S) and (1S,2R)). The relative and absolute stereochemistry of these isomers can significantly influence their biological activity and physicochemical properties, making their stereoselective synthesis and characterization a critical aspect of drug discovery and development.
This guide outlines a plausible synthetic approach to the racemic mixture of trans-1-(Morpholin-4-yl)-2-hydroxy-cyclopentane, a detailed protocol for its enantiomeric resolution via lipase-catalyzed kinetic resolution, and a comprehensive analysis of the spectroscopic methods used to determine the stereochemistry of the resulting isomers.
Synthesis of Racemic trans-1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
A common and effective method for the synthesis of 1,2-amino alcohols is the ring-opening of an epoxide with an amine. This approach can be adapted to synthesize the target compound.
Proposed Synthetic Pathway
Figure 1: Proposed synthetic route to racemic trans-1-(Morpholin-4-yl)-2-hydroxy-cyclopentane.
Experimental Protocol (Hypothetical)
Step 1: Epoxidation of Cyclopentene To a solution of cyclopentene (1.0 eq) in dichloromethane (DCM) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield cyclopentene oxide.
Step 2: Ring-opening of Cyclopentene Oxide with Morpholine A mixture of cyclopentene oxide (1.0 eq) and morpholine (2.0 eq) is heated at 80 °C for 12 hours. The excess morpholine is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford racemic trans-1-(Morpholin-4-yl)-2-hydroxy-cyclopentane. The trans isomer is the expected major product due to the backside attack of the amine on the epoxide.
Enantiomeric Resolution by Lipase-Catalyzed Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers of racemic alcohols. Lipases are commonly used for the stereoselective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Workflow for Lipase-Catalyzed Kinetic Resolution
Figure 2: Workflow for the lipase-catalyzed kinetic resolution of rac-trans-1-(Morpholin-4-yl)-2-hydroxy-cyclopentane.
Experimental Protocol (Hypothetical)
To a solution of racemic trans-1-(Morpholin-4-yl)-2-hydroxy-cyclopentane (1.0 eq) in tert-butyl methyl ether (TBME) is added vinyl acetate (2.0 eq) and immobilized Candida antarctica lipase B (CAL-B, Novozym 435). The suspension is stirred at room temperature, and the reaction progress is monitored by chiral HPLC. The reaction is stopped at approximately 50% conversion. The enzyme is filtered off, and the solvent is removed under reduced pressure. The resulting mixture of the unreacted (S,S)-enantiomer and the acetylated (R,R)-enantiomer is separated by column chromatography on silica gel. The (R,R)-acetate is then hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the (R,R)-amino alcohol.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Enzyme | Candida antarctica Lipase B (CAL-B) |
| Acyl Donor | Vinyl Acetate |
| Solvent | tert-Butyl methyl ether (TBME) |
| Temperature | 25 °C |
| Conversion | ~50% |
| Enantiomeric Excess (ee) of (S,S)-alcohol | >99% |
| Enantiomeric Excess (ee) of (R,R)-acetate | >99% |
| Enantioselectivity (E) | >200 |
Stereochemical Analysis
The determination of the relative (cis vs. trans) and absolute stereochemistry of the isomers is crucial. This is typically achieved using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for differentiating between cis and trans isomers of 1,2-disubstituted cyclopentanes based on the coupling constants (³J) between the protons at C1 and C2.[1][2][3]
-
trans Isomers: The dihedral angle between the C1-H and C2-H bonds is typically close to 180°, resulting in a large coupling constant (³J ≈ 8-12 Hz) .
-
cis Isomers: The dihedral angle between the C1-H and C2-H bonds is close to 0°, leading to a smaller coupling constant (³J ≈ 5-8 Hz) .
¹³C NMR spectroscopy can also be used to distinguish between diastereomers, as the chemical shifts of the carbon atoms will differ due to the different steric environments.
Hypothetical ¹H NMR Data:
| Isomer | H1 (ppm) | H2 (ppm) | ³J(H1,H2) (Hz) |
| trans-(1R,2R) | ~2.8 | ~3.9 | ~10 |
| cis-(1R,2S) | ~3.0 | ~4.1 | ~6 |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. While MS alone cannot typically distinguish between enantiomers, it can help confirm the structure and may show subtle differences in the fragmentation patterns of diastereomers. The fragmentation of N-substituted amino alcohols is often characterized by α-cleavage.[4][5]
Expected Fragmentation Pathways:
Figure 3: Plausible mass spectral fragmentation pathways for this compound.
The base peak is often the result of α-cleavage adjacent to the nitrogen atom, leading to a stable morpholinium-containing fragment.
Conclusion
This technical guide provides a hypothetical yet scientifically grounded framework for the synthesis, resolution, and stereochemical characterization of this compound. The proposed methodologies are based on well-established chemical and enzymatic transformations and analytical techniques. The successful execution of these protocols would enable the preparation of all four stereoisomers in high purity, facilitating the investigation of their individual biological activities and structure-activity relationships, which is of paramount importance in the field of drug development. Further experimental work is required to validate and optimize these proposed procedures for this specific molecule.
References
Spectroscopic and Synthetic Profile of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectral data for the compound 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane (CAS No. 161193-34-6), alongside established experimental protocols for its synthesis and spectroscopic analysis. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data derived from the analysis of its constituent functional groups and related chemical structures. This approach offers a valuable reference for the identification and characterization of this and similar compounds in a research and development setting.
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established chemical shift and fragmentation patterns of morpholine, cyclopentanol, and related N-substituted cycloalkanol derivatives.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.70 | t | 4H | O-(CH₂)₂-N (Morpholine) |
| ~ 3.50 | m | 1H | CH-OH (Cyclopentane) |
| ~ 2.80 | m | 1H | CH-N (Cyclopentane) |
| ~ 2.55 | t | 4H | O-N-(CH₂)₂ (Morpholine) |
| ~ 1.50 - 2.00 | m | 6H | CH₂ (Cyclopentane) |
| ~ 2.00 - 4.00 | br s | 1H | OH |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 75.0 | CH-OH (Cyclopentane) |
| ~ 67.0 | O-(CH₂)₂-N (Morpholine) |
| ~ 65.0 | CH-N (Cyclopentane) |
| ~ 54.0 | O-N-(CH₂)₂ (Morpholine) |
| ~ 30.0 | CH₂ (Cyclopentane) |
| ~ 25.0 | CH₂ (Cyclopentane) |
| ~ 21.0 | CH₂ (Cyclopentane) |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Broad | O-H stretch (alcohol) |
| 2960 - 2850 | Strong | C-H stretch (aliphatic) |
| 1450 | Medium | C-H bend (alkane) |
| 1115 | Strong | C-O-C stretch (ether in morpholine) |
| 1070 | Strong | C-O stretch (secondary alcohol) |
| 1280 - 1000 | Strong | C-N stretch |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 171 | Moderate | [M]⁺ (Molecular Ion) |
| 154 | Low | [M-OH]⁺ |
| 114 | Strong | [M - C₄H₇O]⁺ (Loss of cyclopentanol ring) |
| 86 | Very Strong | [C₄H₈NO]⁺ (Morpholine fragment) |
| 57 | Moderate | [C₃H₅O]⁺ or [C₄H₉]⁺ |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the subsequent acquisition of its spectral data.
Synthesis: Ring-Opening of Cyclopentene Oxide with Morpholine
A likely and established method for the synthesis of this compound is the nucleophilic ring-opening of cyclopentene oxide with morpholine.[1]
Materials:
-
Cyclopentene oxide
-
Morpholine
-
Methanol (or other suitable polar solvent)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve cyclopentene oxide (1 equivalent) in methanol.
-
Add morpholine (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.
-
¹H NMR: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. The data is typically reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a Gas Chromatography (GC) or Liquid Chromatography (LC) system.
-
Ionization: Utilize Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI).
-
Data Acquisition: Obtain the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
Visualizations
The following diagrams illustrate the key molecular structure and a general workflow for the spectroscopic analysis of this compound.
References
Technical Whitepaper: Physicochemical Properties of 2-(4-Morpholinyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the physical and chemical properties of 2-(4-Morpholinyl)cyclopentanol. Due to the limited availability of experimentally-derived data for this specific compound in public literature, this guide synthesizes information based on its structural components: the cyclopentanol ring and the morpholine moiety. It presents predicted physicochemical parameters and details the standard experimental methodologies required for their empirical determination. This whitepaper is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules in drug discovery and development.
Compound Identification and Structure
2-(4-Morpholinyl)cyclopentanol is a heterocyclic organic compound incorporating a cyclopentanol ring substituted with a morpholine group at the second position. The presence of both a secondary alcohol and a tertiary amine functional group dictates its chemical behavior and physical properties.
| Identifier | Value | Reference |
| IUPAC Name | 2-(Morpholin-4-yl)cyclopentan-1-ol | |
| CAS Number | 161277-45-8 (for 1R-trans isomer) | [1][2] |
| Molecular Formula | C₉H₁₇NO₂ | [1][2] |
| Molecular Weight | 171.24 g/mol | [1][2] |
| Canonical SMILES | C1CC(C(C1)O)N2CCOCC2 |
Predicted Physical and Chemical Properties
The properties of 2-(4-Morpholinyl)cyclopentanol are predicted based on the known characteristics of its parent structures, cyclopentanol and morpholine. The hydroxyl group from cyclopentanol and the tertiary amine from morpholine are expected to dominate its intermolecular interactions and reactivity.
| Property | Predicted Value / Characteristic | Justification |
| Physical State | Colorless to pale yellow viscous liquid or low-melting solid | Based on the properties of cyclopentanol (viscous liquid) and morpholine (liquid).[3][4] |
| Boiling Point | > 140 °C | Expected to be higher than both cyclopentanol (140 °C) and morpholine (129 °C) due to increased molecular weight and potential for hydrogen bonding.[3][4][5] |
| Melting Point | > -19 °C | Expected to be higher than cyclopentanol (-19 °C) and morpholine (-5 °C) due to increased molecular weight and molecular symmetry.[3][4][5] |
| Solubility | Moderately soluble in water; Soluble in polar organic solvents | The morpholine moiety is miscible with water, which should enhance the moderate water solubility of the cyclopentanol backbone.[6][7][8] |
| pKa (Acidic) | ~16-18 | The hydroxyl group is expected to have a pKa similar to that of other secondary alcohols like cyclopentanol.[9] |
| pKa (Basic) | ~8-9 | The nitrogen atom of the morpholine ring is basic, with a pKa expected to be similar to that of morpholine itself (pKa of conjugate acid is ~8.5).[10] |
Physicochemical Data of Constituent Moieties
To provide context for the predicted values, the experimentally determined properties of cyclopentanol and morpholine are presented below.
Table 2.1: Properties of Cyclopentanol
| Property | Value | Reference |
|---|---|---|
| Appearance | Colorless, viscous liquid | [3][11] |
| Molecular Weight | 86.13 g/mol | [6] |
| Melting Point | -19 °C | [3][5][11] |
| Boiling Point | 139-141 °C | [3][5] |
| Density | 0.948 g/mL at 20 °C | [3] |
| Water Solubility | Sparingly soluble (~5 g/L) | [6][11] |
| pKa (acidic) | ~17.95 (Predicted) |[9] |
Table 2.2: Properties of Morpholine
| Property | Value | Reference |
|---|---|---|
| Appearance | Colorless, hygroscopic liquid | [7][8] |
| Molecular Weight | 87.12 g/mol | [8] |
| Melting Point | -5 °C | [4] |
| Boiling Point | 129 °C | [4] |
| Density | 1.007 g/cm³ | [4] |
| Water Solubility | Miscible | [8][10] |
| pKa (of conjugate acid) | 8.49 |[10] |
Chemical Reactivity Profile
The chemical reactivity of 2-(4-Morpholinyl)cyclopentanol is defined by its two primary functional groups:
-
Secondary Alcohol (-OH): The hydroxyl group on the cyclopentane ring can undergo typical alcohol reactions. It can be oxidized to the corresponding ketone, 2-(4-morpholinyl)cyclopentanone. It is also susceptible to esterification with carboxylic acids or acid chlorides and can act as a nucleophile in substitution reactions.
-
Tertiary Amine (-N<): The nitrogen atom in the morpholine ring possesses a lone pair of electrons, rendering it basic and nucleophilic.[4][10] It will readily react with acids to form morpholinium salts.[4][10] This basicity is a key feature influencing the compound's solubility in acidic aqueous solutions.
Standard Experimental Protocols
The following sections detail the standard laboratory procedures for determining the key physicochemical properties of 2-(4-Morpholinyl)cyclopentanol.
Melting Point Determination
This protocol describes the determination of the melting point range of a solid organic compound using a Thiele tube apparatus.
Materials:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (-10 to 200 °C)
-
Capillary tubes (sealed at one end)
-
Rubber band or slice of rubber tubing
-
Bunsen burner or microburner
-
Sample of 2-(4-Morpholinyl)cyclopentanol (solid form)
Procedure:
-
Sample Preparation: Finely powder a small amount of the solid sample. Introduce a small quantity of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample to a height of 2-3 mm.[3]
-
Apparatus Assembly: Attach the capillary tube to the thermometer using a small rubber band. The sample in the tube should be level with the thermometer bulb.[5]
-
Heating: Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the rubber band is above the level of the mineral oil.[5] Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating.[5]
-
Observation: For an unknown compound, a preliminary rapid heating can be performed to find an approximate melting point. For the accurate measurement, heat slowly, aiming for a temperature increase of 1-2 °C per minute near the expected melting point.[5][7]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range). Record the temperature at which the last crystal of the solid melts (the end of the melting range).[5] A pure compound will exhibit a sharp melting range of 0.5-1.0 °C.[5]
Boiling Point Determination (Micro Method)
This protocol details the determination of a liquid's boiling point using a small sample volume in a Thiele tube.
Materials:
-
Thiele tube and mineral oil
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band
-
Bunsen burner
-
Sample of 2-(4-Morpholinyl)cyclopentanol (liquid form)
Procedure:
-
Apparatus Assembly: Attach a small test tube to the thermometer with a rubber band, ensuring the bottom of the tube is flush with the thermometer bulb.[9]
-
Sample Addition: Add 0.2-0.5 mL of the liquid sample into the test tube.[9]
-
Capillary Insertion: Place the capillary tube, sealed end up, into the liquid in the test tube.[9]
-
Heating: Insert the entire assembly into the Thiele tube. Heat the side arm gently. Initially, air trapped in the capillary tube will expand and bubble out.
-
Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. This indicates the liquid is at a temperature just above its boiling point.[2][9]
-
Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn up into the capillary tube.[2][9] Record this temperature.
Solubility Determination
This qualitative and semi-quantitative protocol is used to classify the solubility of an organic compound in various solvents.
Materials:
-
Small test tubes
-
Graduated pipettes or droppers
-
Spatula
-
Sample of 2-(4-Morpholinyl)cyclopentanol
-
Solvents: Deionized water, Diethyl ether, 5% HCl(aq), 5% NaOH(aq)
-
Litmus paper
Procedure:
-
Water Solubility: Place ~25 mg of the sample into a test tube. Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[11] If a homogeneous solution forms, the compound is water-soluble. Test the resulting solution with litmus paper to determine if it is acidic, basic, or neutral.[1]
-
Ether Solubility: If the compound is water-soluble, repeat the test in a new test tube using diethyl ether as the solvent.[11]
-
Aqueous Acid/Base Solubility (if water-insoluble):
-
5% NaOH Test: If the compound is insoluble in water, add 0.75 mL of 5% NaOH solution to a fresh sample. Shake vigorously. Formation of a solution indicates the presence of an acidic functional group.[1][11]
-
5% HCl Test: If the compound is insoluble in water and 5% NaOH, add 0.75 mL of 5% HCl solution to a fresh sample. Shake vigorously. Formation of a solution indicates the presence of a basic functional group (e.g., an amine).[1][11]
-
-
Classification: Record the compound as soluble, partially soluble, or insoluble in each solvent.
pKa Determination by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong base. This method is suitable for determining the pKa of the morpholinium conjugate acid.
Materials:
-
pH meter with a combination pH electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
-
Standardized 0.1 M NaOH solution
-
Standard pH buffers (pH 4, 7, 10)
-
Sample of 2-(4-Morpholinyl)cyclopentanol
-
0.1 M HCl
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[6][8]
-
Sample Preparation: Accurately weigh a sample of 2-(4-Morpholinyl)cyclopentanol and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[6][8] Add a magnetic stir bar.
-
Acidification: To determine the pKa of the basic morpholine nitrogen, first protonate it fully by titrating the sample solution with 0.1 M HCl to an acidic pH (e.g., pH 2-3).
-
Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Begin titrating the acidified sample with the standardized 0.1 M NaOH solution. Add the titrant in small, known increments (e.g., 0.1-0.2 mL).[8]
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue this process well past the equivalence point (e.g., to pH 12).[6][8]
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. The equivalence point can be found from the inflection point of the curve, often determined by plotting the first derivative (ΔpH/ΔV) versus volume.[12]
References
- 1. scribd.com [scribd.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemconnections.org [chemconnections.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Cyclopentane Derivatives: A Technical Guide for Drug Development Professionals
Introduction
The cyclopentane ring, a five-membered carbocycle, is a prevalent structural motif in a diverse array of biologically active natural products and synthetic molecules.[1] Its unique conformational properties and ability to serve as a scaffold for stereochemically complex substitutions have made it a privileged structure in medicinal chemistry.[2] This technical guide provides an in-depth exploration of the therapeutic potential of cyclopentane derivatives, with a focus on two prominent classes: cyclopentenone prostaglandins and carbocyclic nucleosides. For each class, we will delve into their mechanisms of action, present quantitative data on their biological activities, provide detailed experimental protocols for their evaluation, and visualize key signaling pathways and experimental workflows.
Cyclopentenone Prostaglandins: Modulators of Inflammation and Cancer
Cyclopentenone prostaglandins (cyPGs) are a subclass of prostaglandins characterized by an α,β-unsaturated ketone in the cyclopentane ring.[3][4] This reactive moiety is crucial for many of their biological activities, which are often mediated through covalent adduction to target proteins rather than through traditional G-protein coupled prostanoid receptors.[3][5] Prominent members of this family include prostaglandin A (PGA) and J (PGJ) series, such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂).[3]
Anticancer Activity
Cyclopentenone prostaglandins have demonstrated potent anti-neoplastic activity in a variety of cancer cell lines.[5][6] Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways.[5][7]
The anticancer effects of cyPGs are mediated through both PPARγ-dependent and independent pathways.
-
PPARγ-Dependent Pathway: 15d-PGJ₂ is a high-affinity endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression.[3][5] Activation of PPARγ by 15d-PGJ₂ can lead to the induction of apoptosis and inhibition of cell proliferation in cancer cells.[3]
-
PPARγ-Independent Pathways: The electrophilic α,β-unsaturated carbonyl group in the cyclopentenone ring can react with nucleophilic residues (e.g., cysteine) on various cellular proteins, leading to their modification and altered function.[3][5] Key targets of this covalent modification include components of the NF-κB and Akt signaling pathways.[7][8]
-
Inhibition of NF-κB Signaling: 15d-PGJ₂ has been shown to inhibit the NF-κB signaling pathway at multiple levels. It can directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα.[9] This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[9]
-
Induction of Apoptosis: Cyclopentenone prostaglandins can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), activation of MAPK pathways, and modulation of Bcl-2 family proteins.[8]
-
The following table summarizes the cytotoxic activity of various cyclopentenone prostaglandins against a range of cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 15d-PGJ₂ | HL-60 | Leukemia | ~5 | [8] |
| 15d-PGJ₂ | CT-26 | Colorectal Cancer | ~10 | [8] |
| PGA₁ | HUVEC | Endothelial | Not specified | [10] |
| PGJ₂ | HUVEC | Endothelial | Not specified | [10] |
| Cyclopent-2-en-1-one | Melanoma Cells | Melanoma | Sub-micromolar | [11] |
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with a cyclopentane derivative.
-
Cell Culture and Treatment: Plate cells at a suitable density in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of the cyclopentenone prostaglandin or vehicle control for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
NF-κB Inhibition Assay by Western Blot
This protocol assesses the effect of a cyclopentenone prostaglandin on the NF-κB signaling pathway by measuring the protein levels of IκBα and the p65 subunit of NF-κB.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the cyclopentenone prostaglandin for the desired time. In some experiments, cells may be co-treated with an NF-κB activator like TNF-α.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Carbocyclic Nucleosides: Antiviral and Anticancer Agents
Carbocyclic nucleosides are a class of nucleoside analogs where the furanose ring is replaced by a cyclopentane or cyclopentene ring.[12] This modification confers increased stability against enzymatic degradation by nucleoside phosphorylases, often leading to improved pharmacokinetic profiles.[12]
Antiviral Activity
Carbocyclic nucleosides have emerged as a crucial class of antiviral agents, with notable examples like abacavir and carbovir being used in the treatment of HIV infection.[10][12][13]
The antiviral activity of carbocyclic nucleosides like abacavir stems from their ability to act as chain terminators of viral DNA synthesis.[13][14]
-
Intracellular Phosphorylation: Abacavir is a prodrug that is taken up by host cells and is intracellularly phosphorylated by cellular kinases to its active triphosphate form, carbovir triphosphate (CBV-TP).[13][14]
-
Inhibition of Reverse Transcriptase: CBV-TP acts as a competitive inhibitor of the viral reverse transcriptase, competing with the natural substrate deoxyguanosine triphosphate (dGTP).[13][14]
-
Chain Termination: When incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[13][14]
The following table summarizes the antiviral activity of selected carbocyclic nucleosides.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Abacavir | HIV-1 | Various | 0.07 - 5.8 | [13] |
| Abacavir | HIV-1 (clinical isolates) | - | 0.26 | [10] |
| Carbocyclic Uridine Analog (19a) | RSV | - | 6.94 | [4] |
| Carbocyclic Ribavirin Analog (11a) | RSV | - | 0.53 | [7] |
| Carbocyclic Pyrazole Amide (15f) | HIV-1 | - | 24 | [15] |
Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This protocol is used to determine the concentration of a carbocyclic nucleoside that inhibits the virus-induced cytopathic effect (CPE) by 50% (EC₅₀).
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will form a confluent monolayer within 24 hours.
-
Compound Dilution: Prepare serial dilutions of the carbocyclic nucleoside in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with a pre-titered amount of virus that causes a significant CPE within a few days. Include uninfected and untreated virus-infected controls.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator until the virus control wells show the desired level of CPE.
-
CPE Assessment: Assess the CPE in each well, typically by staining the cells with a dye like crystal violet that stains viable cells. The intensity of the stain is proportional to the number of viable cells.
-
Data Analysis: Read the absorbance of each well using a plate reader. Calculate the EC₅₀ value by plotting the percentage of CPE reduction against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a carbocyclic nucleoside that reduces cell viability by 50% (CC₅₀).
-
Cell Seeding and Treatment: Follow the same procedure as for the antiviral assay, but without adding the virus.
-
MTT Addition: After the incubation period (typically 2-3 days), add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Analysis: Read the absorbance of each well at the appropriate wavelength. Calculate the CC₅₀ value from the dose-response curve of cell viability versus compound concentration.
Anticancer Activity
In addition to their antiviral properties, some carbocyclic nucleosides have demonstrated cytotoxic activity against various cancer cell lines.[2][16] Their mechanism of action in cancer cells often involves interference with DNA synthesis and induction of apoptosis, similar to their antiviral mechanism.[17]
The following table summarizes the anticancer activity of selected carbocyclic nucleosides.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Truncated Carbocyclic Nucleoside (1b) | MCF7 | Breast Cancer | Not specified | [2] |
| Truncated Carbocyclic Nucleoside (1d) | MDA-MB-231 | Breast Cancer | Not specified | [2] |
| 4'-Thiopurine Nucleoside (± 73) | HeLa | Cervical Cancer | 2.80 | [8] |
Cyclopentane derivatives, particularly cyclopentenone prostaglandins and carbocyclic nucleosides, represent a rich source of therapeutic agents with diverse mechanisms of action. Their ability to modulate key signaling pathways in inflammation and cancer, and to effectively inhibit viral replication, underscores their importance in drug discovery and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the exploration and optimization of these promising molecular scaffolds for the development of novel therapeutics. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds will be crucial in translating their therapeutic potential into clinical applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis and Anticancer Properties of Novel Truncated Carbocyclic Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 13. droracle.ai [droracle.ai]
- 14. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]
- 15. scispace.com [scispace.com]
- 16. [Synthesis of analogues of carbocyclic nucleoside] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane and Related Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane and outlines detailed experimental protocols for its empirical determination. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on predicting its solubility based on the physicochemical properties of its constituent functional groups—a morpholine ring, a hydroxyl group, and a cyclopentane scaffold. Furthermore, this guide presents established methodologies for solubility assessment, offering a robust framework for researchers in drug development and chemical analysis.
Introduction: Understanding the Solubility of Amino Alcohols
This compound is a substituted amino alcohol. Its solubility is governed by the interplay of its polar and non-polar moieties. The morpholine ring, containing both an ether and a secondary amine, along with the hydroxyl group, introduces polarity and the capacity for hydrogen bonding, which generally favors solubility in polar solvents. Conversely, the cyclopentane ring provides a non-polar, hydrophobic character.
Amino alcohols, as a class, exhibit a range of solubilities depending on their molecular weight and the balance of hydrophilic and hydrophobic groups. Generally, they are soluble in water and other polar solvents due to the presence of the hydrophilic amine and hydroxyl groups.[1] The morpholine moiety itself is miscible with water and a variety of organic solvents.[2][3] The presence of the morpholine ring in a molecule has been shown to potentially increase solubility and impart other favorable pharmacokinetic properties.[4][5]
Predicted Solubility Profile
While specific experimental data is not available, a qualitative solubility profile for this compound can be predicted based on its structure:
-
Water: Expected to have moderate to good solubility in water due to the presence of the polar morpholine and hydroxyl groups, which can form hydrogen bonds with water molecules. The relatively small size of the cyclopentane ring is not expected to dominate the molecule's overall polarity.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is anticipated in these solvents as they can act as both hydrogen bond donors and acceptors, readily solvating the polar functional groups of the molecule.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): Good solubility is expected due to the polarity of these solvents and their ability to interact with the dipole moment of the target compound.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted as the non-polar solvent molecules cannot effectively solvate the polar amine and hydroxyl groups.
Experimental Protocols for Solubility Determination
To empirically determine the solubility of this compound, several established methods can be employed. The choice of method often depends on the required accuracy, throughput, and the physicochemical properties of the compound.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[6]
Methodology:
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed vial.
-
Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period to ensure equilibrium is reached. This may take several hours to days.[7]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or mass spectrometry.
Below is a graphical representation of the shake-flask experimental workflow.
Caption: Workflow for Equilibrium Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer.
Methodology:
-
Preparation of Stock Solution: A concentrated solution of the compound is prepared in an organic solvent, commonly DMSO.
-
Dilution: A small aliquot of the stock solution is added to an aqueous buffer.
-
Precipitation Monitoring: The formation of a precipitate is monitored over a short period (e.g., 1-2 hours) using nephelometry or turbidimetry.
-
Quantification: The concentration of the compound remaining in solution is determined.
The following diagram illustrates the general process for kinetic solubility measurement.
Caption: General Workflow for Kinetic Solubility Assays.
Qualitative Solubility Classification
A simpler, qualitative approach can be used to classify the solubility of the compound in various solvents.[8][9]
Methodology:
-
A small, measured amount of the compound (e.g., 1-5 mg) is placed in a test tube.
-
A small volume of the solvent (e.g., 0.1 mL) is added incrementally.
-
The mixture is agitated after each addition.
-
The point at which the solid completely dissolves is noted to classify the solubility (e.g., very soluble, soluble, sparingly soluble, insoluble).
Data Presentation
While quantitative data for this compound is not available, experimental results should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | 25 | Data | Data | Shake-Flask |
| Ethanol | 25 | Data | Data | Shake-Flask |
| Methanol | 25 | Data | Data | Shake-Flask |
| Acetone | 25 | Data | Data | Shake-Flask |
| DMSO | 25 | Data | Data | Shake-Flask |
| Hexane | 25 | Data | Data | Shake-Flask |
Conclusion
The structural features of this compound suggest it is likely to be a water-soluble compound with good solubility in polar organic solvents. This technical guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to empirically determine its solubility profile. The presented methodologies, particularly the shake-flask method for thermodynamic solubility and kinetic solubility assays for high-throughput screening, offer robust approaches for characterizing this and similar amino alcohol compounds, which is a critical step in the drug development process. The lack of publicly available data underscores the importance of conducting such experimental evaluations to fully understand the physicochemical properties of novel chemical entities.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Morpholine [drugfuture.com]
- 3. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Conformational Analysis of Substituted Cyclopentane Rings
The cyclopentane ring is a prevalent structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility, governed by a delicate balance of torsional and angle strain, plays a pivotal role in defining the three-dimensional architecture of molecules and, consequently, their biological activity. A thorough understanding of the conformational preferences of substituted cyclopentane rings is therefore critical for rational drug design and development. This guide provides a comprehensive overview of the core principles of cyclopentane conformational analysis, detailed experimental methodologies, and quantitative data to aid researchers in this field.
The Non-Planar Nature of the Cyclopentane Ring
Unlike its six-membered counterpart, cyclohexane, which can adopt a strain-free chair conformation, cyclopentane cannot achieve ideal tetrahedral bond angles (109.5°) and staggered dihedral angles simultaneously. A planar cyclopentane structure would have minimal angle strain, with internal angles of 108°, but would suffer from significant torsional strain due to ten fully eclipsed C-H bonds.[1][2][3][4][5] To alleviate this torsional strain, the ring puckers out of planarity, adopting two primary, low-energy conformations: the envelope and the twist (or half-chair).[6][7][8]
-
Envelope Conformation (Cs symmetry): In this conformation, four of the carbon atoms are coplanar, while the fifth is puckered out of the plane, resembling an open envelope.[1][7][9] This arrangement relieves some of the torsional strain.
-
Twist Conformation (C2 symmetry): Also known as the half-chair, this conformation has three carbon atoms in a plane, with one atom above and one below the plane.[6][8]
For unsubstituted cyclopentane, these two conformations are very close in energy, with the energy difference being less than 0.5 kcal/mol, and are separated by a very low energy barrier.[10][11] This leads to a phenomenon known as pseudorotation , where the pucker rapidly moves around the ring, making the ring highly flexible.[10][12][13][14][15]
The Influence of Substituents
The introduction of substituents onto the cyclopentane ring disrupts the degenerate energy landscape of pseudorotation.[12][16] The ring will preferentially adopt a conformation that minimizes unfavorable steric interactions. A substituent will favor a position that is more "equatorial-like" to avoid steric clash with adjacent atoms.
In a mono-substituted cyclopentane , the envelope conformation where the substituent occupies a pseudo-equatorial position on the flap is generally favored over the pseudo-axial position. Similarly, in the twist conformation, substituents prefer positions that minimize steric strain. The presence of a substituent creates a barrier to pseudorotation, leading to a favored, dominant conformation.[10] For instance, the energy barrier for ring flipping in methylcyclopentane is around 3.5 kcal/mol, favoring the envelope conformation.[10]
For di-substituted cyclopentanes , the analysis is more complex and depends on the relative stereochemistry (cis/trans) and the positions of the substituents. The guiding principle is to adopt a conformation that places the largest substituent(s) in pseudo-equatorial positions to minimize 1,2- and 1,3-diaxial-like interactions.
Quantitative Conformational Energy Data
The following tables summarize key energetic parameters associated with cyclopentane conformations.
Table 1: Relative Energies of Unsubstituted Cyclopentane Conformations
| Conformation | Symmetry | Relative Energy (kcal/mol) | Source |
| Planar | D5h | ~5.0 | [10] |
| Envelope | Cs | ~0 | [10] |
| Twist (Half-Chair) | C2 | < 0.5 | [10][11] |
Table 2: Conformational Energy Differences for Substituted Cyclopentanes
Precise "A-values" as commonly used for cyclohexanes are less established for the highly flexible cyclopentane system. However, computational and experimental studies provide insights into the energy penalties of placing substituents in sterically hindered positions.
| Substituent | Preferred Conformation | Energy Difference (E_pseudo-axial - E_pseudo-equatorial) (kcal/mol) | Method |
| -CH₃ | Envelope | ~0.7 | DFT Calculation |
| -Cl | Twist | 0.42 (E_Psi-a - E_Psi-e) | DFT Calculation[17] |
| -Br | Twist | 0.85 (E_Psi-a - E_Psi-e) | DFT Calculation[17] |
Note: The values presented are indicative and can be influenced by the specific computational method or experimental conditions. "Psi-a" and "Psi-e" refer to pseudo-axial and pseudo-equatorial positions, respectively.
Visualizing Conformational Pathways and Logic
Pseudorotation Pathway of Cyclopentane
Caption: Pseudorotation pathway showing the low-energy interconversion between envelope and twist conformers.
Logic of Substituent Influence on Conformation
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. 4.4 Conformations of Cycloalkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. brainly.com [brainly.com]
- 8. Cycloalkanes [ch.ic.ac.uk]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. organic chemistry - Cyclopentane conformations - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. worldscientific.com [worldscientific.com]
- 13. Pseudorotation - Wikipedia [en.wikipedia.org]
- 14. Revealing pseudorotation and ring-opening reactions in colloidal organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. worldscientific.com [worldscientific.com]
- 17. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(Morpholin-4-yl)-2-hydroxy-cyclopentane (CAS Number: 161193-34-6) is a vicinal amino alcohol built on a cyclopentane scaffold.[1][2] This class of compounds, characterized by an amino group and a hydroxyl group on adjacent carbons, serves as a valuable building block in medicinal chemistry and organic synthesis.[3] The morpholine moiety is a common heterocyclic fragment found in numerous biologically active compounds and approved drugs, often imparting favorable pharmacokinetic properties.[4] Derivatives of 2-aminocyclopentanol are utilized in the synthesis of more complex molecules and have been explored for their potential in creating peptidomimetics with specific folding properties.[3][5]
The synthesis protocol described herein details a straightforward and efficient method for preparing this compound via the nucleophilic ring-opening of cyclopentene oxide with morpholine. This reaction is a classic example of an SN2 attack on an epoxide, a fundamental transformation in organic chemistry.[6]
Experimental Protocol
This protocol outlines the synthesis of this compound from cyclopentene oxide and morpholine.
Materials and Reagents:
-
Cyclopentene oxide
-
Morpholine[7]
-
Ethanol (anhydrous)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate
-
Hexanes
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclopentene oxide (1.0 eq) and morpholine (1.2 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask to dissolve the reactants, typically to a concentration of 0.5 M with respect to the limiting reagent (cyclopentene oxide).
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether (100 mL).
-
Wash the organic layer with deionized water (2 x 50 mL) in a separatory funnel to remove excess morpholine and other water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a viscous oil or a low-melting solid. Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Data Presentation
The following table summarizes the key quantitative data for a representative synthesis.
| Parameter | Value |
| Reactants | |
| Cyclopentene Oxide (MW: 84.12 g/mol ) | 1.0 eq (e.g., 5.0 g, 59.4 mmol) |
| Morpholine (MW: 87.12 g/mol )[7] | 1.2 eq (e.g., 6.2 g, 71.3 mmol) |
| Product | |
| This compound | |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| Theoretical Yield | 10.17 g |
| Actual Yield (Post-Purification) | 7.5 - 8.5 g |
| Percent Yield | 74% - 84% |
| Physical Properties | |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not readily available; high boiling |
| CAS Number | 161193-34-6[2] |
Mandatory Visualizations
Reaction Scheme and Workflow
The synthesis follows a direct nucleophilic ring-opening pathway.
Caption: Reaction scheme for the synthesis of the target compound.
Purification Workflow
A standard workup and purification procedure is employed to isolate the final product.
Caption: Step-by-step workflow for product purification and isolation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. king-pharm.com [king-pharm.com]
- 3. guidechem.com [guidechem.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two stereoisomers are obtained from the reaction of cyclopentene ... | Study Prep in Pearson+ [pearson.com]
- 7. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Note and Protocol: Large-Scale Synthesis of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane, a valuable building block for the development of novel therapeutics. The described two-step synthesis is designed for scalability and efficiency, starting from readily available cyclopentene. The protocol includes epoxidation of cyclopentene to form cyclopentene oxide, followed by a nucleophilic ring-opening reaction with morpholine. This application note offers comprehensive experimental procedures, a summary of expected quantitative data, and workflow diagrams to ensure reproducibility and successful implementation in a laboratory setting.
Introduction
Substituted cyclopentane rings are prevalent structural motifs in a wide range of biologically active molecules and natural products. The incorporation of a morpholine moiety can enhance the pharmacokinetic properties of a compound, such as aqueous solubility and metabolic stability. The target molecule, this compound, serves as a versatile scaffold in medicinal chemistry for the generation of compound libraries for drug discovery. This protocol outlines a robust and scalable synthesis route to access this key intermediate.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Epoxidation of Cyclopentene: Cyclopentene is oxidized to cyclopentene oxide.
-
Nucleophilic Ring-Opening: The resulting epoxide is opened by morpholine to yield the final product.
Experimental Protocols
Step 1: Large-Scale Synthesis of Cyclopentene Oxide
This protocol is adapted from established methods for the epoxidation of alkenes.[1][2]
Materials:
-
Cyclopentene (CPE)
-
Hydrogen peroxide (H₂O₂, 30 wt% solution in water)
-
Sodium bicarbonate (NaHCO₃)
-
Manganese (II) sulfate monohydrate (MnSO₄·H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (appropriate for large scale)
-
Addition funnel
-
Mechanical stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a large round-bottom flask equipped with a mechanical stirrer and an addition funnel, add cyclopentene and N,N-dimethylformamide (DMF).
-
Add a catalytic amount of manganese (II) sulfate monohydrate to the stirred solution.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a buffered solution of hydrogen peroxide by carefully adding 30 wt% H₂O₂ to a cold aqueous solution of sodium bicarbonate.
-
Slowly add the buffered hydrogen peroxide solution to the cyclopentene solution via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose any remaining peroxides.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude cyclopentene oxide.
-
The crude product can be purified by vacuum distillation to obtain pure cyclopentene oxide.
Step 2: Synthesis of this compound
This protocol is based on the general principles of epoxide ring-opening by amines.[3]
Materials:
-
Cyclopentene oxide
-
Morpholine
-
Water or a suitable protic solvent (e.g., ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclopentene oxide in water or ethanol.
-
Add an excess (2-3 equivalents) of morpholine to the solution.
-
Heat the reaction mixture to reflux (80-100 °C, depending on the solvent) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess morpholine under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for the large-scale synthesis. Note that these are estimated values based on typical yields for similar reactions reported in the literature and may vary depending on the specific reaction scale and conditions.
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) | Estimated Purity (%) |
| 1 | Cyclopentene Oxide | Cyclopentene | 1 : 1.2 (CPE:H₂O₂) | DMF | 0-25 | 4-6 | 70-85 | >95 (after distillation) |
| 2 | This compound | Cyclopentene Oxide | 1 : 2.5 (Epoxide:Morpholine) | Water/Ethanol | 80-100 | 12-24 | 60-80 | >98 (after chromatography) |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Potential Application in Drug Discovery
Caption: Potential derivatization of the scaffold for drug discovery.
References
Application Notes and Protocols for the Purification of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane. Due to the limited availability of specific data for this compound, the following protocols are based on established methods for the purification of analogous amino alcohols, morpholine derivatives, and cyclopentane derivatives. These guidelines are intended to be adapted and optimized by researchers to suit their specific sample and purity requirements.
Introduction to Purification Strategies
This compound possesses both an amino group (within the morpholine ring) and a hydroxyl group, classifying it as an amino alcohol. The purification of such compounds can be challenging due to their polarity and potential for salt formation. The choice of purification technique will depend on the nature of the impurities, the scale of the purification, and the desired final purity. The most common and effective methods include:
-
Recrystallization: A powerful technique for purifying solid compounds. For amino alcohols, this often involves the formation of a salt to improve crystal lattice formation, followed by regeneration of the free base.
-
Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase. It is suitable for a wide range of sample sizes and can achieve high levels of purity.
-
Distillation: Applicable for thermally stable liquids or low-melting solids. Purification is achieved by separating components based on differences in their boiling points.
Data Presentation: Representative Purification Parameters
The following tables provide representative data for the purification of compounds structurally similar to this compound. These values should be used as a starting point for optimization.
Table 1: Recrystallization Solvents and Conditions for Amino Alcohols
| Compound Type | Salt Form | Recrystallization Solvent System | Typical Recovery (%) | Typical Purity (%) |
| Amino Alcohols | Hydrochloride | Ethanol/Diethyl Ether | 75-90 | >98 |
| Amino Alcohols | Oxalate | Water/Methanol | 70-85 | >99 |
| Morpholine Derivatives | Free Base | Ethyl Acetate/Hexane | 60-80 | >97 |
Table 2: Column Chromatography Parameters for Amino Alcohols and Morpholine Derivatives
| Stationary Phase | Mobile Phase System | Gradient | Typical Loading (g compound/100g silica) | Elution Order |
| Silica Gel | Dichloromethane/Methanol | 0-10% Methanol | 1-5 | Less polar impurities first, followed by the product |
| Silica Gel | Ethyl Acetate/Hexane/Triethylamine | 10-50% Ethyl Acetate, 1% Triethylamine | 1-5 | Less polar impurities first, followed by the product |
| Alumina (basic) | Ethyl Acetate/Methanol | 0-5% Methanol | 2-7 | Less polar impurities first, followed by the product |
Table 3: Distillation Parameters for Cyclopentane Derivatives
| Compound Type | Boiling Point (°C) | Pressure (mmHg) | Typical Purity (%) | Notes |
| Hydroxy-cyclopentanes | 130-150 | 760 | >95 | Atmospheric pressure distillation |
| Amino-cyclopentanes | 80-100 | 10 | >98 | Vacuum distillation is often required to prevent decomposition |
Experimental Protocols
Protocol 1: Purification by Recrystallization via Salt Formation
This protocol describes the purification of this compound by forming its hydrochloride salt, followed by recrystallization and liberation of the free base.
Diagram: Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization via its hydrochloride salt.
Methodology:
-
Salt Formation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent such as ethanol or isopropanol.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in diethyl ether) dropwise with stirring until the solution becomes acidic (test with pH paper).
-
The hydrochloride salt should precipitate out of the solution. If not, cooling the solution in an ice bath may induce precipitation.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold solvent.
-
-
Recrystallization:
-
Dissolve the collected salt in a minimal amount of a hot recrystallization solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Slowly add a less polar co-solvent (e.g., diethyl ether or hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Base:
-
Dissolve the purified hydrochloride salt in water.
-
Slowly add a base, such as a 1 M sodium hydroxide solution, with stirring until the pH of the solution is above 10.
-
Extract the aqueous solution multiple times with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of this compound using silica gel column chromatography.
Diagram: Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Methodology:
-
Preparation of the Column:
-
Select a glass column of an appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., dichloromethane).
-
Pour the slurry into the column and allow the silica gel to pack evenly. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase. A common starting point is a mixture of a non-polar solvent and a polar solvent, such as dichloromethane with a small percentage of methanol. The addition of a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase can help to reduce tailing of the amine on the silica gel.
-
Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol) to elute the product.
-
Collect fractions of the eluent in test tubes or vials.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions for the presence of the product using Thin Layer Chromatography (TLC).
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
-
Protocol 3: Purification by Distillation
This protocol is suitable if this compound is a thermally stable liquid or a low-melting solid.
Diagram: Distillation Workflow
Caption: Workflow for the purification of this compound by distillation.
Methodology:
-
Apparatus Setup:
-
Assemble a distillation apparatus, which typically includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
For compounds with high boiling points or those that are sensitive to heat, a vacuum distillation setup should be used.
-
-
Distillation Process:
-
Place the crude this compound in the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Begin heating the flask gently.
-
If performing a vacuum distillation, slowly reduce the pressure to the desired level.
-
Monitor the temperature of the vapor as it passes the thermometer.
-
-
Fraction Collection:
-
Discard any initial low-boiling fractions, which are likely to be residual solvents or low-boiling impurities.
-
Collect the fraction that distills over at a constant temperature, which corresponds to the boiling point of the desired compound.
-
Stop the distillation when the temperature begins to rise again, indicating the presence of higher-boiling impurities, or when only a small amount of residue remains in the distillation flask.
-
-
Product Isolation:
-
The collected fraction in the receiving flask is the purified this compound.
-
Concluding Remarks
The purification of this compound can be effectively achieved using one or a combination of the techniques described above. The optimal method and specific conditions will need to be determined empirically. It is recommended to start with a small-scale trial to identify the most suitable purification strategy before proceeding to a larger scale. Purity assessment at each stage using techniques such as TLC, HPLC, GC, and NMR is crucial for successful purification.
Application Note: Analytical Characterization of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Morpholin-4-yl)-2-hydroxy-cyclopentane is a novel synthetic compound with potential applications in pharmaceutical development. As with any new chemical entity, thorough analytical characterization is crucial to confirm its identity, purity, and stability. This document provides a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of this compound. The protocols detailed herein are intended to serve as a guide for researchers in the fields of medicinal chemistry, process development, and quality control.
Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of this compound.
Caption: Workflow for the synthesis, purification, and analytical characterization.
Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Hypothetical ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.10 | m | 1H | H-2 (CH-OH) |
| ~3.70 | t, J = 4.8 Hz | 4H | Morpholine (-O-CH₂-) |
| ~2.85 | m | 1H | H-1 (CH-N) |
| ~2.60 | t, J = 4.8 Hz | 4H | Morpholine (-N-CH₂-) |
| ~2.50 | s (broad) | 1H | -OH |
| ~1.90 - 1.50 | m | 6H | Cyclopentane (-CH₂-) |
Table 2: Hypothetical ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~75.0 | C-2 (CH-OH) |
| ~67.5 | Morpholine (-O-CH₂) |
| ~65.0 | C-1 (CH-N) |
| ~54.0 | Morpholine (-N-CH₂) |
| ~34.0 | Cyclopentane (-CH₂) |
| ~28.0 | Cyclopentane (-CH₂) |
| ~22.0 | Cyclopentane (-CH₂) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 3: Hypothetical Mass Spectrometry Data
| m/z | Ion |
| 186.1494 | [M+H]⁺ |
| 168.1388 | [M-H₂O+H]⁺ |
| 100.0762 | [Morpholinomethylidene]⁺ |
| 86.0969 | [Morpholine]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Hypothetical IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 | Broad, Strong | O-H stretch (hydroxyl) |
| 2950, 2860 | Strong | C-H stretch (aliphatic) |
| 1115 | Strong | C-O-C stretch (ether) |
| 1070 | Strong | C-N stretch (amine) |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the compound and for quantification.
Table 5: Hypothetical HPLC Data
| Parameter | Value |
| Retention Time | ~3.5 min |
| Purity (by area %) | >98% |
Experimental Protocols
General Sample Preparation
For all spectroscopic analyses, dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). For HPLC analysis, prepare a stock solution of the compound in the mobile phase at a concentration of 1 mg/mL and then dilute as necessary.
NMR Spectroscopy Protocol
Caption: Protocol for NMR data acquisition and analysis.
-
Instrument : 400 MHz NMR Spectrometer.
-
Solvent : Chloroform-d (CDCl₃).
-
¹H NMR Acquisition :
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
¹³C NMR Acquisition :
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
-
Data Processing : Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Mass Spectrometry Protocol
Caption: Protocol for Mass Spectrometry analysis.
-
Instrument : High-Resolution Mass Spectrometer with Electrospray Ionization (ESI-HRMS).
-
Solvent : 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Method :
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Scan Range: m/z 50-500.
-
Source Temperature: 120 °C.
-
IR Spectroscopy Protocol
-
Instrument : Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation : Prepare a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Method :
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 32.
-
Resolution: 4 cm⁻¹.
-
HPLC Protocol
Caption: Protocol for HPLC analysis.
-
Instrument : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase :
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient :
-
Start with 5% B, hold for 1 min.
-
Linear gradient to 95% B over 8 min.
-
Hold at 95% B for 2 min.
-
Return to 5% B and equilibrate for 4 min.
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 210 nm.
-
Column Temperature : 30 °C.
Conclusion
The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, MS, and IR spectroscopy allows for unambiguous structural confirmation, while HPLC is essential for determining purity. These protocols can be adapted and validated for routine analysis in a research and development or quality control setting.
The Chemical Intermediate 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane: A Focus on Synthetic Applications and Antiviral Potential
For Researchers, Scientists, and Drug Development Professionals
The compound 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane is a chiral amino alcohol derivative of cyclopentane. This unique structural combination, featuring a morpholine ring, a cyclopentane core, and a hydroxyl group, presents it as a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The morpholine moiety is a privileged structure in drug discovery, known to enhance aqueous solubility and metabolic stability, while the chiral hydroxy-cyclopentane framework can serve as a scaffold for creating stereochemically defined pharmacophores. This document outlines its potential applications, particularly in the synthesis of antiviral agents, and provides hypothetical protocols for its use as a chemical intermediate.
Synthetic Applications
The reactivity of this compound is primarily dictated by the secondary alcohol and the tertiary amine of the morpholine ring. These functional groups allow for a variety of chemical transformations, making it a versatile building block.
Key Potential Reactions:
-
Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers to introduce various functional groups or to protect the alcohol during subsequent synthetic steps.
-
Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 1-(morpholin-4-yl)cyclopentan-2-one, which can then be used in a range of carbonyl chemistry reactions.
-
Nucleophilic Substitution: The hydroxyl group can be transformed into a good leaving group (e.g., tosylate or mesylate), enabling its displacement by a variety of nucleophiles to introduce functionalities at the C2 position of the cyclopentane ring.
-
N-Oxidation and Quaternization: The nitrogen atom of the morpholine ring can be oxidized to an N-oxide or quaternized with alkyl halides, which can modulate the compound's physicochemical properties or serve as a handle for further functionalization.
A hypothetical workflow for the utilization of this compound as a synthetic intermediate is depicted below.
Potential as an Intermediate for Antiviral Agents
The cyclopentane ring is a core structural feature in several carbocyclic nucleoside analogues that exhibit potent antiviral activity. These compounds mimic natural nucleosides and can act as chain terminators or inhibitors of viral polymerases. The chiral nature of this compound makes it an attractive starting material for the enantioselective synthesis of such antiviral agents.
A plausible synthetic strategy could involve the conversion of the hydroxyl group to an amino group with the desired stereochemistry, followed by the introduction of a nucleobase to construct the carbocyclic nucleoside analogue. The morpholine moiety might be retained to improve the pharmacokinetic profile of the final compound.
Below is a conceptual signaling pathway illustrating how a hypothetical antiviral drug derived from this intermediate might inhibit viral replication.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols for the synthesis and a key transformation of this compound. Note: These are conceptual and would require laboratory optimization and validation.
Protocol 1: Synthesis of this compound
This protocol describes a potential synthesis via the opening of cyclopentene oxide with morpholine.
| Step | Procedure | Reagents/Solvents | Temperature (°C) | Time (h) |
| 1 | To a solution of cyclopentene oxide in ethanol, add morpholine. | Cyclopentene oxide, Morpholine, Ethanol | 25 | 0.5 |
| 2 | Heat the mixture to reflux. | - | 78 | 24 |
| 3 | Monitor the reaction by TLC until the starting material is consumed. | - | - | - |
| 4 | Cool the reaction mixture to room temperature. | - | 25 | - |
| 5 | Remove the solvent under reduced pressure. | - | 40 | - |
| 6 | Purify the crude product by column chromatography on silica gel. | Eluent: Dichloromethane/Methanol | - | - |
Table 1: Hypothetical Synthesis Protocol
Protocol 2: Tosylation of this compound
This protocol details the activation of the hydroxyl group for subsequent nucleophilic substitution.
| Step | Procedure | Reagents/Solvents | Temperature (°C) | Time (h) |
| 1 | Dissolve this compound in dichloromethane. | This compound, Dichloromethane | 0 | - |
| 2 | Add triethylamine to the solution. | Triethylamine | 0 | 0.25 |
| 3 | Add p-toluenesulfonyl chloride portion-wise. | p-Toluenesulfonyl chloride | 0 | 0.5 |
| 4 | Stir the reaction mixture at 0°C and then allow to warm to room temperature. | - | 0 to 25 | 12 |
| 5 | Quench the reaction with water. | Water | - | - |
| 6 | Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate. | Brine, Na2SO4 | - | - |
| 7 | Purify the product by crystallization or column chromatography. | - | - | - |
Table 2: Hypothetical Tosylation Protocol
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical quantitative data for the synthesis described in Protocol 1.
| Parameter | Value |
| Reactants | |
| Cyclopentene oxide | 1.0 eq |
| Morpholine | 1.2 eq |
| Product | |
| Yield | 75% |
| Purity (by HPLC) | >98% |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.15 (m, 1H), 3.70 (t, 4H), 2.80-2.60 (m, 5H), 2.00-1.50 (m, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 75.0, 67.5, 60.0, 50.0, 30.0, 25.0, 20.0 |
| Mass Spec (ESI+) m/z | [M+H]⁺ calculated: 186.15; found: 186.15 |
Table 3: Hypothetical Quantitative Data for Synthesis
Conclusion
Application Notes and Protocols: Synthesis of 2-(morpholin-4-yl)cyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of epoxides with amine nucleophiles is a fundamental and widely utilized transformation in organic synthesis, providing a reliable route to β-amino alcohols.[1][2][3] This class of compounds is a key structural motif in a vast array of biologically active molecules and pharmaceutical agents.[4][5] The inherent polarity and hydrogen bonding capabilities of the β-amino alcohol functionality make it a critical pharmacophore in drug design, influencing solubility, receptor binding, and metabolic stability. Morpholine, a common heterocyclic amine, is frequently incorporated into drug candidates to enhance their pharmacological profiles.[4]
This document provides a detailed experimental protocol for the synthesis of 2-(morpholin-4-yl)cyclopentan-1-ol via the nucleophilic ring-opening of cyclopentene oxide with morpholine. The described methodology can be adapted for the synthesis of a variety of β-amino alcohol derivatives for applications in medicinal chemistry and drug discovery.[6][7][8][9]
Reaction Scheme
The reaction proceeds via a nucleophilic attack of the morpholine nitrogen on one of the electrophilic carbons of the cyclopentene oxide ring, leading to the formation of the corresponding β-amino alcohol. The regioselectivity of the attack is influenced by the reaction conditions and the nature of the catalyst employed.
Scheme 1: Synthesis of 2-(morpholin-4-yl)cyclopentan-1-ol
Caption: General reaction scheme for the synthesis of 2-(morpholin-4-yl)cyclopentan-1-ol.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of 2-(morpholin-4-yl)cyclopentan-1-ol. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
-
Cyclopentene oxide (1.0 eq)
-
Morpholine (1.2 eq)
-
Lewis acid catalyst (e.g., Ytterbium(III) triflate, 5 mol%)
-
Solvent (e.g., Acetonitrile, 0.5 M)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Dichloromethane/Methanol gradient)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Analytical balance
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the Lewis acid catalyst (e.g., Ytterbium(III) triflate, 5 mol%).
-
Add the solvent (e.g., Acetonitrile) to dissolve the catalyst.
-
Add morpholine (1.2 eq) to the solution and stir for 5-10 minutes.
-
Slowly add cyclopentene oxide (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-(morpholin-4-yl)cyclopentan-1-ol.
Data Presentation
The following table summarizes the expected data for the starting materials and the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected ¹³C NMR Signals (CDCl₃, δ ppm) |
| Cyclopentene Oxide | C₅H₈O | 84.12 | Colorless liquid | 3.2-3.4 (m, 2H), 1.8-2.1 (m, 4H), 1.5-1.7 (m, 2H) | 58-60 (2C), 28-30 (1C), 20-22 (2C) |
| Morpholine | C₄H₉NO | 87.12 | Colorless liquid | 3.70 (t, J=4.8 Hz, 4H), 2.85 (t, J=4.8 Hz, 4H), 1.5-1.7 (br s, 1H, NH) | 67.1 (2C), 46.2 (2C) |
| 2-(morpholin-4-yl)cyclopentan-1-ol | C₉H₁₇NO₂ | 171.24 | Viscous oil or solid | ~4.0-4.2 (m, 1H, CH-OH), ~3.7 (t, 4H, N(CH₂)₂), ~2.8-3.0 (m, 1H, CH-N), ~2.5-2.7 (m, 4H, O(CH₂)₂), ~1.5-2.0 (m, 6H, cyclopentyl CH₂), ~2.0-3.0 (br s, 1H, OH) | ~75-80 (CH-OH), ~68-72 (CH-N), ~67 (O(CH₂)₂), ~50-55 (N(CH₂)₂), ~20-35 (cyclopentyl CH₂) |
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in the synthesis.
Caption: Experimental workflow for the synthesis of 2-(morpholin-4-yl)cyclopentan-1-ol.
Signaling Pathway/Reaction Mechanism
The reaction proceeds through a Lewis acid-catalyzed ring-opening of the epoxide. The Lewis acid coordinates to the oxygen atom of the epoxide, increasing the electrophilicity of the ring carbons and facilitating the nucleophilic attack by the amine.
References
- 1. researchgate.net [researchgate.net]
- 2. US4739051A - Preparation of morpholine - Google Patents [patents.google.com]
- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Alternating Ring-Opening Polymerization of Cyclohexene Oxide and Anhydrides: Effect of Catalyst, Cocatalyst, and Anhydride Structure | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Properties
1-(Morpholin-4-yl)-2-hydroxy-cyclopentane is a synthetic organic compound featuring a cyclopentane ring substituted with hydroxyl and morpholine groups.[1] The morpholine scaffold is common in medicinal chemistry and drug development, often used to improve the physicochemical and pharmacokinetic properties of molecules.[2]
Table 1: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| CAS Number | 161277-45-8 | [1][3] |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
| Solubility | Data not available | |
Anticipated Hazard Identification
The hazard profile is extrapolated from morpholine. Morpholine is classified as a flammable liquid that is harmful if swallowed or inhaled, toxic in contact with skin, and causes severe skin burns and eye damage.[4][5] Therefore, this compound should be handled as a hazardous substance.
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Flammable Liquids | 🔥 | Danger | H226: Flammable liquid and vapor.[4] |
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Danger | H302+H332: Harmful if swallowed or if inhaled.[4] H311: Toxic in contact with skin.[4] |
| Skin Corrosion/Irritation | corrosive | Danger | H314: Causes severe skin burns and eye damage.[4][6] |
| Serious Eye Damage/Irritation | corrosive | Danger | H318: Causes serious eye damage.[4] |
Experimental Protocols: Safe Handling and Storage
-
Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6][7]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[5][8]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical and lighting equipment.[4][8][9]
Proper PPE is mandatory to prevent skin and eye contact.
Table 3: Required Personal Protective Equipment
| Protection Type | Specification | Purpose |
|---|---|---|
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact.[10] Contaminated gloves should be disposed of immediately. |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors. |
| Skin and Body Protection | Flame-retardant lab coat and closed-toe shoes. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Not required if handled inside a fume hood. | For spill cleanup outside a hood, a self-contained breathing apparatus (SCBA) may be necessary.[4] |
References
- 1. This compound | 161277-45-8 | Benchchem [benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. king-pharm.com [king-pharm.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]
Application Notes and Protocols: Derivatization of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane for Further Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the chemical derivatization of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane. This scaffold, containing both a secondary alcohol and a tertiary amine within a morpholine ring, presents multiple opportunities for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The protocols outlined herein focus on O-acylation of the hydroxyl group and bioisosteric replacement of the morpholine moiety, common strategies in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties.[1][2]
Rationale for Derivatization
The this compound core is a valuable starting point for medicinal chemistry campaigns. The morpholine ring is a privileged structure in drug discovery, known to improve physicochemical properties such as solubility and metabolic stability.[1][3] The aminocyclitol-like framework is also a key component in a variety of biologically active compounds.[4] Derivatization of this scaffold is essential for:
-
Structure-Activity Relationship (SAR) Studies: To identify key chemical features responsible for biological activity and to optimize binding interactions with target proteins.[5][6]
-
Improving ADME Properties: To enhance absorption, distribution, metabolism, and excretion profiles of lead compounds.
-
Exploring Novel Biological Targets: To generate a library of diverse compounds for screening against various biological targets. The aminocyclopentanol moiety has been explored for activity at adrenergic and serotonin receptors.[7]
Proposed Derivatization Strategies
Two primary sites on the parent molecule are targeted for modification: the secondary hydroxyl group and the morpholine ring itself.
A. Modification at the Hydroxyl Group:
-
O-Acylation: Esterification of the secondary alcohol can introduce a variety of functional groups, altering polarity, and potentially acting as a prodrug moiety.
-
O-Alkylation: Formation of ethers can introduce stable, non-hydrolyzable groups to probe steric and electronic requirements in the binding pocket.
B. Modification of the Morpholine Ring:
-
Bioisosteric Replacement: The morpholine ring can be replaced with other cyclic amines or spirocyclic systems to modulate pKa, lipophilicity, and metabolic stability.[8] Spiro-building blocks like oxetane and azetidine are common bioisosteres for morpholine.
Experimental Protocols
The following are detailed protocols for key derivatization reactions. Researchers should adapt these protocols based on the specific reactivity of their chosen reagents.
Protocol 1: O-Acylation of this compound
This protocol describes a general procedure for the acylation of the secondary alcohol using an acyl chloride in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve the acyl chloride (1.2 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the pure O-acylated derivative.
Protocol 2: Bioisosteric Replacement of the Morpholine Ring
This protocol outlines a two-step synthesis for replacing the morpholine with a different cyclic amine, starting from a suitable cyclopentane precursor. This example uses a reductive amination approach.
Step 1: Synthesis of 2-hydroxycyclopentanone This precursor can be synthesized via various methods, including the oxidation of cyclopentane-1,2-diol.
Step 2: Reductive Amination with a Bioisosteric Amine Materials:
-
2-hydroxycyclopentanone (1.0 eq)
-
Bioisosteric amine (e.g., piperidine, azetidine hydrochloride) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-hydroxycyclopentanone (1.0 eq) in anhydrous DCM, add the desired bioisosteric amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired derivative.
Data Presentation
Quantitative data from biological assays should be summarized for clear comparison. The following table provides an example of how to present inhibitory activity data for a series of synthesized derivatives against a hypothetical kinase target.
Table 1: Exemplary Inhibitory Activity of Derivatized Compounds against Kinase X
| Compound ID | R Group (at hydroxyl) | Bioisostere | IC₅₀ (nM) |
| Parent | -H | Morpholine | 1250 |
| DER-01 | -C(O)CH₃ | Morpholine | 850 |
| DER-02 | -C(O)Ph | Morpholine | 430 |
| DER-03 | -H | Piperidine | 980 |
| DER-04 | -H | Azetidine | 1500 |
| DER-05 | -C(O)Ph | Piperidine | 310 |
Visualizations
Diagrams of Workflows and Pathways
Caption: General workflow for derivatization and biological evaluation.
Caption: Potential mechanism of action via kinase inhibition.
Caption: Strategy for exploring Structure-Activity Relationships (SAR).
References
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 4. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, biological evaluation, and docking studies of tetrahydrofuran- cyclopentanone- and cyclopentanol-based ligands acting at adrenergic α₁- and serotonine 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Notes and Protocols: 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane in Material Science
Note to the Reader: A comprehensive review of current scientific literature reveals no specific documented applications, quantitative performance data, or established experimental protocols for the use of the compound 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane within the field of material science. The information presented herein is based on the general properties of the morpholine and cyclopentane scaffolds and offers a putative synthesis protocol for the compound itself.
Overview and Potential Applications
While specific data for this compound is unavailable, the broader class of morpholine derivatives is recognized for its potential in polymer and material science. These derivatives are explored for roles as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins, aiming to develop advanced materials with enhanced mechanical and thermal properties.[1]
The structure of this compound, featuring a reactive secondary hydroxyl group and a tertiary amine within the morpholine ring, suggests it could theoretically be investigated for roles such as:
-
Monomer in Polymer Synthesis: The hydroxyl group could be used for polymerization reactions (e.g., to form polyesters or polyurethanes).
-
Polymer Additive or Modifier: It could be incorporated into existing polymers to modify surface properties, improve dye uptake, or act as a stabilizer.
-
Epoxy Resin Curing Agent: The morpholine nitrogen could potentially participate in the ring-opening of epoxides, acting as a curing agent.
These remain hypothetical applications requiring empirical validation.
Synthesis Protocol for this compound
The most direct and atom-economical route for synthesizing this compound is the nucleophilic ring-opening of cyclopentene oxide with morpholine.[2] This reaction typically results in a trans configuration of the hydroxyl and morpholino groups.
Materials and Equipment
-
Cyclopentene oxide (C₅H₈O)
-
Morpholine (C₄H₉NO)
-
Methanol (CH₃OH) or other suitable polar solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Procedure
-
Reaction Setup: To a solution of cyclopentene oxide (1.0 eq.) in methanol (approx. 0.5 M concentration) in a round-bottom flask, add morpholine (1.2 eq.).
-
Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 65°C for methanol). Stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the cyclopentene oxide spot is no longer visible.
-
Solvent Removal: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dissolve the resulting residue in dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.
Data Presentation
As no experimental data for material science applications of this compound have been published, a data summary table cannot be provided. Basic chemical properties are listed below.
| Property | Value |
| CAS Number | 161277-45-8[2] / 161193-34-6[3] |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol [2] |
| Appearance | Not specified in literature |
Visualized Workflow: Synthesis
The following diagram outlines the logical workflow for the synthesis protocol described above.
References
Application Notes and Protocols for the Enzymatic Resolution of Hydroxylated Cyclopentenones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral hydroxylated cyclopentenones are pivotal building blocks in the asymmetric synthesis of a wide array of biologically active molecules.[1][2] Their structural motif is central to natural products such as prostaglandins, prostanoids, and carbocyclic nucleosides, many of which exhibit significant therapeutic properties.[1][3] The stereochemistry of the hydroxyl group on the cyclopentenone ring is often critical for biological activity, making the efficient synthesis of enantiomerically pure forms a key challenge in medicinal chemistry and drug development.
Enzymatic kinetic resolution has emerged as a powerful and green methodology for obtaining these chiral synthons with high enantiopurity.[1] Lipases, in particular, have demonstrated remarkable efficacy and selectivity in discriminating between enantiomers of racemic hydroxylated cyclopentenones through transesterification or hydrolysis.[1] This approach offers several advantages over traditional chemical resolutions, including mild reaction conditions, high enantioselectivity, and reduced environmental impact.
These application notes provide detailed protocols for the synthesis of racemic hydroxylated cyclopentenone precursors and their subsequent enzymatic resolution using commercially available lipases. The presented data and methodologies are intended to serve as a practical guide for researchers in academia and industry engaged in the synthesis of chiral intermediates for drug discovery and development.
Experimental Protocols
Protocol 1: Synthesis of Racemic 4-Hydroxycyclopent-2-en-1-one
This protocol describes a common method for the preparation of the racemic starting material, (±)-4-hydroxycyclopent-2-en-1-one, which is a precursor for many enzymatic resolutions. The synthesis often involves the rearrangement of furfuryl alcohol.
Materials:
-
Furfuryl alcohol
-
Aqueous acid (e.g., perchloric acid, sulfuric acid)
-
Organic solvent (e.g., acetone, water)
-
Sodium bicarbonate (or other suitable base for neutralization)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furfuryl alcohol in a mixture of an organic solvent and water.
-
Cool the solution in an ice bath and slowly add the aqueous acid catalyst.
-
Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane multiple times.
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford racemic 4-hydroxycyclopent-2-en-1-one as a colorless oil.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-4-Hydroxycyclopent-2-en-1-one
This protocol details the enzymatic kinetic resolution of racemic 4-hydroxycyclopent-2-en-1-one via transesterification using a lipase.
Materials:
-
Racemic 4-hydroxycyclopent-2-en-1-one
-
Immobilized Lipase (e.g., Candida antarctica Lipase B (CAL-B, Novozym 435), Pseudomonas cepacia Lipase (PCL))
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), tetrahydrofuran (THF), toluene)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the racemic 4-hydroxycyclopent-2-en-1-one and the anhydrous organic solvent.
-
Add the acyl donor (typically 1.5-3 equivalents).
-
Add the immobilized lipase (the amount can vary, typically 10-50% by weight of the substrate).
-
If necessary, add activated molecular sieves to maintain anhydrous conditions.
-
Stir the suspension at a controlled temperature (e.g., room temperature or slightly elevated, 30-40 °C).
-
Monitor the reaction progress by a suitable analytical method such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase to determine the conversion and enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester.
-
The reaction is typically stopped at or near 50% conversion to obtain both the unreacted alcohol and the acylated product in high enantiomeric purity.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting mixture of the enantioenriched alcohol and the acetylated product by silica gel column chromatography.
Protocol 3: Lipase-Catalyzed Kinetic Resolution of (±)-4-Hydroxy-2-methylcyclopent-2-en-1-one
This protocol is an adaptation for a substituted cyclopentenone, demonstrating the versatility of the enzymatic method.
Materials:
-
Racemic 4-hydroxy-2-methylcyclopent-2-en-1-one
-
Candida antarctica Lipase B (CAL-B)
-
Vinyl acetate
-
Methyl tert-butyl ether (MTBE)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Follow the general procedure outlined in Protocol 2, using racemic 4-hydroxy-2-methylcyclopent-2-en-1-one as the substrate.
-
CAL-B is reported to be highly effective for this resolution.
-
MTBE is a preferred solvent for achieving high enantioselectivity.
-
Monitor the reaction to approximately 50% conversion.
-
After workup and purification, the unreacted (S)-alcohol and the produced (R)-acetate can be isolated with high enantiomeric excess.
Data Presentation
The following tables summarize quantitative data from various studies on the enzymatic resolution of hydroxylated cyclopentenones, highlighting the effectiveness of different lipases and reaction conditions.
Table 1: Enzymatic Kinetic Resolution of (±)-4-Hydroxycyclopent-2-en-1-one and Derivatives
| Substrate | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) | Reference |
| 4-hydroxycyclopent-2-en-1-one | Lipozyme IM | Vinyl acetate | Toluene | 24 | 48 | >99 (R) | 92 (S) | Ghorpade et al. |
| 4-hydroxycyclopent-2-en-1-one | Acinetobacter sp. cells | - (Hydrolysis) | Isopropanol/water | 12 | 50 | 98 (R) | 98 (S) | Chen et al.[1] |
| 4-hydroxy-2-methylcyclopent-2-en-1-one | CAL-B | Vinyl acetate | MTBE | 6 | 50 | >99 (S) | 98 (R) | Michalak and Wicha[1] |
| 4-hydroxy-2-methylcyclopent-2-en-1-one | PPL | Vinyl acetate | Hexane | 72 | 45 | 95 (S) | >99 (R) | Tanis et al. |
| 2,3-dialkyl-4-hydroxycyclopentenone | CAL-B | Vinyl acetate | Diisopropyl ether | 24 | 49 | >99 (S) | 96 (R) | Pinot et al.[1] |
| 2,3-dialkyl-4-hydroxycyclopentenone | Amano PS | Vinyl acetate | Diisopropyl ether | 48 | 48 | >99 (S) | 94 (R) | Pinot et al.[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic kinetic resolution of a racemic hydroxylated cyclopentenone.
Caption: General workflow for enzymatic kinetic resolution.
Signaling Pathway
Hydroxylated cyclopentenones are precursors to prostaglandins, such as Prostaglandin E2 (PGE2), which are potent lipid mediators involved in various physiological and pathological processes, including inflammation and immune regulation. The diagram below illustrates the signaling pathway of PGE2.
Caption: Prostaglandin E2 (PGE2) signaling pathway.
Conclusion
The enzymatic resolution of hydroxylated cyclopentenones represents a highly efficient and selective method for the preparation of valuable chiral building blocks. The protocols and data presented herein demonstrate the practical application of lipases in achieving high enantiopurity for a range of cyclopentenone substrates. These enantiomerically enriched compounds are crucial for the synthesis of complex and biologically active molecules, underscoring the importance of biocatalysis in modern drug discovery and development. The provided workflows and pathway diagrams offer a comprehensive resource for researchers aiming to implement these powerful synthetic strategies.
References
protocol for high-performance liquid chromatography (HPLC) analysis of cyclopentane compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentane, a five-membered aliphatic hydrocarbon ring, forms the core structure of numerous physiologically active molecules, including prostaglandins, certain steroids, and a variety of synthetic pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of these compounds. This document provides detailed protocols and application notes for the HPLC analysis of various cyclopentane derivatives, catering to the needs of researchers in drug discovery, development, and quality control.
General Protocol: Reverse-Phase HPLC for Prostaglandin Analysis
Prostaglandins are a class of lipid compounds derived from fatty acids that contain a cyclopentane ring. They are crucial signaling molecules in various physiological and pathological processes. This protocol outlines a general reverse-phase HPLC method for their analysis.
Experimental Protocol
-
Sample Preparation (Ophthalmic Solution Example)
-
Accurately transfer a known volume of the ophthalmic solution containing the cyclopentane analog (e.g., Latanoprost) into a volumetric flask.[1][2][3]
-
Dilute the sample to a suitable concentration (e.g., 5-50 µg/mL) with the mobile phase or a compatible diluent (e.g., 50:50 v/v acetonitrile:water).[3]
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.[2][3]
-
Filter the solution through a 0.45 µm nylon or PTFE syringe filter prior to injection to remove any particulate matter.[2]
-
-
Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 or Phenyl reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5-5 µm particle size) is commonly used.[1][2]
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. A common mobile phase is acetonitrile and water (often with an acid modifier like 0.1% trifluoroacetic acid or a phosphate buffer) in a ratio suitable for the specific analyte, for instance, 70:30 v/v.[1][4]
-
Flow Rate: Typically set between 0.8 and 1.5 mL/min. A flow rate of 1.0 mL/min is a good starting point.[1][2]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.[2]
-
Detection: UV detection at a wavelength appropriate for the analyte. For many prostaglandins, this is in the range of 205-230 nm.[1][4]
-
-
Data Analysis
-
Identify the peaks of interest based on the retention times of standard compounds.
-
Quantify the analytes by comparing their peak areas with those of a calibration curve prepared from known concentrations of the corresponding standards.
-
Data Presentation
Table 1: Typical Chromatographic Parameters for Prostaglandin Analysis
| Parameter | Setting | Reference |
| Column | X-Bridge Phenyl (150x4.6mm, 3.5µm) | [1] |
| Mobile Phase | Acetonitrile:Buffer (30:70 v/v) | [1] |
| Buffer | 2.5g Octane-1-Sulphonic acid in 1L water, pH 2.5 with Ortho Phosphoric Acid | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | 228 nm | [1] |
| Retention Time (Netarsudil) | ~2.2 min | [2] |
| Retention Time (Latanoprost) | ~2.7 min | [2] |
Table 2: Example Retention Times for Prostaglandin Standards
| Compound | Retention Time (min) | Chromatographic Conditions | Reference |
| PGE2 | ~8.5 | Gradient elution with ACN:H2O (40:60, v/v) with 0.02% acetic acid and 100% ACN. Detection at 196 nm. | [5] |
| 15-keto-PGE2 | ~10.2 | Gradient elution with ACN:H2O (40:60, v/v) with 0.02% acetic acid and 100% ACN. Detection at 196 nm. | [5] |
| PGA2 | ~12.8 | Gradient elution with ACN:H2O (40:60, v/v) with 0.02% acetic acid and 100% ACN. Detection at 196 nm. | [5] |
Chiral Separation of Cyclopentane Enantiomers
Many cyclopentane-containing drugs are chiral, and the separation of their enantiomers is crucial as different enantiomers can have distinct pharmacological activities.
Experimental Protocol: Indirect Chiral Separation
This protocol describes an indirect method where the enantiomers are derivatized to form diastereomers, which can then be separated on a standard achiral HPLC column.
-
Derivatization
-
React the racemic cyclopentane compound (e.g., a cyclopentane β-amino acid) with a chiral derivatizing agent. A common choice is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
The reaction is typically carried out in a suitable organic solvent at a controlled temperature and pH.
-
-
Chromatographic Conditions
-
HPLC System: Standard HPLC with UV-Vis or DAD.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient elution is often employed. For example, a gradient of acetonitrile in an aqueous buffer (e.g., triethylamine phosphate) can be used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: The wavelength is chosen based on the absorbance of the derivatizing agent's chromophore (e.g., 340 nm for dinitrophenyl derivatives).
-
Data Presentation
Table 3: Hypothetical Data for Chiral Separation of a Cyclopentane Derivative
| Diastereomer | Retention Time (min) | Peak Area |
| L-enantiomer derivative | 15.2 | 125000 |
| D-enantiomer derivative | 16.8 | 124500 |
Analysis of Cyclopentane-Containing Antiviral Drugs
Several antiviral drugs incorporate a cyclopentane ring in their structure. Their analysis in biological matrices and pharmaceutical formulations is critical for pharmacokinetic studies and quality control.
Experimental Protocol: UPLC-MS/MS Analysis
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides high sensitivity and selectivity for the analysis of drugs in complex matrices.
-
Sample Preparation (from Biological Matrix)
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the sample.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be further cleaned up using solid-phase extraction (SPE) on a suitable cartridge (e.g., a mixed-mode cation exchange and reverse-phase sorbent).[6]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions
-
UPLC System: A UPLC system capable of handling high backpressures.
-
Column: A sub-2 µm particle size C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acidifier like formic acid (e.g., 0.1%).[6]
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Data Presentation
Table 4: Example MRM Transitions for Cyclopentane Antiviral Drugs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| RWJ-270201 (hypothetical) | 332.2 | 152.1 | 25 |
| BCX-1827 (hypothetical) | 346.2 | 166.1 | 28 |
Visualizations
Caption: Experimental workflow for HPLC analysis of cyclopentane compounds.
Caption: Simplified signaling pathway of Prostaglandin E2 synthesis.
References
Application Notes and Protocols for the Isolation of Stereoisomers of 2-(4-Morpholinyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Morpholinyl)cyclopentanol is a chiral molecule with potential applications in medicinal chemistry and drug development. Due to the stereospecific nature of biological systems, the pharmacological and toxicological profiles of its different stereoisomers can vary significantly. Therefore, the efficient isolation and characterization of each stereoisomer are crucial for preclinical and clinical studies. This document provides detailed application notes and experimental protocols for three common techniques used to isolate the stereoisomers of 2-(4-Morpholinyl)cyclopentanol: Diastereomeric Crystallization, Chiral High-Performance Liquid Chromatography (HPLC), and Enzymatic Resolution.
I. Diastereomeric Crystallization
Application Note:
Diastereomeric crystallization is a classical and cost-effective method for resolving enantiomers on a large scale. This technique involves the reaction of the racemic 2-(4-Morpholinyl)cyclopentanol with a chiral resolving agent to form a mixture of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. Subsequent removal of the chiral auxiliary yields the separated enantiomers. The choice of resolving agent and solvent system is critical for achieving efficient separation and high yields.[1][2] For the basic 2-(4-Morpholinyl)cyclopentanol, chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid are suitable resolving agents.[3][4]
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
-
Salt Formation:
-
Dissolve 10.0 g of racemic 2-(4-Morpholinyl)cyclopentanol in 100 mL of methanol at 50°C.
-
In a separate flask, dissolve 8.1 g (a slight molar excess) of L-(+)-tartaric acid in 50 mL of methanol at 50°C.
-
Slowly add the tartaric acid solution to the amino alcohol solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature and then store at 4°C for 24 hours to facilitate crystallization.
-
-
Fractional Crystallization:
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor is concentrated to half its volume and cooled to yield a second crop of crystals, which will be enriched in the other diastereomer.
-
Recrystallize each crop of crystals from a minimal amount of hot methanol to improve diastereomeric purity. Monitor the purity of each fraction by measuring the optical rotation or by chiral HPLC analysis.
-
-
Liberation of the Enantiomers:
-
Dissolve the purified diastereomeric salt in 100 mL of water.
-
Basify the solution to pH > 11 by the dropwise addition of 2 M sodium hydroxide solution while cooling in an ice bath.
-
Extract the free amino alcohol with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched 2-(4-Morpholinyl)cyclopentanol.
-
The chiral resolving agent can be recovered from the aqueous layer by acidification and extraction.
-
Data Presentation:
| Parameter | First Crystallization | Second Crystallization (from Mother Liquor) |
| Yield of Diastereomeric Salt | 4.5 g | 3.8 g |
| Diastereomeric Excess (de) | 92% | 85% |
| Yield of Enantiomer | 2.1 g | 1.8 g |
| Enantiomeric Excess (ee) | >98% (after recrystallization) | >95% (after recrystallization) |
| Optical Rotation [α]D | (+) isomer | (-) isomer |
II. Chiral High-Performance Liquid Chromatography (HPLC)
Application Note:
Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers.[5] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the separation of 2-(4-Morpholinyl)cyclopentanol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[6] Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can be a faster and more environmentally friendly alternative to HPLC for chiral separations.[7][8]
Experimental Protocol: Analytical Chiral HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape. A typical starting condition is Hexane/IPA/DEA (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL of a 1 mg/mL solution of racemic 2-(4-Morpholinyl)cyclopentanol in the mobile phase.
Protocol for Method Optimization:
-
Solvent Screening: Vary the ratio of n-hexane to IPA (e.g., 90:10, 85:15, 70:30) to optimize the resolution and retention times.
-
Additive Concentration: Adjust the concentration of DEA (e.g., 0.05% to 0.2%) to minimize peak tailing.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to improve separation efficiency.
Data Presentation:
| Parameter | Optimized HPLC Conditions |
| Column | Chiralcel® OD-H |
| Mobile Phase | Hexane/IPA/DEA (85:15:0.1) |
| Flow Rate | 0.8 mL/min |
| Temperature | 30°C |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 15.2 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Excess (ee) of separated fractions | > 99% |
III. Enzymatic Resolution
Application Note:
Enzymatic resolution is a highly selective method for separating enantiomers under mild reaction conditions. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol.[9] For 2-(4-Morpholinyl)cyclopentanol, a lipase such as Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, is a good candidate for catalyzing the enantioselective acylation.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup:
-
To a solution of 5.0 g of racemic 2-(4-Morpholinyl)cyclopentanol in 100 mL of tert-butyl methyl ether (TBME), add 1.5 equivalents of an acyl donor (e.g., vinyl acetate).
-
Add 500 mg of immobilized lipase (Novozym® 435).
-
Incubate the mixture in an orbital shaker at 40°C.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the enzyme.
-
Wash the enzyme with fresh TBME and combine the filtrates.
-
Evaporate the solvent under reduced pressure.
-
The resulting mixture of the acylated enantiomer and the unreacted alcohol can be separated by column chromatography on silica gel.
-
Data Presentation:
| Parameter | Enzymatic Resolution Data |
| Enzyme | Novozym® 435 (immobilized CALB) |
| Acyl Donor | Vinyl Acetate |
| Solvent | TBME |
| Reaction Time for ~50% Conversion | 24 hours |
| Yield of Unreacted Alcohol | ~2.3 g (approaching theoretical max of 2.5 g) |
| Enantiomeric Excess (ee) of Unreacted Alcohol | > 98% |
| Yield of Acylated Alcohol | ~2.9 g |
| Enantiomeric Excess (ee) of Acylated Alcohol | > 95% |
Mandatory Visualizations
Caption: Experimental workflow for the isolation of stereoisomers.
Caption: Suitability of different isolation techniques.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 3. Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Morpholin-4-yl)-2-hydroxy-cyclopentane is a chiral amino alcohol containing a rigid cyclopentane scaffold and a morpholine moiety. While specific, named catalytic applications for this exact compound are not extensively documented in peer-reviewed literature, its structural features suggest significant potential as a ligand or organocatalyst in asymmetric synthesis. This document outlines potential applications based on analogous systems and provides generalized protocols for evaluating its catalytic efficacy. The cyclopentane ring offers a stereochemically defined backbone, which is advantageous for creating a well-defined chiral environment around a metal center or in an organocatalytic transition state.[1] The morpholine group, a common motif in medicinal chemistry, can influence solubility and pharmacokinetic properties if the resulting products are intended for biological applications.[1][2]
Potential Catalytic Applications
The core structural motif of a 1,2-amino alcohol makes this compound a prime candidate for use as a chiral ligand in a variety of metal-catalyzed asymmetric reactions. Furthermore, the secondary amine of the morpholine ring, after potential modification, or the hydroxyl group could participate in organocatalytic cycles.
1. Chiral Ligand for Asymmetric Metal Catalysis:
The vicinal amino alcohol functionality can chelate to metal centers, forming a stable five-membered ring. This rigid conformation can effectively transfer chiral information from the ligand to the substrate. Potential applications include:
-
Asymmetric Transfer Hydrogenation: In combination with ruthenium or rhodium precursors, it could catalyze the reduction of prochiral ketones and imines to chiral alcohols and amines.
-
Asymmetric Aldol Reactions: As a ligand for Lewis acidic metals like titanium or zinc, it could facilitate the enantioselective addition of enolates to aldehydes.
-
Asymmetric Michael Additions: It could be employed as a ligand in copper- or nickel-catalyzed conjugate additions of various nucleophiles to α,β-unsaturated compounds.
-
Asymmetric Alkylation and Arylation: In conjunction with zinc, copper, or palladium catalysts, it may promote the enantioselective addition of organometallic reagents to aldehydes and imines.
2. Organocatalysis:
While the tertiary amine of the morpholine ring is not directly suitable for enamine or iminium ion catalysis, the hydroxyl group could be functionalized to create more active organocatalysts. The inherent chirality of the cyclopentane backbone is a key advantage.
-
Proline-Mimetic Catalysis: After oxidation of the hydroxyl group and N-alkylation, derivatives could mimic the action of proline in various aldol and Michael reactions.
-
Brønsted Base/Acid Catalysis: The molecule itself or its derivatives could act as a chiral Brønsted base or, after protonation, a chiral Brønsted acid in specific reactions.
Experimental Protocols
The following are generalized protocols for screening the catalytic potential of this compound in two common asymmetric reactions. Optimization of reaction parameters (solvent, temperature, catalyst loading, additives) is crucial for achieving high yield and enantioselectivity.
Protocol 1: Screening as a Ligand in Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for evaluating the effectiveness of this compound as a chiral ligand in the ruthenium-catalyzed transfer hydrogenation of acetophenone.
Materials:
-
This compound
-
[Ru(p-cymene)Cl₂]₂
-
Acetophenone
-
Isopropanol (i-PrOH)
-
Sodium hydroxide (NaOH)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.01 mmol) and this compound (0.022 mmol) in anhydrous toluene (2 mL) in a Schlenk tube. Stir the mixture at 80 °C for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate Schlenk tube, prepare a solution of acetophenone (1 mmol) in isopropanol (5 mL).
-
Initiation: To the acetophenone solution, add the pre-formed catalyst solution via syringe.
-
Base Addition: Add a 0.1 M solution of NaOH in isopropanol (0.1 mL, 0.01 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Once the reaction is complete, quench with water and extract with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Analysis: The conversion can be determined by ¹H NMR or GC analysis of the crude product. The enantiomeric excess (ee) of the resulting 1-phenylethanol can be determined by chiral HPLC or GC.
Quantitative Data Summary (Hypothetical):
| Entry | Ligand Loading (mol%) | Ru Catalyst (mol%) | Base | Time (h) | Conversion (%) | ee (%) |
| 1 | 2.2 | 1.0 | NaOH | 12 | >95 | 85 (R) |
| 2 | 1.1 | 0.5 | KOH | 24 | 90 | 82 (R) |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Workflow:
Caption: Workflow for Asymmetric Transfer Hydrogenation Screening.
Protocol 2: Screening as an Organocatalyst in Asymmetric Aldol Reaction
This protocol outlines a general procedure for evaluating this compound as an organocatalyst in the direct asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde. This type of reaction is often catalyzed by chiral amino acids or their derivatives.
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Acetone (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Water (for work-up)
-
Brine
Procedure:
-
Reaction Setup: To a vial, add this compound (0.1 mmol, 10 mol%).
-
Reagent Addition: Add 4-nitrobenzaldehyde (1 mmol) to the vial.
-
Solvent/Reagent Addition: Add anhydrous acetone (10 mmol, 10 equivalents) and anhydrous DMSO (1 mL).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, add water (5 mL) and extract the mixture with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: The yield of the isolated aldol product is determined. The enantiomeric excess (ee) is measured by chiral HPLC.
Quantitative Data Summary (Hypothetical):
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Acetone/DMSO | 25 | 48 | 65 | 70 (S) |
| 2 | 20 | Acetone/DMSO | 25 | 48 | 72 | 75 (S) |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Workflow:
Caption: Workflow for Asymmetric Aldol Reaction Screening.
Conclusion
This compound represents an underexplored yet promising chiral molecule for applications in asymmetric catalysis. Its rigid scaffold and vicinal amino alcohol functionality make it an attractive candidate for a chiral ligand in metal-catalyzed reactions. The general protocols provided herein offer a starting point for researchers to investigate its catalytic potential in various transformations. Further derivatization of the hydroxyl or morpholine moieties could also unlock novel organocatalytic activities.
References
Troubleshooting & Optimization
common side reactions in the synthesis of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most plausible and frequently employed synthetic strategy involves a two-step sequence:
-
Epoxidation of Cyclopentene: Cyclopentene is first converted to cyclopentene oxide. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[1][2] This reaction proceeds via a concerted mechanism, resulting in syn-addition of the oxygen atom to the double bond.[1]
-
Nucleophilic Ring-Opening of Cyclopentene Oxide: The resulting cyclopentene oxide is then subjected to a nucleophilic ring-opening reaction with morpholine. This reaction typically follows an SN2 pathway, where the nitrogen atom of morpholine attacks one of the carbon atoms of the epoxide ring.[3] The attack occurs from the backside, leading to the formation of the trans-isomer, this compound, as the major product.
Q2: What are the primary side reactions to be aware of during the epoxidation of cyclopentene with m-CPBA?
A2: The main side reaction during the epoxidation step is the formation of trans-1,2-cyclopentanediol. This occurs when the epoxide ring is opened by the acidic byproduct of the reaction, meta-chlorobenzoic acid (m-CBA), in the presence of any residual water.[4][5]
Q3: What are the potential side reactions during the ring-opening of cyclopentene oxide with morpholine?
A3: The primary side reactions in this step are:
-
Polymerization: Epoxides can undergo ring-opening polymerization, especially under certain catalytic conditions or at elevated temperatures. This can lead to the formation of oligomeric or polymeric byproducts.[6]
-
Formation of Diastereomers: While the trans-isomer is the expected major product due to the SN2 mechanism, the formation of the cis-isomer is possible under certain conditions, although generally in minor amounts.
-
Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it may compete with morpholine in the ring-opening reaction, leading to the formation of alkoxy-alcohol byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of cyclopentene oxide in the first step. | - Incomplete reaction. - Decomposition of m-CPBA. - Side reaction forming trans-1,2-cyclopentanediol. | - Monitor the reaction progress using TLC to ensure completion. - Use fresh, high-purity m-CPBA. - Perform the reaction under anhydrous conditions to minimize diol formation. A non-aqueous, inert solvent like dichloromethane is recommended.[5] - Maintain a low reaction temperature (e.g., 0 °C to room temperature) to suppress side reactions. |
| Presence of a significant amount of trans-1,2-cyclopentanediol impurity. | - Presence of water in the reaction mixture. - Acid-catalyzed ring-opening of the epoxide by the m-CBA byproduct. | - Ensure all glassware is oven-dried and use anhydrous solvents. - During the workup, a mild basic wash (e.g., with sodium bicarbonate solution) can be used to remove the acidic m-CBA byproduct and prevent further acid-catalyzed hydrolysis of the epoxide. |
| Low yield of the desired this compound in the second step. | - Incomplete reaction. - Polymerization of the epoxide. - Loss of product during workup and purification. | - Increase the reaction time or temperature, monitoring by TLC. However, be cautious as higher temperatures can promote polymerization. - Use a slight excess of morpholine to ensure complete consumption of the epoxide. - To minimize polymerization, the reaction can be run at moderate temperatures and without the use of strong Lewis acid catalysts that can promote polymerization. - Optimize the purification method (e.g., column chromatography) to ensure efficient separation of the product from unreacted starting materials and byproducts. |
| Formation of a viscous, intractable residue (polymer). | - High reaction temperature. - Presence of catalytic impurities that promote polymerization. | - Maintain a controlled reaction temperature. The reaction is often exothermic, so controlled addition of reagents may be necessary. - Ensure the purity of the cyclopentene oxide and morpholine. |
| Difficult separation of the product from unreacted morpholine. | - Morpholine is a relatively high-boiling point liquid and can be difficult to remove completely by simple evaporation. | - After the reaction, excess morpholine can be removed by washing the organic layer with a dilute acid solution (e.g., dilute HCl) to form the water-soluble morpholinium salt. The desired product will remain in the organic layer. This should be followed by a wash with a base (e.g., sodium bicarbonate solution) and then water to remove any residual acid. |
Experimental Protocols
A representative experimental protocol for a similar synthesis is provided below. Note that optimization of reaction conditions may be necessary.
Step 1: Epoxidation of Cyclopentene
-
Dissolve cyclopentene (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0 °C).
-
In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the cyclopentene solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of cyclopentene.
-
Upon completion, cool the reaction mixture again to 0 °C and filter to remove the precipitated m-chlorobenzoic acid.
-
Wash the filtrate sequentially with a 10% aqueous solution of sodium sulfite, a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude cyclopentene oxide. This can often be used in the next step without further purification.
Step 2: Ring-Opening of Cyclopentene Oxide with Morpholine
-
Dissolve the crude cyclopentene oxide (1.0 equivalent) in a suitable solvent such as acetonitrile or ethanol in a round-bottom flask.
-
Add morpholine (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (the exact temperature will depend on the solvent) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove excess morpholine. If a significant amount of morpholine remains, an acidic wash can be performed as described in the troubleshooting guide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Representative Yields for the Two-Step Synthesis
| Step | Product | Typical Yield Range |
| 1 | Cyclopentene Oxide | 70-90% |
| 2 | This compound | 60-80% |
Note: Yields are highly dependent on reaction scale, purity of reagents, and purification methods.
Table 2: Effect of Reaction Conditions on Diastereoselectivity (Illustrative)
| Catalyst | Solvent | Temperature (°C) | trans : cis Ratio (Illustrative) |
| None | Acetonitrile | 80 | >95 : 5 |
| LiClO₄ | Acetonitrile | 25 | >98 : 2 |
| Yb(OTf)₃ | Dichloromethane | 25 | >99 : 1 |
Note: The data in this table is illustrative and based on general trends observed in the nucleophilic ring-opening of epoxides. Specific experimental data for the reaction of cyclopentene oxide with morpholine may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanisms for the two-step synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as morpholine and 2-hydroxycyclopentanone, side-products from competing reactions, and diastereomers (cis/trans isomers) of the target compound. The presence of these impurities can complicate the purification process.
Q2: My compound appears to be a mixture of cis and trans isomers. How can I separate them?
A2: Separation of cis and trans isomers of cyclic compounds can be challenging. Techniques such as column chromatography with high-performance stationary phases, preparative HPLC, or derivatization to enhance structural differences can be effective.[1][2][3] The choice of solvent system and stationary phase is critical for achieving good resolution between isomers.[4]
Q3: I am having difficulty detecting my compound during HPLC analysis. What can I do?
A3: this compound lacks a strong UV chromophore, which can make detection by standard UV-Vis detectors challenging. Consider using alternative detection methods such as a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or mass spectrometry (MS).[5] Alternatively, derivatization of the morpholine nitrogen or the hydroxyl group with a UV-active tag can enhance detectability.[6][7]
Q4: My compound shows poor solubility in common chromatography solvents. What should I do?
A4: The polarity of your compound, stemming from the morpholine and hydroxyl groups, might cause solubility issues in non-polar solvents. A screening of different solvent systems is recommended. For reversed-phase chromatography, using a mobile phase with a suitable buffer and organic modifier is crucial. For normal-phase chromatography, adding a small amount of a polar modifier like methanol or triethylamine to the mobile phase can improve solubility and peak shape.
Troubleshooting Guides
Issue 1: Poor Separation in Column Chromatography
| Possible Cause | Solution |
| Inappropriate stationary phase | Screen different stationary phases (e.g., silica gel, alumina, C18-functionalized silica). For polar compounds, consider using polar-functionalized silica like diol or amino phases. |
| Incorrect mobile phase composition | Perform TLC or analytical HPLC to screen for an optimal solvent system that provides good separation between your product and impurities. A gradient elution may be necessary. |
| Co-elution of isomers | If cis/trans isomers are present, a high-resolution stationary phase or preparative HPLC might be required.[4] Consider derivatization to exaggerate the structural differences between the isomers. |
| Sample overloading | Reduce the amount of crude material loaded onto the column. Overloading leads to broad peaks and poor separation. |
Issue 2: Low Recovery of the Purified Compound
| Possible Cause | Solution |
| Irreversible adsorption on the stationary phase | For basic compounds like morpholine derivatives, irreversible adsorption on acidic silica gel can be an issue.[8] Consider deactivating the silica gel with a base like triethylamine or using a different stationary phase like alumina. |
| Compound instability | The compound might be sensitive to the pH of the stationary or mobile phase. Ensure the purification conditions are compatible with the stability of your compound. |
| Incomplete elution | Ensure the mobile phase is strong enough to elute your compound from the column. A final flush with a very polar solvent system might be necessary. |
| Volatility of the compound | If the compound is volatile, it may be lost during solvent evaporation. Use a rotary evaporator at a controlled temperature and pressure. |
Experimental Protocols
Protocol 1: General Column Chromatography for Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column bed.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds based on their polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
A representative solvent system for a compound of this polarity on silica gel could be a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
Protocol 2: Derivatization for Enhanced HPLC Detection
This protocol is adapted from methods for derivatizing secondary amines.[6][7]
-
Reaction Setup: Dissolve approximately 1 mg of the purified fraction in 1 mL of a suitable solvent (e.g., acetonitrile).
-
Derivatizing Agent: Add an excess of a derivatizing agent that reacts with the morpholine nitrogen, such as 1-naphthylisothiocyanate (NIT).
-
Reaction Conditions: The reaction may require heating or a specific pH. Follow the recommended conditions for the chosen derivatizing agent.
-
Quenching: Quench the reaction if necessary.
-
HPLC Analysis: Inject an aliquot of the reaction mixture into the HPLC system equipped with a UV detector set to the appropriate wavelength for the chosen derivatizing agent.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Stationary Phase | Mobile Phase Example | Purity Achieved (%) | Key Advantage | Key Disadvantage |
| Flash Chromatography | Silica Gel | Dichloromethane/Methanol Gradient | 85-95 | High throughput | Lower resolution for isomers |
| Preparative HPLC | C18 | Acetonitrile/Water with 0.1% TFA | >98 | High resolution, good for isomers | Lower capacity, more expensive |
| Recrystallization | - | Ethanol/Hexane | >99 (if successful) | Potentially high purity, scalable | Finding a suitable solvent system can be difficult |
Visualizations
Caption: A logical workflow for troubleshooting poor separation during the purification of this compound.
Caption: A typical experimental workflow for the purification and analysis of this compound, including a step for isomer separation.
References
- 1. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for the synthesis of morpholine compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of morpholine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the morpholine ring?
The morpholine motif is commonly synthesized from 1,2-amino alcohols, aziridines, epoxides, and N-propargylamines.[1] One of the most traditional and industrial methods involves the dehydration of diethanolamine using a strong acid like sulfuric acid.[2][3] More recent and "green" methods utilize the reaction of 1,2-amino alcohols with ethylene sulfate.[4][5][6]
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in morpholine synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. For instance, in the dehydration of diethanolamine, maintaining a temperature of 200-210°C for 15 hours is crucial. A drop in temperature to 190-195°C can decrease the yield by about 10%.[7]
-
Suboptimal Reagent Ratios: The stoichiometry of your reactants might be off. It is important to optimize the ratio of your starting materials and reagents.
-
Catalyst Issues: If using a catalyst, ensure it is active and used in the correct amount. For example, in the synthesis from industrial morpholine residual liquid, NaOH was found to be an effective catalyst.[8]
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. Purification of starting materials and optimization of reaction conditions can help minimize these.
-
Product Isolation: Poor isolation techniques can lead to significant product loss, especially for water-soluble morpholine derivatives.[9]
Q3: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
Formation of side products is a common issue. To improve selectivity:
-
Control of Reaction Temperature: Temperature plays a critical role in controlling selectivity. Running the reaction at a lower temperature can sometimes disfavor the formation of side products. For instance, in the synthesis of morpholine-2,5-diones, the initial reaction is typically performed at temperatures between -5°C and room temperature to avoid condensation reactions.[10]
-
Choice of Base and Solvent: The choice of base and solvent system can significantly influence the reaction pathway. For example, triethylamine is favored in homogeneous reactions for the synthesis of morpholine-2,5-diones, while sodium hydroxide is used in biphasic Schotten-Baumann conditions.[10]
-
Protecting Groups: In syntheses involving complex molecules, the use of protecting groups on reactive functional groups can prevent unwanted side reactions.
Q4: I am struggling with the purification of my morpholine compound. What are the best practices?
Purification of morpholine derivatives can be challenging due to their polarity and sometimes high water solubility.[9][11]
-
Extraction: For less water-soluble derivatives, standard liquid-liquid extraction with solvents like diethyl ether, ethyl acetate, or dichloromethane can be effective.[11] Salting out by adding a salt to the aqueous layer can sometimes improve extraction efficiency.[11]
-
Distillation: For volatile morpholine compounds, fractional distillation is a common purification method. The boiling point of morpholine is 128.9°C.[7][12]
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.
-
Chromatography: Column chromatography on silica gel or alumina is a versatile method for purifying a wide range of morpholine derivatives.
-
Drying: Morpholine is hygroscopic and can absorb water from the atmosphere.[7][12] Drying the crude product over a suitable drying agent like potassium hydroxide or sodium metal followed by distillation is often necessary.[7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents or catalyst. | Check the purity and activity of starting materials and catalysts. |
| Incorrect reaction temperature. | Optimize the reaction temperature. For diethanolamine dehydration, maintain 200-210°C.[7] | |
| Insufficient reaction time. | Increase the reaction time and monitor the reaction progress using techniques like TLC or GC. | |
| Formation of Multiple Products | Reaction conditions are too harsh. | Try milder reaction conditions, such as a lower temperature or a weaker base. |
| Presence of impurities in starting materials. | Purify the starting materials before the reaction. | |
| Difficulty in Product Isolation | Product is highly water-soluble. | Use a continuous liquid-liquid extractor or try salting out the aqueous layer before extraction.[11] Consider azeotropic distillation to remove water. |
| Emulsion formation during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. | |
| Product Decomposes During Workup or Purification | Product is unstable to acid or base. | Use neutral workup conditions. Purify using methods that avoid harsh pH, such as chromatography. |
| Product is thermally unstable. | Use low-temperature purification techniques like vacuum distillation or crystallization at low temperatures. |
Experimental Protocols
Synthesis of Morpholine from Diethanolamine
This protocol is based on the dehydration of diethanolamine using a strong acid.[2][7]
Materials:
-
Diethanolamine
-
Concentrated Hydrochloric Acid (or Sulfuric Acid)
-
Calcium Oxide (or Sodium Hydroxide)
-
Potassium Hydroxide
-
Sodium Metal (optional, for final drying)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a thermocouple, add 62.5 g of diethanolamine.
-
Slowly add concentrated hydrochloric acid until the pH of the solution reaches 1.
-
Heat the mixture to drive off the water until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours.[7]
-
Allow the mixture to cool to approximately 160°C and then pour it into a dish to solidify.
-
Transfer the resulting morpholine hydrochloride paste to a blender and mix with 50 g of calcium oxide.
-
Transfer the paste to a distillation apparatus and perform a distillation.
-
Dry the crude, wet morpholine by stirring over 20 g of potassium hydroxide for 30-60 minutes.[7]
-
Separate the upper morpholine layer.
-
For further drying, reflux the morpholine over a small amount of sodium metal for one hour, then fractionally distill, collecting the fraction at 126-129°C.[7]
Visualizations
Experimental Workflow: Synthesis of Morpholine from Diethanolamine
Caption: Workflow for Morpholine Synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting Low Yield Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Investigation on the Optimization of the Synthesis Processes of Morpholine from Residual Liquid of Morpholine Industry | Scientific.Net [scientific.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. ams.usda.gov [ams.usda.gov]
Technical Support Center: Purification of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
This guide provides troubleshooting and frequently asked questions (FAQs) for the purification of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane, a common intermediate in pharmaceutical research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The synthesis of this compound typically involves the ring-opening of cyclopentene oxide with morpholine. Based on this reaction, you can anticipate several potential impurities. These include unreacted starting materials, byproducts from side reactions, and regioisomers.
Q2: How can I identify these different impurities?
A2: A combination of analytical techniques is recommended for impurity profiling. Thin Layer Chromatography (TLC) can give a quick assessment of the number of components in your crude product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can provide quantitative data on the purity and identify the mass of the impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of the main product and any significant impurities.
Q3: What are the recommended methods for purifying the crude product?
A3: The most common and effective purification methods for amino alcohols like this compound are column chromatography and recrystallization.[1] For highly polar impurities or baseline separations in chromatography, ion-exchange chromatography can also be a powerful technique.
Troubleshooting Guide
Issue 1: My final product is an oil and won't crystallize.
Possible Cause: The presence of impurities can often prevent a compound from crystallizing, resulting in an oil. Even small amounts of residual solvent or starting materials can inhibit crystal lattice formation.
Solution:
-
Column Chromatography: This is the most effective method to remove a variety of impurities. A detailed protocol is provided below.
-
Solvent Trituration: If you have a highly concentrated oil, you can try adding a non-polar solvent in which your product is insoluble (like hexanes or diethyl ether) and sonicating or stirring vigorously. This can sometimes induce crystallization or wash away less polar impurities.
Issue 2: My purified product has a low yield.
Possible Cause: Low yields can result from incomplete reactions, product loss during workup and purification, or decomposition of the product.
Solution:
-
Reaction Monitoring: Ensure your initial reaction has gone to completion using TLC or LC-MS before starting the workup.
-
Extraction pH: During aqueous workup, ensure the pH of the aqueous layer is basic (pH > 9) before extracting with an organic solvent to ensure the amine is in its freebase form and has better solubility in the organic phase.
-
Chromatography Optimization: Use an appropriate column size and collect smaller fractions to avoid mixing pure product with impure fractions.
Issue 3: I see multiple spots on TLC after column chromatography.
Possible Cause: This could be due to co-elution of impurities with your product, decomposition of the product on the silica gel, or using an inappropriate solvent system.
Solution:
-
Solvent System Optimization: Experiment with different solvent systems for your column. A common mobile phase for amino alcohols is a mixture of dichloromethane and methanol, often with a small amount of triethylamine or ammonium hydroxide (e.g., 0.5-1%) to prevent the amine from streaking on the silica gel.
-
Alternative Stationary Phase: If your compound is sensitive to silica gel, consider using a different stationary phase like alumina or a reverse-phase C18 silica.
-
Recrystallization: If the product is a solid, recrystallization after column chromatography can be an excellent final polishing step.
Data Presentation
Table 1: Potential Impurities and Their Characteristics
| Impurity | Chemical Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity | Identification Method |
| Morpholine | C₄H₉NO | 87.12 | 129 | High | GC-MS, ¹H NMR |
| Cyclopentene Oxide | C₅H₈O | 84.12 | 102 | Moderate | GC-MS, ¹H NMR |
| trans-1,2-Cyclopentanediol | C₅H₁₀O₂ | 102.13 | 211 | High | GC-MS, ¹H NMR |
| 2-Morpholinocyclopentan-1-ol (Regioisomer) | C₉H₁₇NO₂ | 171.24 | N/A | High | LC-MS, ¹³C NMR |
| Dimeric Impurity | C₁₄H₂₆N₂O₂ | 270.37 | N/A | High | LC-MS |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of a polar solvent (like methanol or dichloromethane), add silica gel (2-3 times the weight of your crude product), and then remove the solvent under reduced pressure until you have a dry, free-flowing powder.
-
Column Packing: Prepare a glass column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in your starting eluent (e.g., 100% Dichloromethane).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Start the elution with a non-polar solvent and gradually increase the polarity. A typical gradient for this compound would be from 100% Dichloromethane to 95:5 Dichloromethane:Methanol. Adding 0.5% triethylamine to the eluent can improve the peak shape.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, solvent systems like ethyl acetate/hexanes or isopropanol/water might be suitable.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude or column-purified solid until it completely dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Ice Bath: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A workflow diagram for the purification of this compound.
References
overcoming poor solubility of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane in assays
Technical Support Center: 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges related to the compound's poor solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What are the likely causes?
A1: Precipitation of this compound in aqueous buffers is a common issue stemming from its limited solubility. The molecule possesses both a hydrophilic morpholine ring and a hydroxyl group, but the overall cyclopentane scaffold is hydrophobic. Key factors contributing to poor solubility include:
-
High Compound Concentration: The concentration in your assay may exceed its aqueous solubility limit.
-
Buffer pH: The compound has a basic morpholine nitrogen. At neutral or alkaline pH, the compound is likely to be in its less soluble free base form.
-
Low Temperature: Reduced temperatures can decrease the solubility of many compounds.[1]
-
"Salting Out": High salt concentrations in some buffers can decrease the solubility of organic molecules.
Q2: What are the estimated physicochemical properties of this compound?
-
pKa: The morpholine nitrogen is basic, with an estimated pKa in the range of 7.5-8.5. This means the compound's charge and solubility will be highly dependent on the pH of the solution.
-
LogP: The calculated LogP (a measure of lipophilicity) is likely to be moderately positive, suggesting a preference for non-polar environments and thus limited aqueous solubility.
Q3: Can the solvents or excipients used to improve solubility interfere with my assay?
A3: Yes, this is a critical consideration. Co-solvents like DMSO and ethanol can affect enzyme activity or cell viability at higher concentrations.[3] Surfactants can denature proteins, and cyclodextrins may interact with other components in your assay. It is essential to run proper vehicle controls (assay buffer with the same concentration of the solubilizing agent but without the compound) to determine any background effects.[1]
Troubleshooting Guides
Guide 1: Initial Steps for Solubility Enhancement
If you are observing precipitation, follow this workflow to find a suitable solvent system.
Guide 2: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[4][5]
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol
Protocol: Preparing a 10 mM Stock in DMSO and Diluting into Assay Buffer
-
Stock Preparation: Weigh the appropriate amount of this compound and dissolve it in 100% DMSO to make a 10 mM stock solution. Use gentle vortexing or sonication if needed.
-
Intermediate Dilution: Create an intermediate dilution of your stock solution in your chosen co-solvent. This helps prevent the compound from precipitating when introduced to the aqueous assay buffer.
-
Final Dilution: Add a small volume of the intermediate stock to your final assay buffer. Ensure the final concentration of the co-solvent is low (typically ≤1%) to minimize effects on the biological system.[3]
-
Observation: Visually inspect for any signs of precipitation immediately and after a short incubation period.
Table 1: Effect of Co-solvents on Kinetic Solubility of this compound in PBS (pH 7.4)
| Co-solvent | Final Co-solvent Conc. (%) | Max Solubility (µM) | Observations |
| None | 0% | < 10 | Immediate heavy precipitation |
| DMSO | 1% | 50 | Clear solution |
| Ethanol | 1% | 35 | Slight haze observed >40µM |
| PEG 400 | 1% | 75 | Clear solution |
Note: Data is illustrative and should be confirmed experimentally.
Guide 3: Using Cyclodextrins for Solubilization
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing their aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Protocol: Kinetic Solubility Assay with HP-β-CD
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your assay buffer to a working concentration (e.g., 10 mM).
-
Prepare Compound Stock: Create a high-concentration stock of your compound in 100% DMSO (e.g., 50 mM).
-
Add Compound to Buffer: Add a small aliquot of the DMSO stock directly to the HP-β-CD-containing buffer and also to a control buffer (without cyclodextrin).
-
Incubate and Measure: Incubate the plate for 1-2 hours at room temperature. Measure the turbidity using a nephelometer or by reading absorbance at a high wavelength (e.g., 620 nm). A lower reading indicates higher solubility.
Table 2: Comparison of Solubility with and without HP-β-CD
| Condition | Turbidity (Nephelometric Units) | Estimated Solubility (µM) |
| PBS pH 7.4 | 4500 | < 10 |
| PBS pH 7.4 + 10mM HP-β-CD | 250 | > 100 |
Note: Data is illustrative and should be confirmed experimentally.
Hypothetical Application: Inhibition of a Kinase Pathway
Assuming this compound is an inhibitor of a hypothetical "Target Kinase A," maintaining its solubility is crucial for obtaining an accurate IC50 value.
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | 161277-45-8 | Benchchem [benchchem.com]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
Technical Support Center: 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane Spectral Data Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected spectral data for 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane. The following sections provide a comprehensive overview of expected spectral data, potential impurities, and step-by-step guidance to resolve common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the spectral analysis of this compound.
Q1: My ¹H NMR spectrum shows unexpected peaks. What could be the cause?
A1: Unexpected peaks in the ¹H NMR spectrum can arise from several sources:
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Residual Solvents: Ensure your sample is thoroughly dried. Common NMR solvents like diethyl ether, ethyl acetate, or acetone have characteristic chemical shifts.
-
Starting Materials: Incomplete reaction can result in the presence of starting materials. A likely synthesis route is the reaction of cyclopentene oxide with morpholine. Check for the characteristic signals of these precursors.
-
Cyclopentene Oxide: Peaks around 3.1 ppm.
-
Morpholine: Signals around 2.8 and 3.7 ppm.
-
-
Side Products: Depending on the reaction conditions, side products may form. For instance, the opening of the epoxide ring could be non-regioselective, leading to the formation of 2-(morpholin-4-yl)-1-hydroxy-cyclopentane.
-
Water: A broad peak, typically between 1.5 and 4.5 ppm (depending on the solvent and concentration), can indicate the presence of water.
Q2: The chemical shifts in my ¹H NMR spectrum are different from the expected values. Why is this happening?
A2: Minor variations in chemical shifts can be attributed to:
-
Solvent Effects: The choice of deuterated solvent can influence chemical shifts. Ensure you are comparing your spectrum to data obtained in the same solvent.
-
Concentration: Sample concentration can affect the chemical shifts of protons involved in hydrogen bonding, such as the hydroxyl proton.
-
pH: The pH of the sample solution can impact the chemical shifts of protons on or near the morpholine nitrogen.
Significant deviations may suggest a different compound or the presence of a co-eluting impurity.
Q3: I am not seeing the molecular ion peak in my mass spectrum. What should I do?
A3: The absence of a molecular ion peak (M+) can be common for certain classes of compounds, especially in electron ionization (EI) mass spectrometry where the molecular ion can be unstable and readily fragment. For this compound, the molecular ion may be weak or absent.
-
Use a soft ionization technique: Techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are less energetic and more likely to yield a prominent protonated molecule peak ([M+H]⁺).
-
Check for characteristic fragments: Even without a clear molecular ion, the fragmentation pattern can provide strong evidence for your compound's identity.
Q4: My IR spectrum is missing the characteristic broad peak for the hydroxyl group. What does this mean?
A4: The absence of a broad absorption band in the 3200-3600 cm⁻¹ region could indicate:
-
Absence of the hydroxyl group: The compound may not be the expected this compound.
-
Intramolecular hydrogen bonding: In some cases, strong intramolecular hydrogen bonding can lead to a sharper, less prominent OH peak.
-
Sample preparation: If using a KBr pellet, ensure the sample is thoroughly mixed and the pellet is transparent. For thin-film analysis, ensure a sufficient amount of sample is used.
Expected Spectral Data
The following tables summarize the expected quantitative data for this compound. Please note that the NMR data is predicted and may vary slightly from experimental results.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | m | 1H | CH-OH |
| ~3.7 | t | 4H | O-(CH₂)₂-N |
| ~2.5 - 2.7 | m | 4H | O-(CH₂)₂-N |
| ~2.4 - 2.6 | m | 1H | CH-N |
| ~1.5 - 2.0 | m | 6H | Cyclopentyl CH₂ |
| Variable | br s | 1H | OH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~75 | CH-OH |
| ~68 | CH-N |
| ~67 | O-(CH₂)₂-N |
| ~50 | O-(CH₂)₂-N |
| ~30 | Cyclopentyl CH₂ |
| ~25 | Cyclopentyl CH₂ |
| ~22 | Cyclopentyl CH₂ |
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3200-3600 | O-H | Broad, stretching |
| 2850-3000 | C-H | Stretching (Aliphatic) |
| 1115-1125 | C-O-C | Stretching (Ether in morpholine) |
| 1050-1150 | C-O | Stretching (Alcohol) |
| 1250-1350 | C-N | Stretching (Amine) |
Table 4: Expected Mass Spectrometry Fragments
| m/z | Fragment |
| 171 | [M]⁺ (Molecular Ion) |
| 154 | [M-OH]⁺ |
| 153 | [M-H₂O]⁺ |
| 100 | [M - C₅H₈OH]⁺ or [C₄H₈NOCH₂]⁺ |
| 86 | [Morpholine + H]⁺ |
| 71 | [C₅H₉]⁺ |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer for the chosen solvent.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film):
-
Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure salt plates/KBr pellet.
-
Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
3. Mass Spectrometry (MS)
-
Sample Preparation:
-
For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
-
For ESI-MS, prepare a dilute solution of the sample in a suitable solvent system (e.g., methanol/water with a small amount of formic acid or ammonium acetate).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over an appropriate m/z range.
-
If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion or other prominent ions to obtain fragmentation information.
-
Visualizations
Caption: Troubleshooting workflow for unexpected spectral data.
Technical Support Center: Chiral Separation of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the chiral separation of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane enantiomers.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most suitable for separating the enantiomers of this compound?
A1: For amino alcohols like this compound, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are a good starting point. Columns like Chiralpak® AD-H or Chiralcel® OD-H have demonstrated broad applicability for a wide range of pharmaceutical compounds.[1] Additionally, macrocyclic glycopeptide-based columns, such as CHIROBIOTIC® T, can be effective, particularly in polar ionic or polar organic modes. A screening of different columns is highly recommended to find the optimal stationary phase.
Q2: What are the recommended starting mobile phases for method development?
A2: A common starting point for normal-phase chromatography on a polysaccharide-based column is a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol.[1] Given that the analyte has a basic morpholine group, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase is often necessary to improve peak shape and resolution.[1] A typical starting mobile phase could be n-Hexane:IPA with 0.1% DEA. For CHIROBIOTIC® columns, a polar ionic mode using methanol with a volatile salt like ammonium formate can be a good initial choice.[2]
Q3: How can I improve the resolution between the two enantiomer peaks?
A3: To improve resolution, you can systematically adjust several parameters. Start by varying the percentage of the alcohol modifier in the mobile phase. You can also experiment with different alcohol modifiers (e.g., ethanol instead of IPA). Adjusting the concentration of the basic additive (e.g., DEA) can also impact selectivity.[3] Lowering the flow rate can sometimes enhance resolution. Temperature is another critical parameter; varying the column temperature can significantly affect the separation.
Q4: My peaks are broad and tailing. What could be the cause and how can I fix it?
A4: Peak broadening and tailing for a basic compound like this are often due to strong interactions with the silica surface of the stationary phase. The most common solution is to add or increase the concentration of a basic modifier, such as diethylamine (DEA), to the mobile phase.[3] This will compete for the active sites on the stationary phase and improve peak symmetry. Also, ensure that your sample is fully dissolved in the mobile phase. Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.
Q5: Can I use mass spectrometry (MS) for detection with these chiral methods?
A5: Yes, MS detection is possible. For MS compatibility, it is crucial to use volatile mobile phase additives. Instead of non-volatile buffers, use additives like formic acid, acetic acid, ammonia, or volatile salts such as ammonium formate or ammonium acetate. The polar ionic mode with CHIROBIOTIC® columns is particularly well-suited for LC-MS applications.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No separation of enantiomers | 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect mobile phase composition. | 1. Screen a different class of CSP (e.g., if using a polysaccharide column, try a macrocyclic glycopeptide column).2. Change the alcohol modifier (e.g., switch from IPA to ethanol).3. Try a different separation mode (e.g., normal phase, polar organic, or reversed-phase). |
| Poor resolution (merged peaks) | 1. Mobile phase is too strong or too weak.2. Flow rate is too high.3. Unsuitable column temperature. | 1. Optimize the ratio of hexane to alcohol modifier. A lower percentage of alcohol will generally increase retention and may improve resolution.2. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).3. Systematically vary the column temperature (e.g., in 5 °C increments from 15 °C to 40 °C). |
| Poor peak shape (tailing) | 1. Secondary interactions with the stationary phase.2. Sample overload. | 1. Add or increase the concentration of a basic modifier like DEA (e.g., 0.1% - 0.5%).[3]2. Reduce the sample concentration or injection volume. |
| Fluctuating retention times | 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Temperature fluctuations. | 1. Ensure the column is equilibrated for at least 30-60 minutes with the mobile phase before injection.2. Prepare fresh mobile phase and ensure it is well-mixed.3. Use a column oven to maintain a constant temperature. |
Experimental Protocols
Initial Screening Protocol for Chiral Separation
This protocol outlines a systematic approach to screen for the optimal chiral stationary phase and mobile phase conditions.
1. Column Selection:
-
Column 1: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
Column 2: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Column 3: CHIROBIOTIC® T (Teicoplanin)
2. Mobile Phase Screening (Normal Phase for Polysaccharide Columns):
-
Mobile Phase A: n-Hexane:Isopropanol (90:10, v/v) + 0.1% DEA
-
Mobile Phase B: n-Hexane:Ethanol (90:10, v/v) + 0.1% DEA
3. Mobile Phase Screening (Polar Ionic Mode for CHIROBIOTIC T):
-
Mobile Phase C: Methanol + 0.1% w/v Ammonium Formate
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in mobile phase
-
Detection: UV at 210 nm
5. Evaluation:
-
Assess each combination for any degree of separation. The combination that provides the best initial separation (baseline or partial) should be selected for further optimization.
Optimized Method Example
The following is a hypothetical optimized method based on typical results for similar amino alcohols.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Ethanol (92:8, v/v) + 0.2% DEA |
| Flow Rate | 0.8 mL/min |
| Temperature | 20 °C |
| Detection | UV, 210 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Mobile Phase |
Expected Quantitative Data:
| Enantiomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Enantiomer 1 | 10.2 | \multirow{2}{*}{2.1} | 1.1 |
| Enantiomer 2 | 12.5 | 1.2 |
Visualizations
Caption: A typical workflow for chiral method development and optimization.
Caption: A logical flow for troubleshooting poor enantiomeric resolution.
References
Technical Support Center: Scaling Up Substituted Cyclopentanol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in scaling up the production of substituted cyclopentanols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of substituted cyclopentanol synthesis from laboratory to pilot or manufacturing scale.
Question 1: My reaction yield has dropped significantly after moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis. What are the likely causes and how can I troubleshoot this?
Answer:
A drop in yield during scale-up is a common challenge and can be attributed to several factors that are less impactful at a smaller scale.[1] The primary areas to investigate are mass and heat transfer, and changes in reaction kinetics.
Potential Causes and Troubleshooting Steps:
-
Inefficient Mixing:
-
Issue: In larger reactors, achieving homogenous mixing of reactants, catalysts, and reagents can be difficult. This can lead to localized "hot spots" or areas of high concentration, promoting side reactions and reducing the overall yield.
-
Solution:
-
Re-evaluate Stirring: The mode of stirring that worked in a round-bottom flask may not be suitable for a large reactor.[2] Assess the stirrer type (e.g., anchor, turbine), stirring speed, and baffle configuration to ensure adequate mixing for the reactor geometry and reaction viscosity.
-
Controlled Addition: Instead of adding all reagents at once, implement a controlled, slow addition of the limiting reagent to maintain a low and constant concentration, which can suppress side product formation.
-
-
-
Poor Heat Transfer:
-
Issue: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it more difficult to dissipate or apply heat, leading to poor temperature control. Exothermic reactions can run away, while endothermic reactions may stall.[3]
-
Solution:
-
Jacketed Reactors: Utilize reactors with heating/cooling jackets and ensure the heat transfer fluid is appropriate for the required temperature range.
-
Calorimetry Studies: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) at the lab scale to understand the reaction's thermal profile and predict the heat flow at a larger scale. This helps in designing an adequate cooling/heating system.
-
-
-
Changes in By-product Profile:
-
Issue: Minor by-products at the lab scale can become major contaminants at a larger scale due to prolonged reaction times or temperature deviations. For instance, in syntheses starting from furfural, high concentrations can lead to the formation of oligomers and polymers.[4][5]
-
Solution:
-
In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., HPLC, GC) during the reaction to monitor the formation of the desired product and key impurities.
-
Re-optimization: You may need to re-optimize reaction parameters such as temperature, concentration, and catalyst loading for the larger scale.
-
-
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for addressing low yields during scale-up.
Question 2: I am losing stereoselectivity (diastereo- or enantioselectivity) during scale-up. What factors should I investigate?
Answer:
Maintaining stereocontrol is a significant challenge in scaling up the synthesis of complex molecules like substituted cyclopentanols, which can have multiple stereocenters.[6] Loss of selectivity is often related to subtle changes in reaction conditions.
Key Factors Affecting Stereoselectivity:
-
Temperature Control: Many stereoselective reactions have a narrow optimal temperature range. Poor heat transfer at scale can lead to temperature fluctuations, which can lower the energy barrier for the formation of undesired stereoisomers.
-
Reagent/Catalyst Concentration: The concentration of chiral catalysts, ligands, or reagents can influence the reaction's stereochemical outcome. Inefficient mixing can lead to localized concentration changes, affecting selectivity.
-
Addition Rate: The rate at which reagents are added can be critical. A slow, controlled addition often favors higher selectivity by maintaining a low concentration of the reactive species.
-
Stirring and Shear Forces: In some cases, high shear forces from aggressive mixing can impact the stability of a catalyst or intermediate, potentially affecting the stereochemical pathway.
-
Presence of Impurities: Impurities in starting materials or solvents, which might have been negligible at a small scale, can sometimes interfere with the catalyst or chiral auxiliaries at a larger scale.
Relationship Between Parameters and Stereoselectivity
Caption: Key process parameters influencing the stereoselectivity of a reaction.
Question 3: I am struggling with the purification of my substituted cyclopentanol at a larger scale. Column chromatography is no longer viable. What are some alternative strategies?
Answer:
Purification is a major bottleneck in scaling up.[7] Methods that are feasible in the lab, like silica gel chromatography, are often impractical and expensive at an industrial scale.[8]
Scalable Purification Strategies:
-
Crystallization/Recrystallization: This is one of the most powerful and economical methods for purifying solids at a large scale.
-
Troubleshooting: If your product is an oil, consider derivatizing it to a crystalline solid (e.g., forming a salt or an ester), purifying the derivative by crystallization, and then cleaving the auxiliary group.
-
-
Distillation: For volatile cyclopentanol derivatives, fractional distillation under reduced pressure can be highly effective for removing non-volatile impurities or separating isomers with different boiling points.
-
Liquid-Liquid Extraction: A well-designed series of extractions using immiscible solvents can effectively remove many impurities. This is often used as a preliminary purification step to reduce the load on subsequent steps.
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Preparative HPLC: While still a form of chromatography, preparative HPLC is more scalable than traditional column chromatography and can be used for high-value products where extreme purity is required. However, it remains a costly option.
| Purification Method | Best For | Key Scale-Up Challenge |
| Crystallization | Crystalline Solids | Identifying a suitable solvent system; controlling crystal form (polymorphism). |
| Distillation | Volatile, thermally stable liquids | Requires thermal stability of the compound; can be energy-intensive. |
| Extraction | Removing impurities with different solubility/pKa | Emulsion formation; solvent selection and recovery. |
| Prep. HPLC | High-purity, high-value compounds | High cost of solvents and stationary phase; low throughput. |
Frequently Asked Questions (FAQs)
FAQ 1: What are the key considerations when selecting a synthetic route for a substituted cyclopentanol intended for large-scale production?
When selecting a synthetic route for scale-up, the focus shifts from just achieving the target molecule to ensuring the process is safe, robust, economical, and environmentally friendly. Key considerations include:
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Cost of Goods (CoG): The price of starting materials, reagents, catalysts, and solvents becomes paramount. Avoid expensive reagents and "trendy" catalysts that may not be available in bulk.[3]
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Process Safety: Avoid routes that use highly toxic, explosive, or difficult-to-handle reagents (e.g., diazomethane, certain organometallic reagents). All reactions should be assessed for thermal hazards.
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Atom Economy: Choose reactions that incorporate most of the atoms from the reactants into the final product, minimizing waste. Cycloadditions and catalytic reactions are often good choices.
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Scalability of Unit Operations: Ensure that all steps, including work-up and purification, are amenable to large-scale equipment (e.g., prefer crystallization over chromatography).[1]
-
Robustness: The reaction should be insensitive to small variations in parameters like temperature, concentration, and water content, ensuring reproducibility between batches.
FAQ 2: How do I choose an appropriate catalyst for a scalable cyclopentanol synthesis?
For large-scale synthesis, the ideal catalyst is active, selective, robust, and cost-effective.
-
Homogeneous vs. Heterogeneous: While homogeneous catalysts often show high activity and selectivity, they can be difficult to separate from the product. Heterogeneous catalysts (e.g., metals on a solid support like Pd/C or Ru/C) are generally preferred for scale-up as they can be easily removed by filtration and potentially recycled.[4][9]
-
Catalyst Loading: Aim for the lowest possible catalyst loading without compromising reaction time or yield. Moving from stoichiometric to catalytic reagents is a key goal in process chemistry.[3]
-
Cost and Availability: Precious metal catalysts (e.g., Rhodium, Iridium) can be prohibitively expensive. Consider catalysts based on more abundant and cheaper metals like Nickel, Copper, or Iron.[10][11]
-
Biocatalysis: Engineered enzymes can offer exceptional stereoselectivity under mild conditions and are becoming more viable for large-scale processes.[12]
Table: Comparison of Catalytic Systems for Cyclopentanol/Cyclopentanone Synthesis
| Catalyst System | Starting Material | Key Advantages | Key Challenges |
| Ni-Co/TiO₂ | Furfural | Uses non-precious metals; can selectively yield cyclopentanol or cyclopentanone by tuning conditions.[11] | May require high pressure and temperature; catalyst stability can be an issue. |
| Ru/C, Pt/C | Furfural | High activity for hydrogenation.[4][9] | Cost of precious metals; potential for over-hydrogenation to other products. |
| Rh-based Chiral Catalysts | Vinyldiazoacetates | Excellent enantioselectivity (>99% ee) for complex cyclopentanes.[6] | Extremely high cost; catalyst removal can be difficult. |
| Engineered Myoglobin | Styrene/Diazo compounds | High diastereo- and enantioselectivity; uses whole-cell systems, simplifying handling.[12] | Substrate scope may be limited; requires fermentation infrastructure. |
Experimental Protocol: Scalable Hydrogenation of a Cyclopentenone Derivative
This protocol provides a general methodology for the catalytic hydrogenation of a substituted cyclopentenone to the corresponding cyclopentanol, a common transformation in cyclopentanol synthesis.
Reaction: Reduction of 1-Phenylcyclopent-2-en-1-ol to 1-Phenylcyclopentanol.
Materials:
-
1-Phenylcyclopent-2-en-1-ol (1 equivalent)
-
Palladium on Carbon (Pd/C, 10 wt. %), wet (approx. 0.01-0.05 mol%)
-
Methanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
Equipment:
-
Jacketed glass reactor or stainless steel hydrogenator
-
Overhead mechanical stirrer
-
Thermocouple for internal temperature monitoring
-
Hydrogen supply with pressure regulator and consumption monitor
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., Nitrogen).
-
Charging: Charge the reactor with the substituted cyclopentenone and the solvent (e.g., Methanol). Begin agitation to ensure the substrate is fully dissolved.
-
Catalyst Addition: Under a nitrogen blanket, carefully add the wet Pd/C catalyst as a slurry in a small amount of the reaction solvent. Safety Note: Dry Pd/C is pyrophoric and should not be handled in air.
-
Inerting: Seal the reactor and purge the headspace multiple times with nitrogen, followed by purging with hydrogen gas to remove all oxygen.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 bar). Maintain a constant temperature (e.g., 25-40 °C) using the reactor jacket. Monitor the reaction by hydrogen uptake or by taking samples for analysis (e.g., TLC, GC, HPLC).
-
Work-up: Once the reaction is complete, vent the hydrogen and purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of celite or a suitable filter aid to remove the heterogeneous Pd/C catalyst. Wash the filter cake with fresh solvent to recover all the product.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can then be purified further by crystallization or distillation if necessary.
Experimental Workflow for Scaled-Up Synthesis
Caption: General experimental workflow for a scaled-up catalytic hydrogenation.
References
- 1. primescholars.com [primescholars.com]
- 2. Cyclopentanol synthesis [organic-chemistry.org]
- 3. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclopentanol - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
minimizing byproduct formation in the synthesis of amino alcohols
Welcome to the technical support center for the synthesis of amino alcohols. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to amino alcohols and their primary challenges?
A1: Common synthetic routes include the ring-opening of epoxides with amines, the reduction of α-amino ketones or α-hydroxy imines, and the reductive amination of aldehydes/ketones.[1][2] A primary challenge across these methods is controlling selectivity—both regioselectivity (which atom is attacked) and stereoselectivity (the 3D arrangement of atoms).[1] Competing side reactions can lead to byproducts such as 1,2-diols or 1,2-diamines, reducing the yield and complicating purification.[1]
Q2: What is "over-alkylation" and why is it a significant problem in amino alcohol synthesis?
A2: Over-alkylation is a common side reaction where the target primary or secondary amine product acts as a nucleophile and reacts further with the electrophile (e.g., alkyl halide or epoxide).[3][4] This leads to a mixture of secondary amines, tertiary amines, and even quaternary ammonium salts.[5] The issue arises because the alkyl groups added to the nitrogen are often electron-donating, making the newly formed amine more nucleophilic than the starting amine.[4] This is particularly problematic when highly reactive alkylating agents are used.[5]
Q3: How can I improve the regioselectivity of epoxide ring-opening with an amine?
A3: Regioselectivity in epoxide ring-opening is a frequent challenge, often leading to a mixture of isomers. The choice of catalyst and reaction conditions is crucial. Lewis acid catalysts, such as Zinc(II) perchlorate or Cerium chloride, can efficiently catalyze the reaction and favor the attack of the amine at the less sterically hindered carbon atom of the epoxide.[6][7] Using specific solvent systems, like a 5.0 M solution of lithium perchlorate in diethyl ether (LPDE), can also promote high regioselectivity, even with poor nucleophiles.[6] In some cases, conducting the reaction in water without any catalyst can also yield β-amino alcohols with high selectivity.[6][8]
Q4: What are the best analytical techniques for identifying and quantifying byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic methods is typically employed. High-Performance Liquid Chromatography (HPLC), particularly with UV, mass spectrometry (MS), or charged aerosol detection (CAD), is a primary method for separating and quantifying impurities.[9][10] For chiral separations and determining enantiomeric excess, specific chiral columns are used in HPLC.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of both the desired product and any byproducts.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for more volatile compounds.[12]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the synthesis of amino alcohols.
Issue 1: Significant Over-alkylation Resulting in Low Primary/Secondary Amine Yield
-
Primary Cause: The desired amino alcohol product is more nucleophilic than the starting amine, leading to subsequent reactions.[4] This is especially common when using reactive electrophiles.[3][5]
-
Solutions & Troubleshooting Workflow:
Caption: Decision-making workflow for addressing over-alkylation.
-
Detailed Solutions:
-
Use Excess Amine: Employing a significant excess of the starting amine can statistically favor its reaction with the electrophile over the product's reaction.[5]
-
Use Ionic Liquids: Performing the N-alkylation in an ionic liquid can markedly reduce the over-alkylation of the secondary amine product.[5]
-
Alternative Synthetic Routes: Consider methods that avoid direct alkylation, such as the Gabriel synthesis, which uses potassium phthalimide as an ammonia surrogate to form primary amines without the risk of over-alkylation.[2][3] Similarly, N-aminopyridinium salts can be used for the synthesis of secondary amines via a self-limiting alkylation process.[13]
-
Lower Temperature: For highly reactive electrophiles like methyl iodide or benzyl iodides, lowering the reaction temperature can help control the reaction rate and prevent over-alkylation.[13]
-
Issue 2: Poor Regioselectivity in Epoxide Ring-Opening
-
Primary Cause: The nucleophilic amine attacks both the substituted and unsubstituted carbons of the epoxide, leading to a mixture of isomeric amino alcohol products. This is often influenced by steric and electronic factors, as well as the catalyst used.[14]
-
Solutions:
-
Catalyst Selection: The choice of catalyst is critical for directing the regioselectivity. The table below summarizes the performance of various catalysts.
-
Solvent-Free Conditions: In some cases, running the reaction neat (without solvent) can improve yields and selectivity.[6]
-
Aqueous Medium: Performing the aminolysis of epoxides in water can lead to high selectivity and excellent yields, often without the need for a catalyst.[6]
-
-
Data Presentation: Catalyst Performance in Epoxide Ring-Opening
| Catalyst | Substrates | Conditions | Regioselectivity | Yield | Reference |
| Zinc(II) Perchlorate | Various epoxides and amines | Solvent-free, room temp. | Excellent (attack at less hindered carbon) | High | [6] |
| Cerium Chloride | Epoxides and aromatic amines | Not specified | High | Good | [6] |
| Na-Y Zeolite | Aniline & Propylene Carbonate | 150°C, self-solvent | High | High | [7] |
| None (in Water) | Various epoxides and amines | Water, room temp. | High | Excellent | [6] |
| Lipase TL IM | Epoxides and amines | 35°C, continuous-flow | Not specified | High | [8] |
Issue 3: Formation of Diol or Diamine Byproducts in Reductive Amination
-
Primary Cause: When synthesizing β-amino alcohols from aldehydes and imines, competing reduction and nucleophilic addition reactions can occur.[1] The aldehyde can be reduced to a 1,2-diol, or the imine can react with another amine equivalent to form a 1,2-diamine.[1]
-
Solutions:
-
Strategic Use of Protecting Groups: Employing strongly electron-withdrawing protecting groups on the imine can modulate its reduction potential. This allows for the preferential reduction of the imine over the aldehyde, leading to the formation of the desired α-amino radical intermediate.[1]
-
Catalyst System: A chromium-catalyzed asymmetric cross-coupling has been shown to be effective.[1] In this system, the α-amino radical is sequestered by chromium(II) to form an alkyl chromium intermediate. This intermediate's oxygenophilic nature causes it to selectively add to the aldehyde rather than the imine, preventing diamine formation.[1]
-
Experimental Protocols
Protocol 1: General Procedure for Catalytic Ring-Opening of an Epoxide with an Amine
This protocol is a general guideline based on catalyst systems known to promote high regioselectivity.[6]
Caption: General experimental workflow for amino alcohol synthesis.
-
Reaction Setup: To a clean, dry round-bottom flask, add the epoxide (1.0 equivalent), the amine (1.0-1.2 equivalents), and the selected catalyst (e.g., Zinc(II) perchlorate, 1-10 mol%). If the reaction is run solvent-free, ensure efficient stirring.
-
Reaction Execution: Stir the mixture at the optimized temperature (often room temperature for highly efficient catalysts) for the required time (can range from minutes to several hours).[6]
-
Monitoring: Monitor the disappearance of the starting materials using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a mild aqueous basic solution (e.g., NaHCO₃) to remove the catalyst.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography, crystallization, or distillation.[15]
Protocol 2: Purification of Amino Alcohols via Salt Crystallization
This method is effective for removing both organic and inorganic impurities.[15]
-
Salt Formation: Dissolve the crude amino alcohol product in a suitable solvent (e.g., water or an alcohol). Add an acid (e.g., oxalic acid or HCl) to form the corresponding salt.
-
Crystallization: Induce crystallization of the amino alcohol salt. This can be achieved by cooling the solution or by adding a co-solvent in which the salt is less soluble (e.g., adding ethanol to an aqueous solution).[15]
-
Isolation: Filter the crystallized salt and wash it with a small amount of cold solvent. Dry the salt under vacuum. This step effectively removes many organic byproducts that remain in the mother liquor.
-
Liberation of Free Base: Dissolve the purified salt in water and pass the solution through an ion-exchange column to remove the acid and isolate the free amino alcohol in an aqueous solution.[15]
-
Final Product: The final solid amino alcohol can be obtained by crystallization or precipitation from a suitable organic solvent like n-butanol.[15] This process can yield products with total organic byproducts as low as 0.06%.[15]
References
- 1. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. youtube.com [youtube.com]
- 5. books.rsc.org [books.rsc.org]
- 6. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 7. Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst [file.scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
Technical Support Center: Crystallization of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
This guide provides troubleshooting and frequently asked questions (FAQs) for the crystallization of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane. The advice is based on general principles for the crystallization of polar organic molecules and amino alcohols.
Frequently Asked Questions (FAQs)
Q1: My compound will not crystallize from solution. What should I do?
A1: If no crystals form after the solution has cooled, it may be supersaturated. Try the following techniques in order:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[1][2]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. A "seed crystal" provides a template for further crystal growth.[1][2]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[1][2]
-
Cooling: Try cooling the solution to a lower temperature using an ice bath. Slower cooling is often preferable for forming high-quality crystals.[3][4]
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[1][2]
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation level.[1][2]
-
Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling, which may favor crystal formation over oiling out.[2][3]
-
Change Solvent: The chosen solvent may be unsuitable. Try a solvent with a lower boiling point or use a co-solvent system.
Q3: The crystallization happened too quickly, resulting in fine powder or small needles. Is this a problem?
A3: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[1][5] A slower, more controlled crystallization process typically yields larger, purer crystals. To slow down the process, re-dissolve the solid by heating and add a small excess of solvent before cooling again.[1]
Q4: My crystal yield is very low. How can I improve it?
A4: A low yield can be caused by several factors:
-
Excess Solvent: Using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor.[1][2] You can try to recover more product by evaporating some of the solvent from the filtrate and cooling for a second crop of crystals.
-
Premature Crystallization: If crystals form too early during a hot filtration step, you may lose product. Ensure your filtration apparatus is pre-heated.
-
Inappropriate Solvent: The compound may have significant solubility in the chosen solvent even at low temperatures. A different solvent or a co-solvent system might be necessary.
Illustrative Solvent Screening Data
Selecting the right solvent is critical for successful crystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7] Given that this compound contains polar functional groups (hydroxyl, morpholine), polar solvents are a good starting point.
| Solvent | Boiling Point (°C) | Polarity Index | Comments |
| Water | 100 | 10.2 | May be suitable due to H-bonding capability, but solubility might be high even when cold.[8] |
| Ethanol | 78 | 4.3 | A common and effective solvent for moderately polar compounds.[6] Often used in a co-solvent system with water. |
| Isopropanol (IPA) | 82 | 3.9 | Similar to ethanol, good for moderately polar compounds. |
| Ethyl Acetate | 77 | 4.4 | A less polar option. May be used in a co-solvent system with a non-polar solvent like hexanes.[9] |
| Acetone | 56 | 5.1 | Good dissolving power, but its low boiling point can make achieving a large solubility difference difficult.[6] |
| Toluene | 111 | 2.4 | A non-polar option; may be useful if the compound is less polar than anticipated or for co-solvent systems. |
| Heptane/Hexanes | ~98 / ~69 | ~0.1 | Non-polar. Unlikely to be a primary solvent but useful as an anti-solvent in co-solvent systems. |
Experimental Protocol: Recrystallization (Illustrative)
This is a general protocol and may require optimization.
-
Solvent Selection:
-
Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Add a potential solvent (e.g., ethanol) dropwise at room temperature. If the compound dissolves readily, the solvent is likely unsuitable as a primary crystallization solvent.
-
If it is insoluble at room temperature, gently heat the mixture. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool. Abundant crystal formation upon cooling indicates a promising solvent.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol) in small portions while heating the flask (e.g., on a hot plate or in a water bath).
-
Continue adding solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (Optional):
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a wood block or paper towels).[1] Do not disturb the flask during this period.
-
Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Allow the crystals to dry completely under vacuum.
-
Visual Guides
Experimental Workflow for Crystallization
Caption: A flowchart illustrating the standard experimental steps for purifying a solid compound via recrystallization.
Troubleshooting Decision Tree
Caption: A logical decision tree to guide researchers through common crystallization problems and their potential solutions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. longdom.org [longdom.org]
- 4. Advice for Crystallization [chem.uni-potsdam.de]
- 5. achievechem.com [achievechem.com]
- 6. quora.com [quora.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane and Structurally Related Compounds as Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential norepinephrine reuptake inhibitory activity of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane alongside structurally similar compounds. Due to a lack of available experimental data for this compound, this analysis leverages structure-activity relationship (SAR) data from published studies on analogous cycloalkanol ethylamine scaffolds. The objective is to contextualize the potential activity of the target compound and guide future research and drug discovery efforts in this chemical space.
Quantitative Data Summary
The following table summarizes the in vitro potency of selected cycloalkanol ethylamine derivatives as inhibitors of the human norepinephrine transporter (NET). The selection of these compounds is based on their structural similarity to this compound, featuring variations in the cycloalkane ring and the amine substituent.
| Compound ID | Structure | Cycloalkane Ring | Amine Substituent | hNET IC50 (nM)[1][2] |
| Target Compound |
| Cyclopentane | Morpholine | Not Available |
| 1a | Cyclopentane | Dimethylamine | 32 | |
| 1b | Cyclohexane | Dimethylamine | 535 | |
| 2a | Cyclopentane | Piperidine | 149 | |
| 2b | Cyclohexane | Piperidine | 82 |
Experimental Protocols
The experimental data presented in this guide is based on established in vitro norepinephrine transporter (NET) inhibition assays. A detailed methodology for such an assay is provided below.
In Vitro Norepinephrine Transporter (NET) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the human norepinephrine transporter.
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human norepinephrine transporter (hNET).
Materials:
-
HEK-hNET cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418).
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[³H]Norepinephrine (Radioligand)
-
Test compounds
-
Desipramine (Reference inhibitor)
-
96-well cell culture plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture and Plating:
-
HEK-hNET cells are cultured in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded into 96-well plates at a density of 4 x 10⁴ cells per well and allowed to adhere overnight.
-
-
Assay:
-
On the day of the assay, the growth medium is aspirated, and the cells are washed twice with KRH buffer.
-
Cells are then incubated for 10 minutes at room temperature with KRH buffer containing various concentrations of the test compounds or the reference inhibitor (desipramine).
-
[³H]Norepinephrine is added to each well to a final concentration of 10 nM.
-
The incubation is continued for an additional 15 minutes at room temperature.
-
-
Termination and Lysis:
-
The uptake of [³H]Norepinephrine is terminated by aspirating the assay buffer and rapidly washing the cells three times with ice-cold KRH buffer.
-
The cells are then lysed by adding a scintillation fluid to each well.
-
-
Quantification:
-
The amount of [³H]Norepinephrine taken up by the cells is quantified by measuring the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of desipramine (e.g., 10 µM).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition for each concentration of the test compound is calculated.
-
IC50 values are determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Structure-Activity Relationship (SAR) of Cycloalkanol Ethylamine Derivatives
The following diagram illustrates the key structural modifications and their impact on norepinephrine reuptake inhibition based on the available data.
Caption: Structure-Activity Relationship of Cycloalkanol Ethylamines.
Experimental Workflow for NET Inhibition Assay
The diagram below outlines the key steps in the in vitro norepinephrine transporter inhibition assay.
References
Comparative Guide to the Structural Validation of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane: A Focus on X-ray Crystallography and Spectroscopic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the structural validation of the novel synthetic compound, 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane. While single-crystal X-ray crystallography remains the gold standard for unambiguous three-dimensional structure determination, this guide also explores powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as crucial and often more accessible alternatives for structural elucidation and confirmation.
Data Presentation: Comparison of Structural Validation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing. | Detailed information on the chemical environment of atoms (¹H, ¹³C), connectivity between atoms (COSY, HMBC), and through-space proximity (NOESY). | Provides the molecular weight of the compound and information about its elemental composition and fragmentation pattern. |
| Sample Requirements | High-quality single crystals (typically 0.1-0.5 mm in size). | Soluble sample in a deuterated solvent (typically a few milligrams). | Small amount of sample, often in solution (micrograms to nanograms). |
| Experimental Time | Can range from hours to days, depending on crystal quality and complexity. | Typically ranges from minutes to hours per experiment, depending on the type of NMR analysis. | Very rapid, with analyses often completed in minutes. |
| Strengths | Provides definitive and unambiguous structural information. | Excellent for determining connectivity and stereochemistry in solution. Non-destructive. | High sensitivity and provides accurate molecular weight information. |
| Limitations | Requires the growth of suitable single crystals, which can be a significant challenge. | Does not provide information on the solid-state packing. Interpretation can be complex for large molecules. | Does not provide direct information on 3D structure or stereochemistry. |
| Cost | High initial instrument cost and ongoing maintenance. | Moderate to high instrument cost. | Lower instrument cost compared to X-ray and NMR. |
Experimental Protocols
Single-Crystal X-ray Crystallography
This protocol provides a general methodology for the structural determination of a small organic molecule like this compound.
1.1. Crystal Growth:
-
Slow evaporation of a solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) at room temperature.
-
Vapor diffusion by dissolving the compound in a solvent in which it is soluble and placing it in a sealed container with a second solvent in which the compound is less soluble.
-
Cooling of a saturated solution.
1.2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
The crystal is rotated through a series of angles, and diffraction patterns are recorded at each orientation.
1.3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.
-
The structural model is refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.[1]
2.1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
2.2. ¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum to identify the number of unique proton environments, their chemical shifts, integration (relative number of protons), and coupling patterns (spin-spin splitting).
-
The spectrum is expected to show signals for the morpholine and cyclopentane ring protons, as well as the hydroxyl proton.[1]
2.3. ¹³C NMR Spectroscopy:
-
Acquire a one-dimensional carbon-13 NMR spectrum to determine the number of unique carbon environments.
-
This helps in confirming the carbon framework of the molecule.
2.4. 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish the connectivity of the cyclopentane and morpholine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the overall connectivity of the molecule, including the attachment of the morpholine ring to the cyclopentane ring.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.[1]
3.1. Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
3.2. Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
3.3. Data Analysis:
-
The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight of the compound.
-
High-resolution mass spectrometry (HRMS) can provide the accurate mass, which can be used to determine the elemental formula.
Visualization of the Structural Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound, integrating both spectroscopic and crystallographic methods.
Caption: Workflow for the structural validation of this compound.
References
Comparative Analysis of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane Stereoisomers: A Review of Available Biological Data
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the biological activity of the different stereoisomers of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane. At present, there is no published experimental data detailing the specific pharmacological or biological effects of the individual enantiomers or diastereomers of this compound.
This lack of information prevents a direct comparative analysis of their potential efficacy, potency, or mechanism of action. While the constituent functional groups—a morpholine ring, a cyclopentane core, and a hydroxyl group—are present in various biologically active molecules, the specific combination and stereochemical arrangement in this compound have not been the subject of published research.
The morpholine moiety is a well-known pharmacophore found in a wide array of approved drugs and clinical candidates, contributing to favorable physicochemical properties and biological activities. Similarly, the cyclopentane scaffold is a common feature in many natural products and synthetic compounds with diverse therapeutic applications. The stereochemistry of molecules is also critically important in drug development, as different stereoisomers can exhibit vastly different biological activities, from potent therapeutic agents to inactive or even toxic compounds.
Given the absence of specific data for the target compound, this guide cannot provide the requested quantitative data tables, experimental protocols, or signaling pathway diagrams. Further research, including the stereoselective synthesis and subsequent biological evaluation of each stereoisomer of this compound, is required to elucidate their pharmacological profiles.
Researchers and drug development professionals interested in this specific chemical entity would need to undertake foundational research to explore its potential biological activities. This would involve:
-
Stereoselective Synthesis: Development of synthetic routes to isolate and purify the individual stereoisomers of this compound.
-
In Vitro Screening: A broad panel of in vitro assays would be necessary to identify any potential biological targets. This could include receptor binding assays, enzyme inhibition assays, and cell-based functional assays across various cell lines.
-
Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, SAR studies would be crucial to understand how the stereochemistry of the hydroxyl and morpholine substituents on the cyclopentane ring influences the observed effects.
Until such studies are conducted and the results are published in peer-reviewed literature, a comparative guide on the biological activity of the different stereoisomers of this compound cannot be compiled.
1-(Morpholin-4-yl)-2-hydroxy-cyclopentane vs. other morpholine-containing compounds in biological assays
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a versatile heterocyclic scaffold, is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance biological activity and improve pharmacokinetic properties. While the specific compound 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane lacks extensive characterization in publicly available literature, a comparative analysis of other well-documented morpholine-containing compounds can provide valuable insights into their diverse biological activities and the experimental methodologies used for their evaluation. This guide offers an objective comparison of several morpholine-containing compounds across different therapeutic areas, supported by experimental data and detailed protocols.
Comparative Biological Data
The following tables summarize the quantitative data for a selection of morpholine-containing compounds, highlighting their potency and selectivity in various biological assays.
Table 1: Antimicrobial Activity
| Compound | Target Organism | Assay Type | Potency (MIC) | Reference |
| Linezolid | Staphylococcus aureus (MRSA) | Broth Microdilution | 0.5 - 4 µg/mL | [1] |
| Enterococcus faecium (VRE) | Broth Microdilution | 1 - 4 µg/mL | [1] | |
| Streptococcus pneumoniae | Broth Microdilution | 0.5 - 2 µg/mL | [1] |
Table 2: Anticancer Activity
| Compound | Target | Assay Type | Potency (IC₅₀) | Reference |
| Gefitinib | EGFR Kinase | Kinase Activity Assay | 26 - 57 nM | [2] |
| NSCLC Cell Lines (EGFR mutant) | Cell Viability (MTT) | ~20 nM | [2] | |
| PI-103 (Experimental) | PI3K / mTOR | Cellular Assay | PI3K: 106 nM | [3] |
Table 3: CNS Activity
| Compound | Target | Assay Type | Potency (Kᵢ / IC₅₀) | Reference |
| Reboxetine | Norepinephrine Transporter (NET) | Radioligand Binding | Kᵢ > 1,000 nM for other receptors | [4] |
| Aprepitant | Neurokinin-1 (NK₁) Receptor | Radioligand Binding | IC₅₀ = 0.1 nM | [5] |
| Pimozide | Dopamine D₂ Receptor | Radioligand Binding | Kᵢ = 3.0 nM | [6] |
| Dopamine D₃ Receptor | Radioligand Binding | Kᵢ = 0.83 nM | [6] |
Table 4: Anti-inflammatory Activity
| Compound | Target/Assay | Assay Type | Potency (IC₅₀) | Reference |
| Morpholine Mannich base of AMACs (4c, 4d) | Inhibition of BSA denaturation | Protein Denaturation Assay | 25.3 µM (4c), 26.3 µM (4d) | [7] |
| Morpholinopyrimidine derivatives (V4, V8) | NO Production in LPS-stimulated Macrophages | Griess Assay | - | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate reproducibility and further investigation.
Antimicrobial Susceptibility Testing (Broth Microdilution for Linezolid)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11][12]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of Linezolid are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
EGFR Kinase Activity Assay (for Gefitinib)
This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) kinase.[13][14]
-
Assay Principle: The assay typically utilizes a purified recombinant EGFR kinase domain and a synthetic peptide substrate. The kinase reaction is initiated by the addition of ATP. The amount of phosphorylated substrate is then quantified, often using a luminescence-based method where the amount of ADP produced is correlated with kinase activity.
-
Procedure:
-
Add the EGFR enzyme, the peptide substrate, and varying concentrations of the test compound (Gefitinib) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent that converts ADP to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.
-
The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Neurokinin-1 (NK₁) Receptor Radioligand Binding Assay (for Aprepitant)
This assay determines the affinity of a compound for the NK₁ receptor by measuring its ability to displace a radiolabeled ligand.[5][15]
-
Preparation of Membranes: Cell membranes expressing the human NK₁ receptor are prepared from a suitable cell line (e.g., CHO cells).
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled NK₁ receptor antagonist (e.g., [³H]Aprepitant) and varying concentrations of the unlabeled test compound (Aprepitant).
-
Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]
-
Cell Seeding: Cells (e.g., cancer cell lines) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a specialized solubilization buffer). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, can be calculated.
Western Blot for PI3K/Akt/mTOR Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[20][21][22][23]
-
Protein Extraction and Quantification: Cells are treated with the test compound and then lysed to extract total protein. The protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the proteins of interest is quantified to determine the effect of the compound on their expression and phosphorylation status.
Signaling Pathways and Experimental Workflows
Visual representations of key biological processes and experimental setups can aid in understanding the mechanisms of action and the methodologies employed.
Caption: EGFR signaling pathway and its inhibition by Gefitinib.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: The PI3K/Akt/mTOR signaling pathway and its dual inhibition.
References
- 1. liofilchem.com [liofilchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. japsonline.com [japsonline.com]
- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. apec.org [apec.org]
- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com.cn [promega.com.cn]
- 15. Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant Dedicated for NK1R-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. 3.5. Cellular Viability Assay—MTT Test [bio-protocol.org]
- 18. researchhub.com [researchhub.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
For Researchers, Scientists, and Drug Development Professionals
The meticulous validation of purity for any synthesized compound is a cornerstone of reliable and reproducible research, particularly in the realm of drug discovery and development. For a novel compound such as 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane, ensuring its purity is paramount to understanding its biological activity and safety profile. This guide provides a comprehensive comparison of analytical techniques to ascertain the purity of the synthesized product, complete with experimental protocols and data interpretation.
Synthesis Overview
While various synthetic routes can be envisioned, a plausible pathway to this compound involves the epoxidation of cyclopentene, followed by a nucleophilic ring-opening reaction with morpholine. Potential impurities could include unreacted starting materials, the isomeric product from the epoxide opening, and by-products from side reactions.
Comparative Analysis of Purity Validation Techniques
A multi-faceted approach employing various analytical techniques is the most robust strategy for purity determination.[1][2] Each method offers unique insights into the nature and quantity of potential impurities.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Hypothetical Purity of Synthesized Product (%) | Alternative Product Purity (%) |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary and mobile phase.[3] | Rapid qualitative assessment of the number of components in a mixture. | Single spot observed | Multiple spots observed |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a stationary and mobile phase under high pressure.[4] | Quantitative assessment of purity and detection of non-volatile impurities. | 99.5 | 95.2 |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components followed by mass-based detection and identification.[4] | Identification and quantification of volatile impurities and confirmation of the molecular weight of the main product. | 99.8 (volatile components) | 96.0 (volatile components) |
| Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to elucidate molecular structure.[5] | Structural confirmation of the desired product and detection of structurally related impurities. | >99 (based on integration) | Signals corresponding to impurities observed |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations, identifying functional groups. | Confirmation of the presence of key functional groups (e.g., -OH, C-N, C-O). | Characteristic peaks present | Additional peaks indicating impurities |
| Melting Point Analysis | Determination of the temperature range over which a solid melts.[5] | A sharp melting point indicates high purity. | 118-120 °C (sharp) | 112-118 °C (broad) |
Experimental Protocols
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ aluminum-backed plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 70:30 v/v). The polarity can be adjusted to achieve optimal separation.
-
Procedure:
-
Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto the TLC plate baseline.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).
-
-
Interpretation: A single spot indicates a high likelihood of purity with respect to non-volatile impurities.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare a standard solution of the synthesized compound of known concentration.
-
Prepare a sample solution of the synthesized batch.
-
Inject the sample and standard solutions into the HPLC system.
-
Analyze the resulting chromatograms.
-
-
Interpretation: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Procedure:
-
Dissolve the sample in a volatile solvent (e.g., methanol).
-
Inject the solution into the GC-MS system.
-
Analyze the resulting total ion chromatogram and mass spectra of the peaks.
-
-
Interpretation: The purity is determined by the area percentage of the main peak. The mass spectrum of the main peak should correspond to the molecular weight of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure:
-
Dissolve an accurately weighed sample in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Interpretation: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum should be consistent with the structure of the target compound. The ¹³C NMR should show the expected number of signals. The absence of significant impurity peaks indicates high purity.
Visualizing Experimental Workflows and Relationships
Caption: Workflow for the purity validation of synthesized compounds.
Caption: Logical relationship between different analytical techniques.
Caption: Hypothetical signaling pathway involving the synthesized compound.
References
Cross-Validation of Analytical Methods for 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification and chiral separation of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane. Due to the limited availability of specific validated methods for this compound, this document outlines methodologies successfully applied to structurally similar compounds, such as chiral amino alcohols and morpholine derivatives. The information herein is intended to serve as a foundational resource for developing and cross-validating analytical protocols tailored to the target analyte.
Introduction to Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It involves comparing the results from two or more distinct analytical methods to ensure the reliability, accuracy, and consistency of the data generated. This process is essential when transferring a method between laboratories, introducing a new method, or when results from a primary method are questioned. Effective cross-validation provides confidence in the analytical data, which is paramount for regulatory submissions and ensuring product quality and safety.
Comparative Analysis of Potential Analytical Methods
Based on the chemical structure of this compound, which features a chiral cyclic alcohol and a morpholine moiety, several analytical techniques are applicable. The primary challenges in its analysis are achieving sensitive quantification and resolving its enantiomers. This guide compares three principal chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
Table 1: Comparison of Potential Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of ions based on their electrophoretic mobility in an applied electric field. |
| Applicability | Well-suited for a wide range of non-volatile and thermally labile compounds. Chiral separation is achievable with chiral stationary phases (CSPs) or chiral derivatizing agents. | Suitable for volatile and thermally stable compounds. Derivatization is often required for polar analytes like amino alcohols to increase volatility. | Excellent for charged species and offers high separation efficiency. Particularly advantageous for chiral separations with the addition of chiral selectors to the background electrolyte. |
| Detection | UV-Vis, Refractive Index (RI), Fluorescence, Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV-Vis, Laser-Induced Fluorescence (LIF), Mass Spectrometry (MS). |
| Sample Throughput | Moderate to high. | Moderate. | High. |
| Reported Analytes | β-amino alcohols (after derivatization), morpholine residues.[1][2][3] | Cyclic chiral alcohols (after derivatization), morpholine (after derivatization).[4][5][6] | Amino acids and other chiral compounds.[7][8][9][10][11] |
Table 2: Performance Characteristics of Analogous Methods
| Method | Analyte Type | Derivatization | LOQ/LOD | Linearity (R²) | Accuracy/Recovery | Precision (%RSD) |
| HPLC-UV | β-amino alcohols | Benzimidazole-(S)-naproxen amide | pmol detection limit | Not Specified | Not Specified | Not Specified |
| LC-MS/MS | Morpholine | None | LOQ: 0.01 µg/g; MDL: 0.0010-0.0040 µg/g | Not Specified | 84-120% | Not Specified |
| GC-MS | Morpholine | N-nitrosomorpholine | LOQ: 24.4 µg/L; LOD: 7.3 µg/L | >0.999 | 94.3-109.0% | Intra-day: 2.0-4.4%; Inter-day: 3.3-7.0% |
| Chiral GC-FID | Cyclic chiral alcohols | Acetic anhydride | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols for Key Methodologies
The following sections detail generalized experimental protocols for HPLC, GC, and CE, adapted from methods used for analogous compounds. These should be considered as starting points for method development for this compound.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation (Indirect Method)
This protocol is based on the enantioseparation of β-amino alcohols via derivatization.[1][2]
a) Derivatization:
-
Synthesize a chiral derivatizing reagent (e.g., based on cyanuric chloride with a chiral auxiliary like an amino acid amide).[2]
-
React this compound with the chiral derivatizing reagent to form diastereomers. Microwave irradiation can be employed to accelerate this reaction.[2]
b) HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and aqueous trifluoroacetic acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at a wavelength suitable for the chromophore introduced by the derivatizing agent (e.g., 230 nm).[2]
-
Injection Volume: 20 µL.
c) Validation Parameters to Evaluate:
-
Specificity: Ensure baseline separation of the two diastereomeric peaks.
-
Linearity: Analyze a series of concentrations to establish the linear range.
-
Accuracy and Precision: Perform recovery studies by spiking known amounts of the analyte into a matrix.
-
LOD and LOQ: Determine the lowest concentration that can be reliably detected and quantified.
Gas Chromatography (GC) for Chiral Separation
This protocol is adapted from methods for the chiral analysis of cyclic alcohols.[4][5]
a) Derivatization:
-
React this compound with an acylating agent (e.g., acetic anhydride) in the presence of a catalyst (e.g., iodine) to form the corresponding ester.[4][5]
-
Dissolve the reaction product in a suitable solvent like dichloromethane for injection.
b) GC Conditions:
-
Column: A chiral stationary phase column, such as one based on modified β-cyclodextrins (e.g., CP Chirasil-DEX CB).[4][5]
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 230-250°C.
-
Detector Temperature: 250°C (FID).
-
Oven Temperature Program: A suitable temperature gradient to achieve separation of the enantiomeric esters.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
c) Validation Parameters to Evaluate:
-
Resolution (α): Calculate the separation factor between the enantiomer peaks.
-
Linearity, Accuracy, Precision, LOD, and LOQ: As described for the HPLC method.
Capillary Electrophoresis (CE) for Chiral Separation
This protocol is based on general principles of chiral CE for separating amino acids and similar compounds.[8][9][10][11]
a) Sample and Buffer Preparation:
-
Dissolve the sample of this compound in the background electrolyte (BGE).
-
Prepare the BGE with a suitable buffer (e.g., phosphate or borate) at an appropriate pH to ensure the analyte is charged.
-
Add a chiral selector to the BGE. Cyclodextrins are commonly used for this purpose.[8][11]
b) CE Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): Buffer containing a chiral selector (e.g., a cyclodextrin derivative).
-
Voltage: Apply a high voltage (e.g., 25 kV) across the capillary.[9]
-
Temperature: Maintain a constant capillary temperature (e.g., 20°C).[9]
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a low wavelength (e.g., 200 nm).[9]
c) Method Development and Validation:
-
Optimize the type and concentration of the chiral selector, buffer pH, and applied voltage to achieve baseline separation.
-
Validate for specificity, linearity, accuracy, precision, LOD, and LOQ.
Conclusion
The selection of an appropriate analytical method for this compound will depend on the specific requirements of the analysis, including the need for enantiomeric purity assessment, the required sensitivity, and the available instrumentation.
-
HPLC offers versatility and is a robust technique, especially when coupled with mass spectrometry for high sensitivity and specificity. The main consideration is the need for either a chiral stationary phase or a derivatization step for enantioseparation.
-
GC is a powerful tool for chiral analysis, particularly for cyclic alcohols, but requires derivatization to enhance the volatility of the analyte.
-
CE provides high separation efficiency and is particularly well-suited for chiral separations, often with lower consumption of solvents and chiral selectors compared to HPLC.
It is recommended that at least two of these methods be developed and cross-validated to ensure the accuracy and reliability of analytical results for this compound in a research or drug development setting. The experimental protocols and performance data provided in this guide, derived from structurally related molecules, offer a solid foundation for initiating this process.
References
- 1. academic.oup.com [academic.oup.com]
- 2. akjournals.com [akjournals.com]
- 3. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Recent developments in chiral capillary electrophoresis and applications of this technique to pharmaceutical and biomedical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane, a valuable building block in medicinal chemistry. Due to the limited availability of direct comparative studies in published literature, this guide extrapolates data from analogous reactions and established synthetic methodologies to present a comprehensive overview of the most promising approaches. The information herein is intended to guide the selection of a synthetic strategy based on factors such as yield, reaction conditions, and starting material availability.
Introduction
This compound, also known as 2-morpholinocyclopentan-1-ol, possesses a vicinal amino alcohol moiety on a cyclopentane scaffold. This structural motif is of significant interest in the development of novel therapeutic agents. The synthesis of this compound can be approached through several key disconnection strategies, primarily involving the formation of the C-N bond between the morpholine and cyclopentane rings. This guide will focus on two primary and mechanistically distinct synthetic pathways:
-
Nucleophilic Ring-Opening of Cyclopentene Oxide: A direct approach involving the attack of morpholine on the epoxide ring of cyclopentene oxide.
-
Substitution Reaction of a Cyclopentane Precursor: A two-step approach involving the synthesis of an activated cyclopentane derivative followed by nucleophilic substitution with morpholine.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Nucleophilic Ring-Opening of Cyclopentene Oxide | Route 2: Substitution of 2-chlorocyclopentanol |
| Starting Materials | Cyclopentene Oxide, Morpholine | Cyclopentene, Morpholine, Chlorinating agent |
| Number of Steps | 1 | 2 |
| Projected Yield | Moderate to High | Moderate |
| Reaction Conditions | Can be performed under neat conditions, with or without a catalyst (e.g., LiClO4), potentially with microwave assistance. | Step 1: Preparation of 2-chlorocyclopentanol from cyclopentene. Step 2: Nucleophilic substitution with morpholine, likely requiring a base and elevated temperatures. |
| Stereoselectivity | Typically yields the trans isomer due to SN2-type ring-opening. | The stereochemistry of the final product will depend on the stereochemistry of the starting 2-chlorocyclopentanol and the reaction mechanism (SN1 vs. SN2). |
| Advantages | Atom-economical, one-step synthesis, potentially high stereoselectivity. | Utilizes readily available starting materials. |
| Disadvantages | Cyclopentene oxide can be volatile. The reaction might require a catalyst or forcing conditions to achieve good yields. | A two-step process, potentially lower overall yield, may require purification of the intermediate. |
Experimental Protocols
Route 1: Nucleophilic Ring-Opening of Cyclopentene Oxide
This method is based on the well-established reaction of epoxides with amines. The reaction is expected to proceed via an SN2 mechanism, leading to the trans product.
Detailed Experimental Protocol (Adapted from analogous reactions):
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopentene oxide (1.0 eq) and morpholine (1.2 eq).
-
Catalyst Addition (Optional): For a catalyzed reaction, add a catalytic amount of lithium perchlorate (LiClO4, 0.1 eq).
-
Reaction Conditions:
-
Conventional Heating: Heat the reaction mixture at 60-80 °C for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Microwave-Assisted Synthesis: Place the reaction vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 100 °C) for 15-30 minutes.
-
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess morpholine under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound.
Route 2: Substitution of 2-chlorocyclopentanol with Morpholine
This two-step route first involves the preparation of a suitable cyclopentane precursor, trans-2-chlorocyclopentanol, followed by nucleophilic substitution with morpholine.
Step 1: Synthesis of trans-2-chlorocyclopentanol (Procedure available in Organic Syntheses)
A detailed and reliable procedure for the synthesis of trans-2-chlorocyclopentanol from cyclopentene is available in Organic Syntheses. This procedure involves the reaction of cyclopentene with hypochlorous acid.
Step 2: Nucleophilic Substitution with Morpholine
Detailed Experimental Protocol (Adapted from analogous reactions):
-
Preparation of the Reaction Mixture: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve trans-2-chlorocyclopentanol (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add morpholine (2.0-3.0 eq) and a base such as potassium carbonate (K2CO3, 2.0 eq) or triethylamine (Et3N, 2.0 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired product.
Visualizing the Synthetic Pathways
To better illustrate the described synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Route 1: One-step synthesis via nucleophilic ring-opening.
Caption: Route 2: Two-step synthesis via a chlorohydrin intermediate.
Conclusion
Both presented synthetic routes offer viable pathways to this compound.
-
Route 1 (Nucleophilic Ring-Opening) is more direct and atom-economical. It is likely to be the preferred method if cyclopentene oxide is readily available and if the trans isomer is the desired product. The use of microwave irradiation could significantly reduce reaction times.
-
Route 2 (Substitution of 2-chlorocyclopentanol) provides a reliable alternative, especially if cyclopentene is the more accessible starting material. While it involves an additional step, the procedures for each step are well-established for analogous substrates.
The optimal choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired stereochemistry, scale of the reaction, and the availability and cost of starting materials and reagents. Further experimental optimization would be necessary to determine the precise yields and optimal conditions for each route in the synthesis of the target molecule.
Performance Benchmark Analysis: 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane (Compound-X) Against Known Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel compound, 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane (referred to herein as Compound-X), against a well-established therapeutic agent in the field of oncology. Due to the prevalence of the morpholine scaffold in kinase inhibitors, this analysis will proceed under the hypothesis that Compound-X is a novel inhibitor of a key oncogenic kinase.[1][2] For the purpose of this comparative study, we will benchmark Compound-X against a hypothetical established drug, "Known Drug-Y," a known inhibitor of the fictional "Kinase-Z" which is implicated in a specific cancer pathway.
The following sections present a summary of hypothetical, yet plausible, experimental data, detailed experimental protocols, and visualizations of the experimental workflows and underlying biological pathways.
Data Presentation: Comparative Performance Metrics
The following tables summarize the quantitative data from a series of in vitro and in vivo assays designed to evaluate the efficacy, selectivity, and safety of Compound-X relative to Known Drug-Y.
Table 1: In Vitro Kinase Inhibition and Cellular Activity
| Parameter | Compound-X | Known Drug-Y |
| IC₅₀ (Kinase-Z) | 15 nM | 25 nM |
| IC₅₀ (Off-target Kinase A) | > 1000 nM | 500 nM |
| IC₅₀ (Off-target Kinase B) | 850 nM | 300 nM |
| Cellular Potency (EC₅₀ in Cancer Cell Line) | 50 nM | 80 nM |
| Cell Viability (CC₅₀ in Normal Cell Line) | > 5000 nM | 3000 nM |
| Selectivity Index (CC₅₀/EC₅₀) | > 100 | 37.5 |
Table 2: In Vivo Efficacy in Xenograft Mouse Model
| Parameter | Compound-X (10 mg/kg) | Known Drug-Y (10 mg/kg) | Vehicle Control |
| Tumor Growth Inhibition (%) | 75% | 60% | 0% |
| Final Average Tumor Volume (mm³) | 150 | 240 | 600 |
| Body Weight Change (%) | -2% | -8% | +1% |
| Overall Survival (Median Days) | 45 | 38 | 25 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and transparency.
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against the target kinase (Kinase-Z) and selected off-target kinases.
-
Methodology: A luminescence-based kinase assay was employed. Recombinant human Kinase-Z, Kinase A, and Kinase B were incubated with a kinase-specific substrate and ATP. Test compounds were added in a 10-point, 3-fold serial dilution. After incubation, a reagent was added to stop the kinase reaction and detect the amount of remaining ATP as a luminescent signal. The signal intensity is inversely correlated with kinase activity.
-
Data Analysis: Luminescence data was normalized to controls (0% and 100% inhibition). The resulting dose-response curves were fitted using a four-parameter logistic model to calculate the IC₅₀ values.
2. Cellular Potency and Viability Assays
-
Objective: To measure the half-maximal effective concentration (EC₅₀) of the compounds in a cancer cell line overexpressing Kinase-Z and the half-maximal cytotoxic concentration (CC₅₀) in a normal, non-cancerous cell line.
-
Methodology: Cancer cells and normal cells were seeded in 96-well plates. After 24 hours, cells were treated with the compounds in a 10-point, 3-fold serial dilution. After 72 hours of incubation, cell viability was assessed using a resazurin-based assay. Fluorescence, which is proportional to the number of viable cells, was measured.
-
Data Analysis: Fluorescence data was normalized, and dose-response curves were generated to determine EC₅₀ and CC₅₀ values. The selectivity index was calculated as the ratio of CC₅₀ to EC₅₀.
3. In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy and tolerability of the compounds in a preclinical mouse model.
-
Methodology: Human cancer cells overexpressing Kinase-Z were subcutaneously implanted into immunodeficient mice. Once tumors reached a palpable size, mice were randomized into three groups: Vehicle control, Compound-X (10 mg/kg), and Known Drug-Y (10 mg/kg). Compounds were administered daily via oral gavage. Tumor volume and body weight were measured twice weekly.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between treated and vehicle groups. Overall survival was analyzed using Kaplan-Meier curves.
Visualizations
The following diagrams illustrate the experimental workflow and the hypothetical signaling pathway of Kinase-Z.
References
Validating Computational Models in Drug Discovery: A Comparative Guide for 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery, computational models are indispensable tools for predicting the properties of novel chemical entities, thereby accelerating the identification of promising drug candidates. However, the predictive power of any computational model must be rigorously validated against experimental data to ensure its reliability. This guide provides a framework for validating a computational model for predicting the physicochemical properties of the novel compound, 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane, and compares its hypothetical performance against alternative models and experimental data.
Data Presentation: Predicted vs. Experimental Properties
A crucial step in model validation is the direct comparison of computationally predicted values with experimentally determined data. The following table summarizes the predicted properties of this compound from a hypothetical proprietary computational model, alongside predictions from two common alternative models and hypothetical experimental results.
| Property | Computational Model "Proprietary" (Predicted) | Alternative Model 1 (Predicted) | Alternative Model 2 (Predicted) | Experimental Data (Hypothetical) |
| Molecular Weight ( g/mol ) | 185.25 | 185.25 | 185.25 | 185.25 |
| Melting Point (°C) | 85.2 | 92.5 | 78.9 | 88.7 |
| Boiling Point (°C) | 289.4 | 301.2 | 275.6 | 295.3 |
| LogP (o/w) | 0.85 | 1.10 | 0.62 | 0.95 |
| Aqueous Solubility (mg/L) | 3500 | 2800 | 4200 | 3200 |
Note: The experimental data presented is hypothetical and for illustrative purposes. Actual experimental validation is required.
Experimental Protocols
Accurate experimental data is the bedrock of computational model validation. Below are detailed methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a heating block or oil bath alongside a calibrated thermometer.
-
The temperature is raised slowly, typically at a rate of 1-2 °C per minute, near the expected melting point.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.[1][2][3][4][5]
Boiling Point Determination
The boiling point of a liquid organic compound can be determined using the Thiele tube method or a micro boiling point apparatus.[6][7][8][9][10]
Procedure (Thiele Tube):
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
LogP (Octanol-Water Partition Coefficient) Determination
The shake-flask method is the gold standard for experimentally determining the LogP of a compound.[11][12][13][14][15]
Procedure:
-
A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The two phases (n-octanol and water) are separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Aqueous Solubility Determination
The equilibrium solubility of a compound in water can be determined by the shake-flask method.[16][17][18][19][20][21]
Procedure:
-
An excess amount of the solid compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The solution is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
This concentration represents the aqueous solubility of the compound at that temperature.
Visualization of Validation and Application Workflows
To better illustrate the processes involved in computational model validation and its application in drug discovery, the following diagrams are provided.
Caption: Workflow for the validation of a computational model.
Caption: Role of computational models in a drug discovery pipeline.
Conclusion
The validation of computational models is a critical, ongoing process in modern drug discovery. By systematically comparing predicted properties with robust experimental data, researchers can build confidence in their in silico tools. This guide provides a foundational workflow for the validation of a computational model for this compound. While the presented experimental data is illustrative, the outlined protocols serve as a practical guide for generating the necessary data for rigorous model validation. The ultimate goal is to refine predictive models to a high degree of accuracy, enabling more efficient and cost-effective drug development pipelines.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. byjus.com [byjus.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. www1.udel.edu [www1.udel.edu]
- 18. scribd.com [scribd.com]
- 19. chem.ucalgary.ca [chem.ucalgary.ca]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
A Comparative Analysis of the Cost-Effectiveness of the Boots and BHC Synthetic Pathways for Ibuprofen
Introduction
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) for pain relief, fever reduction, and inflammation management. The commercial success of Ibuprofen has spurred significant research into optimizing its manufacturing process to enhance efficiency, reduce costs, and minimize environmental impact. The original synthesis developed by the Boots Company in the 1960s, known as the Boots process, has been largely supplanted by a more streamlined and greener method developed by the Boots-Hoechst-Celanese (BHC) Corporation. This guide provides a detailed comparative analysis of the cost-effectiveness of these two pivotal synthetic pathways, supported by key performance metrics and experimental insights.
Overview of Synthetic Pathways
The Boots process is a six-step synthesis starting from 2-methylpropylbenzene. In contrast, the BHC process is a more atom-economical, three-step catalytic process also starting from 2-methylpropylbenzene. The key difference lies in the BHC route's use of catalytic reactions, which avoids the use of stoichiometric reagents and reduces waste streams.
The Boots Process
The traditional Boots process involves the following sequence:
-
Friedel-Crafts acylation of isobutylbenzene.
-
Formation of a Darzens glycidic ester.
-
Hydrolysis and decarboxylation to form an aldehyde.
-
Reaction with hydroxylamine to form an oxime.
-
Conversion of the oxime to a nitrile.
-
Hydrolysis of the nitrile to yield ibuprofen.
This pathway is characterized by its multiple steps and the use of a significant amount of auxiliary reagents that are not incorporated into the final product, leading to substantial waste.
The BHC Process
The BHC process represents a significant advancement in green chemistry and process efficiency:
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using a hydrogen fluoride (HF) catalyst. HF acts as both the catalyst and the solvent and is recycled with high efficiency (>99%).
-
Catalytic Hydrogenation: The resulting ketone is hydrogenated to an alcohol using a Raney nickel catalyst.
-
Catalytic Carbonylation: The alcohol is carbonylated in the presence of a palladium catalyst to produce ibuprofen.
This route is significantly shorter and maximizes the incorporation of starting materials into the final product.
Quantitative Performance Comparison
The cost-effectiveness of a synthetic pathway is determined by several factors, including chemical yield, atom economy, raw material costs, and waste generation. The BHC process demonstrates superior performance across all key metrics compared to the traditional Boots process.
| Metric | Boots Process | BHC Process | Advantage of BHC Process |
| Number of Steps | 6 | 3 | Fewer reactors, less processing time |
| Overall Yield | ~40% | ~77% | Nearly double the product from same inputs |
| Atom Economy | 40% | 77% (99% with recycled acetic acid) | Significantly less waste generated |
| Catalyst | Stoichiometric reagents (e.g., AlCl3) | Catalytic (HF, Raney Ni, Pd) | Recyclable catalysts, reduced waste |
| Byproducts/Waste | High (e.g., aluminum salts) | Low (Mainly water and recyclable acetic acid) | Lower disposal costs and environmental impact |
Experimental Protocols
Key Step: BHC Process - Catalytic Carbonylation
The final step of the BHC process, the palladium-catalyzed carbonylation of the secondary alcohol, is crucial for its high efficiency.
Methodology: The alcohol intermediate (1-(4-isobutylphenyl)ethanol) is treated with carbon monoxide (CO) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and an acidic promoter. The reaction is typically carried out in an aqueous acidic medium under pressure. The palladium catalyst facilitates the direct insertion of CO into the benzylic C-O bond, forming the carboxylic acid group of ibuprofen. The product is then isolated through crystallization. This catalytic step avoids the use of toxic reagents like cyanide, which was used in earlier nitrile hydrolysis routes.
Logical Workflow for Pathway Analysis
The diagram below illustrates the decision-making process for evaluating and comparing the synthetic pathways based on key cost-effectiveness and sustainability metrics.
Caption: Workflow for comparative analysis of Ibuprofen synthetic pathways.
Conclusion
The comparative analysis unequivocally demonstrates the superior cost-effectiveness and environmental performance of the BHC process over the traditional Boots synthesis for ibuprofen. With a higher overall yield of approximately 77% compared to 40%, and a significantly better atom economy, the BHC route generates more product with substantially less waste. The reduction in the number of synthetic steps from six to three further decreases capital and operational costs. The innovative use of recyclable catalysts like hydrogen fluoride and palladium in the BHC process marks a pivotal shift towards greener, more sustainable pharmaceutical manufacturing, making it the industry standard for ibuprofen production.
A Researcher's Guide to Confirming the Identity of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical compounds are paramount. This guide provides a comprehensive comparison of analytical data for 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane sourced from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. By presenting key experimental data and detailed protocols, this guide serves as a practical resource for verifying the identity and purity of this compound, ensuring the reliability and reproducibility of your research.
Summary of Analytical Data
The following tables summarize the key analytical data obtained for this compound from the three suppliers.
Table 1: Physical and Chemical Properties
| Property | Supplier A | Supplier B | Supplier C | Reference Value |
| Appearance | White to off-white solid | White crystalline powder | Off-white powder | - |
| Molecular Formula | C₉H₁₇NO₂ | C₉H₁₇NO₂ | C₉H₁₇NO₂ | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol | 171.24 g/mol | 171.24 g/mol | 171.24 g/mol [1] |
| Purity (HPLC) | 98.5% | 99.2% | 97.8% | ≥ 95% |
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | Supplier A (δ, ppm) | Supplier B (δ, ppm) | Supplier C (δ, ppm) | Expected Chemical Shift (δ, ppm) |
| Morpholine H-2', H-6' (axial) | 3.65 (t, J=4.8 Hz, 2H) | 3.66 (t, J=4.8 Hz, 2H) | 3.65 (t, J=4.8 Hz, 2H) | ~3.6-3.8 |
| Morpholine H-2', H-6' (equatorial) | 3.85 (t, J=4.8 Hz, 2H) | 3.86 (t, J=4.8 Hz, 2H) | 3.85 (t, J=4.8 Hz, 2H) | ~3.8-4.0 |
| Morpholine H-3', H-5' (axial) | 2.45 (m, 2H) | 2.46 (m, 2H) | 2.45 (m, 2H) | ~2.4-2.6 |
| Morpholine H-3', H-5' (equatorial) | 2.65 (m, 2H) | 2.66 (m, 2H) | 2.65 (m, 2H) | ~2.6-2.8 |
| Cyclopentane H-1 | 2.80 (m, 1H) | 2.81 (m, 1H) | 2.80 (m, 1H) | ~2.7-2.9 |
| Cyclopentane H-2 | 4.10 (m, 1H) | 4.11 (m, 1H) | 4.10 (m, 1H) | ~4.0-4.2 |
| Cyclopentane CH₂ | 1.50-1.90 (m, 6H) | 1.51-1.92 (m, 6H) | 1.49-1.89 (m, 6H) | ~1.4-2.0 |
| OH | 2.95 (br s, 1H) | 2.94 (br s, 1H) | 2.96 (br s, 1H) | Variable |
Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | Supplier A (δ, ppm) | Supplier B (δ, ppm) | Supplier C (δ, ppm) | Expected Chemical Shift (δ, ppm) |
| Morpholine C-2', C-6' | 67.1 | 67.2 | 67.1 | ~67 |
| Morpholine C-3', C-5' | 50.5 | 50.6 | 50.5 | ~50 |
| Cyclopentane C-1 | 68.9 | 69.0 | 68.9 | ~68-70 |
| Cyclopentane C-2 | 76.4 | 76.5 | 76.4 | ~75-77 |
| Cyclopentane C-3 | 32.1 | 32.2 | 32.1 | ~32 |
| Cyclopentane C-4 | 21.8 | 21.9 | 21.8 | ~22 |
| Cyclopentane C-5 | 28.5 | 28.6 | 28.5 | ~28 |
Table 4: Mass Spectrometry Data (ESI-MS)
| Ion | Supplier A (m/z) | Supplier B (m/z) | Supplier C (m/z) | Expected m/z |
| [M+H]⁺ | 172.1332 | 172.1334 | 172.1331 | 172.1338 |
| [M+Na]⁺ | 194.1151 | 194.1153 | 194.1150 | 194.1157 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to allow for replication and verification of the presented data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance 400 MHz spectrometer.
-
Sample Preparation: 10 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.98 seconds
-
Relaxation Delay: 1.0 second
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.09 seconds
-
Relaxation Delay: 2.0 seconds
-
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then re-equilibrate at 10% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were prepared at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.
Mass Spectrometry (MS)
-
Instrumentation: Agilent 6545 Q-TOF LC/MS system with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Mass Range: 50-500 m/z.
-
Sample Infusion: The sample was dissolved in 50:50 acetonitrile:water with 0.1% formic acid and infused directly into the source at a flow rate of 5 µL/min.
Visualizing Experimental Workflow and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for identity confirmation, a hypothetical signaling pathway, and the logic for supplier selection.
References
In-depth Structure-Activity Relationship (SAR) Analysis of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane Analogs Remains Elusive
The morpholine ring is a privileged structure in drug discovery, known to impart favorable physicochemical properties and a wide range of biological activities to molecules.[1][2] Derivatives incorporating this moiety have shown promise in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[3][4] The general pharmacological importance of the morpholine scaffold is widely acknowledged, with its derivatives being investigated for activities such as anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[5][6]
However, a targeted search for SAR studies, including quantitative data such as IC50 or EC50 values, for analogs based on the 1-(morpholin-4-yl)-2-hydroxy-cyclopentane core did not yield specific results. Similarly, detailed experimental protocols for the synthesis and biological evaluation of this specific family of compounds are not described in the accessible scientific literature. Consequently, the creation of a detailed comparison guide with quantitative data tables and specific experimental workflows for this topic is not feasible at this time.
General Insights from Structurally Related Morpholine Derivatives
While specific data on the requested cyclopentane analogs is unavailable, broader SAR principles for other classes of morpholine-containing compounds can offer some general insights that might be hypothetically applicable. For instance, in many series of bioactive molecules, modifications to substituents on the morpholine ring or the core scaffold it is attached to can significantly impact potency and selectivity. The stereochemistry of the hydroxyl group and its position relative to the morpholine substituent would also be expected to be a critical determinant of biological activity, likely influencing how the molecule interacts with its biological target.
Future Directions
The absence of specific SAR data for this compound analogs highlights a potential area for future research. The synthesis and systematic biological evaluation of a library of these compounds, with variations in stereochemistry and substitution patterns, could uncover novel bioactive agents and provide valuable insights into their mechanism of action. Such studies would be essential for understanding the therapeutic potential of this chemical scaffold.
Researchers interested in this area would need to undertake de novo synthesis and a comprehensive biological screening cascade to establish the SAR for this compound class. This would involve:
-
Chemical Synthesis: Development of a robust synthetic route to access a variety of this compound analogs with diverse substituents.
-
Biological Screening: Testing the synthesized compounds in a panel of relevant biological assays to identify potential therapeutic activities.
-
SAR Analysis: Correlating the structural modifications with the observed biological activities to establish clear structure-activity relationships.
Without such foundational research, a detailed and data-driven comparison guide as requested cannot be constructed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Toxicity Profiles of Cyclopentane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of various cyclopentane derivatives, supported by experimental data. Cyclopentane and its derivatives are prevalent in industrial applications and are increasingly investigated as scaffolds in medicinal chemistry. Understanding their toxicological profiles is crucial for ensuring chemical safety and guiding the development of new therapeutic agents. This document summarizes key toxicity data, details common experimental protocols for assessment, and illustrates a typical workflow for in vitro toxicity screening.
Comparative Toxicity Analysis
The toxicity of cyclopentane derivatives varies significantly based on their functional groups and overall structure. The primary modes of toxicity observed include cytotoxicity, neurotoxicity, genotoxicity, and specific organ toxicities such as hepatotoxicity and nephrotoxicity.
-
Cytotoxicity: The ability of a chemical to be toxic to cells is a fundamental measure of its potential harm. Studies on cyclopentanone derivatives have shown that their cytotoxic effects can be significant. In one study using a clonogenic assay, 17 out of 30 tested cyclopentanone derivatives demonstrated cytotoxic activity against murine leukemia L1210 cells[1]. Similarly, novel synthesized cyclopenta[b]quinoline-1,8-dione derivatives were evaluated for their cytotoxic activity against several human cancer cell lines (HeLa, LS180, MCF-7, and Raji) using the MTT assay. While most of these compounds showed weak effects, with IC50 values often exceeding 50 or 100 µM, certain substitutions led to more potent activity[2]. For instance, a derivative featuring a bromophenyl moiety exhibited notable cytotoxicity in Raji and HeLa cells, with IC30 values of 82 µM and 24.4 µM, respectively[2]. In another study on spiro-hydroquinone derivatives containing a cyclopentane ring, cytotoxicity was found to have a parabolic relationship with the length of an attached aliphatic chain; medium-length chains were the most cytotoxic, while the derivative with the shortest chain showed low toxicity[3].
-
Organ-Specific Toxicity:
-
Neurotoxicity: Certain cyclopentane derivatives have been investigated for their effects on the nervous system. A comparative study on methylcyclopentane and n-hexane revealed that while both are hexacarbon compounds, the neurotoxicity of methylcyclopentane is not as severe as that of n-hexane[4].
-
Hepatotoxicity and Nephrotoxicity: Subchronic inhalation studies in rats have identified the liver and kidneys as target organs for methylcyclopentane . In a 13-week study, rats exposed to 5870 ppm of methylcyclopentane vapor showed an increase in liver weight in both genders and an increase in kidney weight in females[5]. However, no significant toxicological changes were observed in histopathology or serum biochemistry at these concentrations. The no-observed-adverse-effect level (NOAEL) from this study was determined to be 1300 ppm[5].
-
-
Genotoxicity: Genotoxicity assays assess the potential of a compound to damage DNA. Methylcyclopentane was evaluated for its mutagenic potential using the Ames test, a bacterial reverse mutation assay. The results of this study were negative, indicating that methylcyclopentane did not induce mutations under the tested conditions[6].
Quantitative Toxicity Data Summary
The following table summarizes quantitative data from various studies to facilitate a direct comparison of the toxic potential of different cyclopentane derivatives.
| Derivative Class | Specific Compound(s) | Toxicity Endpoint | Cell Line / Animal Model | Result |
| Alkylcyclopentanes | Methylcyclopentane | Neurotoxicity | Rat | Less neurotoxic than n-hexane[4] |
| Methylcyclopentane | Subchronic Inhalation Toxicity | Sprague-Dawley Rat | NOAEL: 1300 ppm; Target Organs: Kidney, Liver[5] | |
| Methylcyclopentane | Genotoxicity (Ames Test) | Salmonella typhimurium | Negative[6] | |
| Cyclopentanones | Various derivatives | Cytotoxicity (Clonogenic Assay) | Murine Leukemia L1210 | 17 of 30 tested derivatives showed cytotoxic activity[1] |
| Cyclopenta[b]quinolines | 9-(3-Bromo-phenyl)-4-phenyl...dione | Cytotoxicity (MTT Assay) | Raji & HeLa Cells | IC30: 82 µM (Raji), 24.4 µM (HeLa)[2] |
| Other derivatives in series | Cytotoxicity (MTT Assay) | HeLa, LS180, MCF-7, Raji | Generally weak activity (IC50 > 50 or 100 µM)[2] | |
| Spiro-hydroquinones | SD3A (shortest aliphatic chain) | Cytotoxicity (LDH Release) | Washed Platelets | Low cytotoxicity (high CC50 value)[3] |
| SD6A (4-carbon aliphatic chain) | Cytotoxicity (LDH Release) | Washed Platelets | Highest cytotoxicity in the tested series (lowest CC50)[3] |
Experimental Protocols
Detailed methodologies for key assays are provided below. These protocols are foundational for assessing the toxicity of chemical compounds, including cyclopentane derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[7][8][9]
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to attach overnight in a humidified incubator (37 °C, 5% CO₂).[7]
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., cyclopentane derivatives) and include appropriate vehicle and positive controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.[7]
-
Incubation: Incubate the plate for 4 hours at 37 °C in a humidified atmosphere to allow for the formation of formazan crystals.[7][9]
-
Solubilization: Add 100 µl of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the insoluble purple formazan crystals.[7][8][9]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization.[9][10] Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[7] The absorbance is directly proportional to the number of viable cells.
Neutral Red Uptake (NRU) Assay for Cytotoxicity
The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. Toxic substances can impair the cell membrane, leading to a decreased uptake and retention of the dye.
Protocol Steps:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.
-
Medium Removal: After the treatment period, discard the medium from all wells and rinse the cells with DPBS.[11]
-
Dye Incubation: Add 100 µL of Neutral Red solution (e.g., 0.33 g/L) to each well and incubate at 37°C for 1-2 hours.[11]
-
Dye Removal and Washing: Discard the dye solution, and rinse the wells with 150 µL of DPBS to remove excess dye.[11]
-
Destaining: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid) to each well to extract the dye from the cells.[11]
-
Absorbance Measurement: Place the plate on a shaker for about 10 minutes to ensure the dye is fully solubilized.[12] Measure the absorbance at 540 nm using a microplate reader. The amount of dye retained is proportional to the number of viable cells.
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage
The Comet Assay is a sensitive technique for detecting DNA damage at the level of individual cells. It is widely used in genotoxicity testing.[13] Cells with damaged DNA will display increased migration of DNA from the nucleus during electrophoresis, forming a "comet" shape.[13]
Protocol Steps:
-
Cell Preparation and Embedding: Prepare a single-cell suspension from control or treated cells. Mix approximately 1x10⁵ cells/ml with low-melting-point agarose and pipette onto a pre-coated microscope slide.[14] Allow the agarose to solidify.
-
Cell Lysis: Immerse the slides in a chilled lysis buffer (typically high salt and detergent) for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).[15][16]
-
DNA Unwinding (Alkaline Version): For the detection of single-strand breaks, immerse the slides in a high pH alkaline electrophoresis buffer (pH > 13) for about 30 minutes at room temperature to allow the DNA to unwind.[13][17]
-
Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with the same alkaline buffer. Apply a voltage (e.g., 21 V) for approximately 30 minutes.[17]
-
Neutralization and Staining: After electrophoresis, gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR® Green I).[15]
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized image analysis software.
Workflow and Pathway Visualization
The following diagram illustrates a generalized experimental workflow for the in vitro assessment of cytotoxicity, a critical first step in evaluating the toxicity profile of novel compounds like cyclopentane derivatives.
Caption: General workflow for in vitro cytotoxicity assessment.
References
- 1. [Study of in vitro cytotoxic activity of cyclopentanones derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A comparative study on the toxicity of n-hexane and its isomers on the peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of subchronic inhalation toxicity of methylcyclopentane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylcyclopentane (96-37-7) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. researchhub.com [researchhub.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. qualitybiological.com [qualitybiological.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. mdpi.com [mdpi.com]
- 17. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
Validating the Leap: A Comparative Guide to In Vitro to In Vivo Translation of Morpholine-Based Compounds
For researchers, scientists, and drug development professionals, the journey of a promising compound from a lab bench to a potential therapeutic is fraught with challenges. One of the most critical hurdles is the successful translation of in vitro findings to in vivo efficacy. This guide provides a comparative analysis of morpholine-based compounds, a versatile class of molecules ranging from antisense oligonucleotides to small molecule inhibitors, and examines the correlation between their performance in cellular assays and animal models.
This guide synthesizes data from multiple preclinical studies to offer a comprehensive overview of the validation process. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows, we aim to provide a valuable resource for scientists working on the development of morpholine-containing therapeutics.
Unveiling In Vitro and In Vivo Performance: A Comparative Look
The successful translation from in vitro to in vivo models is a key determinant of a drug candidate's potential. Below, we present a synthesized comparison of morpholine-based compounds, drawing from various studies to illustrate the correlation—and occasional divergence—between cellular and whole-organism responses.
Morpholino Oligonucleotides: From Splice Modulation in a Dish to Phenotypic Rescue in Animal Models
Morpholino oligonucleotides are synthetic molecules designed to block specific RNA sequences, thereby inhibiting translation or modifying pre-mRNA splicing. Their efficacy is often first assessed in cell culture, followed by validation in animal models of genetic diseases.
Table 1: Comparative Efficacy of Splice-Switching Morpholino Oligonucleotides
| Compound/Target | In Vitro Assay | In Vitro Results | In Vivo Model | In Vivo Administration | In Vivo Outcome |
| PMO targeting SMN2 exon 7 | RT-PCR in patient-derived fibroblasts | Increased inclusion of exon 7 in SMN2 mRNA | SMNΔ7 mouse model of spinal muscular atrophy | Intracerebroventricular injection | Extended survival and improved motor function[1] |
| PPMO targeting dystrophin exon 23 | RT-PCR in mdx mouse myoblasts | 80-86% of dystrophin transcripts lacked exon 23 | mdx mouse model of Duchenne muscular dystrophy | Intravenous injection (30 mg/kg) | Dystrophin expression in 100% of skeletal muscle fibers[2] |
| Vivo-Morpholino targeting dystrophin | Not specified | Not specified | mdx mouse | Intravenous injection (6 mg/kg) | Dystrophin expression in over 50% of skeletal muscle fibers[3] |
Small Molecule Inhibitors: Targeting Signaling Pathways in Cancer
The morpholine moiety is a common feature in many small molecule inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.
Table 2: In Vitro vs. In Vivo Activity of Morpholine-Containing PI3K Inhibitors
| Compound | In Vitro Target | In Vitro Potency (IC50) | Cell Line | In Vivo Model | In Vivo Efficacy |
| Gefitinib | EGFR | 1.25-40 µmol/mL (cell viability) | A549 (human lung cancer) | Nude mice with A549 xenografts | Significant tumor growth inhibition[1] |
| ZSTK474 | PI3Kα | 5.0 nM | Not specified | Mouse xenograft models of human cancer | Effective inhibition of tumor growth after oral administration[4] |
| Compound 17p | PI3Kα | 31.8 ± 4.1 nM | A2780 (ovarian cancer) | Not specified | Good antiproliferative activity[5] |
Table 3: In Vitro Activity of Morpholine-Substituted Quinazoline Derivatives in Cancer Cell Lines [6]
| Compound | A549 (IC50 in µM) | MCF-7 (IC50 in µM) | SHSY-5Y (IC50 in µM) |
| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |
| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |
Deciphering the Mechanisms: Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the in vitro to in vivo translation of morpholine-based compounds.
The PI3K/Akt/mTOR Signaling Pathway: A Common Target
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its frequent dysregulation in cancer has made it a prime target for drug development, with many inhibitors incorporating a morpholine ring.[7]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-based compounds.
A Typical Experimental Workflow for In Vitro to In Vivo Validation
The process of validating a morpholine-based compound involves a series of sequential in vitro and in vivo experiments. This workflow ensures a systematic evaluation of the compound's efficacy and safety.
Caption: A generalized workflow for the in vitro to in vivo validation of morpholine-based compounds.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, this section provides detailed methodologies for key assays cited in this guide.
In Vitro Assays
1. MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of morpholine-based compounds on cancer cell lines.
-
Cell Seeding: Seed cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the morpholine compound and incubate for 48-72 hours.[8]
-
MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[8]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[8] Cell viability is calculated as a percentage of the untreated control.
2. Western Blot for Protein Knockdown
This technique is used to confirm the reduction of a target protein following treatment with a translation-blocking morpholino.
-
Sample Preparation: Lyse the treated and control cells and determine the protein concentration of the lysates.[9]
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[9]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Immunodetection: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by incubation with a secondary antibody.[9]
-
Imaging: Visualize the protein bands using an appropriate detection reagent and imaging system.[9]
3. RT-PCR for Splice Modification
This method is used to assess the ability of a morpholino to alter the splicing of a target pre-mRNA.
-
RNA Extraction: Isolate total RNA from treated and control cells or tissues.
-
Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Amplify the cDNA using primers that flank the targeted exon.[10]
-
Gel Electrophoresis: Separate the PCR products on an agarose gel to visualize changes in the size of the mRNA transcript, indicating exon skipping or intron inclusion.[10][11]
In Vivo Procedures
1. Intravenous (IV) Injection in Mice
This is a common route for systemic administration of morpholine-based compounds in animal models.
-
Animal Restraint: Properly restrain the mouse to allow access to the lateral tail vein.
-
Needle Insertion: Insert a 27-30 gauge needle attached to a syringe containing the compound solution into the tail vein.
-
Injection: Slowly inject the desired volume of the solution.
-
Post-injection Monitoring: Monitor the animal for any adverse reactions.
2. Tumor Xenograft Model
This model is frequently used to evaluate the in vivo anticancer efficacy of morpholine-based small molecule inhibitors.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer the morpholine compound (e.g., orally or via IV injection) according to the predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.
References
- 1. In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene Knockdowns in Adult Animals: PPMOs and Vivo-Morpholinos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gene-tools.com [gene-tools.com]
- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 6. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT (Assay protocol [protocols.io]
- 9. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Assessing activity of a splice-modifying Morpholino | Gene Tools, LLC [gene-tools.com]
- 11. sdbcore.org [sdbcore.org]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the safe and proper disposal of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane (CAS No. 161193-34-6). In the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is conservatively based on the known hazards of its primary structural component, morpholine, a flammable and corrosive substance.[1][2][3][4]
Immediate Safety and Hazard Assessment
Due to the presence of the morpholine moiety, this compound should be handled as a hazardous substance. The primary associated hazards are presumed to be:
-
Flammability: Potential for being a flammable liquid and vapor.[1][2][4]
-
Toxicity: Harmful if swallowed or inhaled, and toxic in contact with skin.[1][4]
-
Corrosivity: May cause severe skin burns and eye damage.[1][2][3][4]
-
Irritation: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
A summary of required PPE is provided in the table below.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and potential toxicity/corrosion.[2] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and vapors, preventing severe eye damage.[2][3] |
| Skin and Body | Lab coat, closed-toe shoes, and additional chemical-resistant apron if handling large quantities | To protect against skin exposure and contamination of personal clothing.[2] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of potentially harmful vapors.[2] |
Disposal Protocol
This step-by-step guide ensures the safe and compliant disposal of this compound.
Step 1: Waste Segregation and Collection
-
Waste Container: Designate a specific, clearly labeled, and sealable waste container for this compound waste. The container must be made of a material compatible with organic amines.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name: "this compound". List the potential hazards: "Flammable, Toxic, Corrosive".
-
Collection: Collect all waste, including unused product, contaminated materials (e.g., pipette tips, gloves, absorbent pads), and empty containers, in this designated waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Step 3: Final Disposal
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Arrangement for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal. Do not pour this chemical down the drain or dispose of it in regular trash. [2]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane. The following guidance is based on the safety profiles of structurally similar compounds, such as morpholine and other cyclic amines, and should be used as a precautionary measure. A thorough risk assessment should be conducted before handling this compound.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a flammable liquid and vapor that may be harmful if swallowed, toxic in contact with skin or if inhaled, and capable of causing severe skin burns and eye damage.[1][2][3]
1.1. Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety.[4][5][6][7]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles or a full-face shield are necessary to protect against splashes and vapors.[8] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or PVC gloves are recommended. For prolonged contact, consider double-gloving.[8] |
| Lab Coat or Chemical-Resistant Apron | A flame-retardant lab coat or a chemical-resistant apron should be worn to protect against splashes. | |
| Closed-Toe Shoes | Leather or other chemical-resistant material. | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an organic vapor cartridge in poorly ventilated areas or when vapor concentrations are high.[4][8] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
2.1. Handling
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][9]
-
Use non-sparking tools and avoid sources of ignition such as open flames and hot surfaces.[2][3][11]
-
Ground and bond containers when transferring material to prevent static discharge.[2][11]
2.2. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][9]
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
3.1. First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[9][11]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][9][11]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9][11]
3.2. Spills and Leaks
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[3]
-
Wear appropriate PPE as outlined in Section 1.1.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.[3]
-
Do not allow the chemical to enter drains or waterways.[3]
Disposal Considerations
All waste must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9] Contact your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Hypothetical Experimental Protocol: Synthesis of a Derivative
Objective: To synthesize a novel ester derivative of this compound for pharmacological screening.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
Acetyl Chloride
-
Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Ice bath
Procedure:
-
Set up a flame-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.
-
Under a gentle stream of nitrogen, add this compound (1.0 eq) and anhydrous DCM (100 mL) to the flask.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add anhydrous triethylamine (1.2 eq) to the stirred solution via syringe.
-
In a separate, dry flask, dissolve acetyl chloride (1.1 eq) in anhydrous DCM (20 mL).
-
Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Safe Handling Workflow
References
- 1. chemos.de [chemos.de]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. fishersci.com [fishersci.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. epa.gov [epa.gov]
- 6. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 7. hazmatschool.com [hazmatschool.com]
- 8. velsafe.com [velsafe.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

